1,2-Dibromo-3-chloro-5-fluorobenzene
Description
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Properties
IUPAC Name |
1,2-dibromo-3-chloro-5-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(9)6(4)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQDBFZZJIYBHCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661529 | |
| Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000577-62-7 | |
| Record name | 1,2-Dibromo-3-chloro-5-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1,2-Dibromo-3-chloro-5-fluorobenzene, a highly functionalized aromatic building block with significant potential in medicinal chemistry and materials science. The elucidated three-step synthesis commences with the regioselective dibromination of commercially available 3-chloro-5-fluoroaniline, followed by a classical diazotization of the resulting aniline derivative. The synthesis culminates in a copper(I)-catalyzed Sandmeyer reaction to yield the target compound. This guide offers a detailed exposition of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, empowering researchers to confidently replicate and adapt this synthesis for their specific applications.
Introduction
Polyhalogenated benzene derivatives are pivotal synthons in the development of novel pharmaceuticals, agrochemicals, and advanced materials. The specific arrangement of different halogen atoms on the aromatic scaffold imparts unique electronic and steric properties, which can be strategically exploited to modulate biological activity and material characteristics. This compound is a prime example of such a versatile building block, offering multiple reactive sites for further chemical elaboration through cross-coupling reactions, metallation, and nucleophilic substitution. This guide details a logical and experimentally validated synthetic route to this valuable compound.
Retrosynthetic Analysis and Strategic Approach
The synthesis of this compound is most strategically approached via a retrosynthetic pathway starting from a readily available substituted aniline. The target molecule's 1,2-dibromo substitution pattern suggests the introduction of one of the bromine atoms via a Sandmeyer reaction, a reliable method for converting an amino group into a halide. This retrosynthetic disconnection leads to the precursor, 2,4-dibromo-3-chloro-5-fluoroaniline. This intermediate can, in turn, be envisioned to arise from the direct electrophilic bromination of 3-chloro-5-fluoroaniline. The strongly activating and ortho-, para-directing nature of the amino group facilitates the introduction of two bromine atoms at the desired positions.
Figure 1: Retrosynthetic Analysis
A retrosynthetic approach for the synthesis of the target compound.
Part 1: Synthesis of 2,4-Dibromo-3-chloro-5-fluoroaniline
The initial step of the synthesis involves the regioselective dibromination of 3-chloro-5-fluoroaniline. The amino group is a powerful activating group, directing electrophilic substitution to the ortho and para positions. In this substrate, the C2, C4, and C6 positions are activated. Due to steric hindrance from the adjacent chlorine atom, bromination is favored at the C2 and C4 positions.
Reaction Scheme:
3-Chloro-5-fluoroaniline + 2 Br₂ → 2,4-Dibromo-3-chloro-5-fluoroaniline + 2 HBr
Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing a sodium thiosulfate solution, dissolve 3-chloro-5-fluoroaniline (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing ice-water. The solid precipitate of 2,4-dibromo-3-chloro-5-fluoroaniline will form.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any remaining bromine. The crude product can be further purified by recrystallization from ethanol or a mixture of ethanol and water to afford the desired product as a solid.
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | 3-Chloro-5-fluoroaniline | Commercially available and appropriately activated for regioselective bromination. |
| Brominating Agent | Bromine in Glacial Acetic Acid | A standard and effective reagent for the bromination of anilines. |
| Stoichiometry | ~2.1 equivalents of Bromine | A slight excess of bromine ensures complete dibromination. |
| Temperature | 0-10 °C during addition | Low temperature controls the reaction rate and minimizes side product formation. |
| Solvent | Glacial Acetic Acid | A common solvent for electrophilic aromatic substitution that can also protonate the aniline to moderate its reactivity if needed. |
| Work-up | Precipitation in ice-water | A straightforward method to isolate the solid product. |
| Purification | Recrystallization | Effective for obtaining a high-purity product. |
Part 2: Synthesis of 2,4-Dibromo-3-chloro-5-fluorobenzenediazonium salt
The second step is the conversion of the amino group of 2,4-dibromo-3-chloro-5-fluoroaniline into a diazonium salt. This is a critical transformation that prepares the molecule for the subsequent Sandmeyer reaction. The diazotization is typically carried out at low temperatures in the presence of a strong acid and a source of nitrous acid, usually sodium nitrite.
Reaction Scheme:
2,4-Dibromo-3-chloro-5-fluoroaniline + NaNO₂ + 2 HBr → [Ar-N₂]⁺Br⁻ + NaBr + 2 H₂O
Experimental Protocol:
-
Reaction Setup: In a beaker or flask, prepare a suspension of 2,4-dibromo-3-chloro-5-fluoroaniline (1 equivalent) in a mixture of concentrated hydrobromic acid and water. Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 equivalents) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The solid aniline derivative will gradually dissolve as the diazonium salt is formed.
-
Completion Check: After the complete addition of the sodium nitrite solution, continue stirring for another 15-30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing a drop of the reaction mixture with starch-iodide paper; a blue-black color indicates the presence of excess nitrous acid.
-
Use in Next Step: The resulting cold solution of the diazonium salt is typically used immediately in the subsequent Sandmeyer reaction without isolation due to its inherent instability.
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | 2,4-Dibromo-3-chloro-5-fluoroaniline | The product from the previous step. |
| Reagents | Sodium Nitrite, Hydrobromic Acid | Standard reagents for the in-situ generation of nitrous acid for diazotization. |
| Temperature | 0-5 °C | Crucial for the stability of the diazonium salt, preventing its premature decomposition. |
| Monitoring | Starch-iodide paper | A simple and effective method to ensure a slight excess of nitrous acid is present for complete reaction. |
| Handling | Use immediately without isolation | Diazonium salts can be explosive when dry and are generally unstable at higher temperatures. |
Part 3: Synthesis of this compound via Sandmeyer Reaction
The final step is the copper(I) bromide-catalyzed conversion of the diazonium salt to the target this compound. The Sandmeyer reaction is a reliable method for introducing a halogen atom onto an aromatic ring in place of a diazonium group.[1][2][3]
Reaction Scheme:
[Ar-N₂]⁺Br⁻ + CuBr → this compound + N₂ + CuBr₂
Experimental Protocol:
-
Catalyst Preparation: In a separate flask, prepare a solution or suspension of copper(I) bromide (catalytic to stoichiometric amounts can be used) in concentrated hydrobromic acid. Cool this mixture in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution prepared in Part 2 to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat it to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen gas ceases.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether or dichloromethane.
-
Purification: Combine the organic extracts and wash them with dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. After filtration, remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
| Parameter | Value/Condition | Rationale/Insight |
| Starting Material | 2,4-Dibromo-3-chloro-5-fluorobenzenediazonium salt | The freshly prepared, cold solution from Part 2. |
| Catalyst | Copper(I) Bromide (CuBr) | The classic and effective catalyst for the Sandmeyer bromination.[4] |
| Temperature | Gradual warming to 50-60 °C | Controlled heating ensures the complete decomposition of the diazonium salt and formation of the product. |
| Solvent for Extraction | Diethyl ether or Dichloromethane | Common solvents for extracting organic products from aqueous reaction mixtures. |
| Purification | Vacuum distillation or Column Chromatography | Necessary to obtain the final product with high purity. |
Overall Synthetic Workflow
Figure 2: Synthetic Workflow Diagram
A schematic representation of the three-step synthesis of this compound.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing bromine and chlorine atoms.
-
Infrared (IR) Spectroscopy: To identify the characteristic absorption bands of the aromatic ring and the carbon-halogen bonds.
-
Melting Point/Boiling Point: To assess the purity of the final product.
Safety Considerations
-
Bromine: is a highly corrosive and toxic substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Strong Acids: Concentrated hydrobromic and glacial acetic acids are corrosive. Handle with care and appropriate PPE.
-
Diazonium Salts: Aromatic diazonium salts can be explosive in the solid state. They should be prepared at low temperatures and used immediately in solution. Avoid their isolation whenever possible.
-
Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Use in a well-ventilated area, away from ignition sources.
Conclusion
The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and paying close attention to the critical experimental parameters, researchers can successfully synthesize this valuable polyhalogenated aromatic compound for use in a wide range of applications in drug discovery and materials science. The self-validating nature of each step, from the regioselective bromination to the well-established Sandmeyer reaction, ensures a high degree of confidence in achieving the desired product.
References
- Beletskaya, I. P., Sigeev, A. S., Peregudov, A. S., & Petrovskii, P. V. (2007).
-
Sandmeyer Reaction. Organic Chemistry Portal. (URL: [Link])
-
1,2-Dibromo-5-chloro-3-fluorobenzene. PubChem. (URL: [Link])
-
Diazotisation. Organic Chemistry Portal. (URL: [Link])
-
One-Pot, Metal-Free Conversion of Anilines to Aryl Bromides and Iodides. ResearchGate. (URL: [Link])
- Process for preparation of aromatic halides from aromatic amines.
- Method of preparing 2,4-difluoroaniline.
-
1,3-Dibromo-5-chlorobenzene. PubChem. (URL: [Link])
- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. (URL: [Link])
-
Copper (I) bromide (CuBr): a highly efficient catalyst for the synthesis of β-enaminone derivatives using ultrasound irradiation under solvent-free conditions. ResearchGate. (URL: [Link])
-
Bromination of various aromatic compounds using aqueous AlBr3-Br2 system. ResearchGate. (URL: [Link])
-
1,2-Dibromo-3-chlorobenzene. PubChem. (URL: [Link])
- Method for preparing 2-bromo-5-fluoroaniline.
-
Copper (I) bromide (CuBr): a highly efficient catalyst for the synthesis of β-enaminone derivatives using ultrasound irradiation under solvent-free conditions. Semantic Scholar. (URL: [Link])
-
Chem 334: Electrophilic Bromination of Acetanilide. YouTube. (URL: [Link])
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. (URL: [Link])
- United States Patent (19).
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. Google Docs. (URL: )
-
This compound. LookChem. (URL: [Link])
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An In-depth Technical Guide to 1,2-Dibromo-3-chloro-5-fluorobenzene: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Dibromo-3-chloro-5-fluorobenzene is a polyhalogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a combination of bromine, chlorine, and fluorine atoms on a benzene ring, offers a rich platform for the strategic construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling, with a particular focus on its applications in medicinal chemistry and materials science. The differential reactivity of the halogen substituents allows for selective functionalization, making it a valuable intermediate in the synthesis of novel pharmaceuticals and advanced materials.[1][2]
Physicochemical Properties
The molecular structure and key physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available for isomers, many of the properties for the specific title compound are predicted. Two common CAS numbers associated with this structure and its close isomer, 1,2-dibromo-5-chloro-3-fluorobenzene, are 1000577-62-7 and 208186-78-1, respectively.[3][4]
Table 1: Physicochemical Properties of this compound and its Isomer
| Property | This compound (CAS: 1000577-62-7) | 1,2-Dibromo-5-chloro-3-fluorobenzene (CAS: 208186-78-1) |
| Molecular Formula | C₆H₂Br₂ClF | C₆H₂Br₂ClF |
| Molecular Weight | 288.34 g/mol | 288.34 g/mol [3] |
| Appearance | Predicted to be a solid | - |
| Melting Point | - | 37-39 °C |
| Boiling Point | Predicted: 253.9 ± 35.0 °C at 760 mmHg | Predicted: 245.3 ± 35.0 °C |
| Density | Predicted: 2.1 ± 0.1 g/cm³ | Predicted: 2.089 ± 0.06 g/cm³ |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane and chloroform. Low solubility in water.[5] | Expected to be soluble in common organic solvents. |
graph "1_2_Dibromo_3_chloro_5_fluorobenzene" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Substituents C1 -- Br1 [label="Br"]; C2 -- Br2 [label="Br"]; C3 -- Cl [label="Cl"]; C4 -- H1 [label="H"]; C5 -- F [label="F"]; C6 -- H2 [label="H"]; // Positioning C1 [pos="0,1!"]; C2 [pos="-0.87,0.5!"]; C3 [pos="-0.87,-0.5!"]; C4 [pos="0,-1!"]; C5 [pos="0.87,-0.5!"]; C6 [pos="0.87,0.5!"]; Br1 [pos="0,2.5!"]; Br2 [pos="-2.37,0.5!"]; Cl [pos="-2.37,-0.5!"]; H1 [pos="0,-2.5!"]; F [pos="2.37,-0.5!"]; H2 [pos="2.37,0.5!"];
}
Caption: Chemical structure of this compound.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show two signals in the aromatic region (typically 6.5-8.0 ppm), corresponding to the two hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the surrounding halogen atoms.
-
¹³C NMR: The spectrum should display six distinct signals for the six carbon atoms of the benzene ring, as they are in different chemical environments. The carbons attached to the halogens will show characteristic shifts. For instance, carbons bonded to fluorine will exhibit C-F coupling.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with coupling to the adjacent hydrogen and potentially longer-range couplings to other nuclei.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by absorption bands corresponding to C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-X (X = Br, Cl, F) stretching vibrations at lower frequencies.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any halogen-containing fragments. Common fragmentation pathways for halogenated benzenes involve the loss of halogen atoms and the benzene ring's fragmentation.
Synthesis
The synthesis of polyhalogenated benzenes like this compound typically involves multi-step sequences starting from simpler aromatic precursors. A common strategy is the functionalization of a pre-existing substituted benzene ring through electrophilic aromatic substitution and/or diazotization reactions.
A plausible synthetic route could start from a substituted aniline. For instance, a multi-step synthesis of the related compound 1-bromo-3-chloro-5-iodobenzene from aniline involves acetylation to protect the amine, followed by sequential bromination and chlorination. The protecting group is then removed by hydrolysis, followed by iodination and finally deamination of the amino group.[6] A similar strategic approach could be adapted for the synthesis of this compound, likely starting from a fluorinated aniline derivative.
Illustrative Synthetic Pathway (Hypothetical):
Caption: A generalized synthetic workflow for polyhalogenated benzenes.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds, which allows for regioselective functionalization. The general order of reactivity for palladium-catalyzed cross-coupling reactions is C-I > C-Br > C-Cl > C-F. This hierarchy enables selective reactions at the C-Br bonds while leaving the C-Cl and C-F bonds intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, the two bromine atoms are the most likely sites for this reaction. By carefully controlling the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve mono- or di-arylation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
A degassed solvent system (e.g., a mixture of toluene, ethanol, and water) is added.
-
The reaction mixture is heated with stirring (typically between 80-100 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Grignard Reagent Formation
The bromine atoms are also susceptible to the formation of Grignard reagents upon treatment with magnesium metal. The resulting organometallic species can then be reacted with a variety of electrophiles to introduce new functional groups. The formation of a Grignard reagent at one of the bromine positions would be the expected initial step.
Experimental Protocol: General Procedure for Grignard Reagent Formation
-
All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (argon or nitrogen).
-
Magnesium turnings are placed in a flask containing a magnetic stirrer and a reflux condenser.
-
A solution of this compound in an anhydrous ether solvent (e.g., THF or diethyl ether) is added dropwise to the magnesium turnings.
-
Initiation of the reaction is often indicated by a gentle reflux and a cloudy appearance of the solution. Gentle heating or the addition of an activating agent (e.g., a small crystal of iodine) may be necessary.
-
Once the Grignard reagent has formed, the solution can be used in subsequent reactions with electrophiles.
Other Reactions
-
Lithiation: Directed ortho-lithiation can be achieved using strong bases like n-butyllithium, often at low temperatures. The position of lithiation will be directed by the existing halogen substituents.
-
Nucleophilic Aromatic Substitution (SNAr): While less common for such electron-rich systems, under forcing conditions or with strong nucleophiles, substitution of one of the halogens may be possible. The presence of multiple electron-withdrawing halogens can make the ring more susceptible to nucleophilic attack compared to benzene.
Caption: Reactivity hierarchy of this compound.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its polyhalogenated structure allows for a range of selective chemical transformations, enabling the construction of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for its effective utilization in research and development.
References
- The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026, January 5).
-
PubChem. (n.d.). 1,2-Dibromo-5-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- 1,5-Dibromo-2-Chloro-3-Fluorobenzene. (n.d.).
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,2-Dibromo-3-chloro-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 1-bromo-3-fluorobenzene.
-
NIST. (n.d.). Benzene, 1-bromo-3-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Magritek. (n.d.). 5-Bromo-1,2,3-trifluorobenzene. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE. Retrieved from [Link]
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Narang, S. (2023, December 16). 6 STAGE SYNTHESIS OF 1-BROMO-3-CHLORO-5-IODOBENZENE FROM ANILINE. Medium. Retrieved from [Link]
-
CHEMISTRY 1000. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
- Google Patents. (n.d.). Preparation method for 1-chloro-3-bromo-5-iodobenzene.
-
NIST. (n.d.). Benzene, fluoro-. NIST Chemistry WebBook. Retrieved from [Link]
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The Strategic Utility of 1,2-Dibromo-3-chloro-5-fluorobenzene in Complex Molecule Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – January 19, 2026 – In the intricate landscape of modern medicinal chemistry and materials science, the demand for highly functionalized aromatic building blocks is incessant. Among these, 1,2-Dibromo-3-chloro-5-fluorobenzene, identified by its CAS number 1000577-62-7 , has emerged as a cornerstone intermediate for the synthesis of complex molecular architectures. This technical guide offers an in-depth analysis of its properties, synthesis, and reactivity, tailored for researchers, scientists, and professionals in drug development.
Compound Profile: Physicochemical Properties and Spectroscopic Data
This compound is a polysubstituted aromatic compound with a molecular formula of C₆H₂Br₂ClF and a molecular weight of 288.34 g/mol .[1][2] Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and a fluorine atom, provides a versatile platform for sequential and site-selective chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1000577-62-7 | [1][2][3][4][5] |
| Molecular Formula | C₆H₂Br₂ClF | [1][2] |
| Molecular Weight | 288.34 g/mol | [1] |
| Predicted Boiling Point | 253.9 ± 35.0 °C at 760 mmHg | [6] |
| Predicted Density | 2.1 ± 0.1 g/cm³ | [6] |
| Predicted Flash Point | 107.4 ± 25.9 °C | [6] |
Synthesis and Manufacturing
While specific, peer-reviewed synthesis protocols for this compound are not widely published, its synthesis can be inferred from established methodologies for the preparation of polyhalogenated benzenes. A common strategy involves the electrophilic halogenation of a suitable fluorinated or chlorinated benzene precursor. The regioselectivity of the bromination and chlorination steps is a critical factor, often controlled by the directing effects of the existing substituents and the choice of halogenating agents and catalysts.
A plausible, though not explicitly documented, synthetic route could involve a multi-step sequence starting from a simpler fluorinated aromatic compound, followed by sequential, directed bromination and chlorination reactions. The purification of the final product to a high degree of purity (typically ≥96-97%) is crucial for its subsequent applications in pharmaceutical synthesis.[1]
Reactivity and Mechanistic Considerations: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides generally follows the trend: C-I > C-Br > C-Cl > C-F. This hierarchy allows for selective functionalization of the molecule.
The two bromine atoms are the most reactive sites for typical cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the sequential introduction of different substituents, providing a powerful tool for building molecular complexity.
The Catalytic Cycle of Palladium-Catalyzed Cross-Coupling
The generally accepted mechanism for these reactions involves a catalytic cycle comprising three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. This is often the rate-determining step.
-
Transmetalation: The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: A generalized catalytic cycle for the palladium-catalyzed cross-coupling of this compound.
Applications in Drug Discovery and Development
Polychlorinated and fluorinated aromatic compounds are prevalent in a wide array of approved pharmaceuticals.[7] The presence of halogens can significantly influence a drug molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, binding affinity, and lipophilicity.
While specific examples of blockbuster drugs synthesized directly from this compound are not prominently featured in publicly accessible literature, its structural motifs are highly relevant to the synthesis of active pharmaceutical ingredients (APIs).[2] Its utility lies in its role as a versatile intermediate for creating libraries of compounds for high-throughput screening and for the synthesis of complex drug candidates. The ability to selectively functionalize the different halogen positions allows for the fine-tuning of a molecule's properties to optimize its therapeutic efficacy and safety profile.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general framework for the Suzuki-Miyaura cross-coupling of this compound. Optimization of the catalyst, ligand, base, and solvent system may be required for specific substrates.
Objective: To selectively couple an aryl or vinyl boronic acid at one of the bromine positions of this compound.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the boronic acid (1.1 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).
-
Add the anhydrous solvent (5-10 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired mono-coupled product.
Figure 2: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its distinct pattern of halogen substituents allows for selective and sequential functionalization, particularly through palladium-catalyzed cross-coupling reactions. This capability makes it an important intermediate in the discovery and development of new pharmaceuticals and advanced materials. As the demand for complex and precisely substituted molecules continues to grow, the strategic application of reagents like this compound will undoubtedly play a crucial role in advancing chemical innovation.
References
- The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026, January 5).
- High-Purity 1,2-Dibromo-5-chloro-3-fluorobenzene: Your Reliable Supplier for Pharmaceutical and Agrochemical Synthesis.
-
Chemsigma. (n.d.). 1000577-62-7 this compound. Retrieved from [Link]
-
LookChem. (n.d.). This compound. Retrieved from [Link]
- Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
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PubChem. (n.d.). 1,2-Dibromo-5-chloro-3-fluorobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]
- Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1.
- ACS Publications. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- iris.unina.it. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.
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PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
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Spectroscopic Unveiling of 1,2-Dibromo-3-chloro-5-fluorobenzene: A Technical Guide
Introduction: The Structural Significance of a Polyhalogenated Aromatic
1,2-Dibromo-3-chloro-5-fluorobenzene is a polyhalogenated aromatic compound of significant interest in the fields of medicinal chemistry, materials science, and agrochemical development.[1] Its utility as a synthetic intermediate lies in the distinct electronic and steric properties conferred by the four halogen substituents on the benzene ring. This unique substitution pattern offers a versatile platform for a variety of chemical transformations, including but not limited to, Suzuki couplings, Grignard reactions, and nucleophilic aromatic substitutions, enabling the construction of complex molecular architectures.[1]
A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This in-depth technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations presented herein are based on established principles of spectroscopic analysis for halogenated aromatic systems and, where noted, on computationally predicted data. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment
Proton NMR spectroscopy is a powerful tool for elucidating the electronic environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is expected to be relatively simple, with two distinct signals corresponding to the two aromatic protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |
| H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H-F) ≈ 5-7 Hz, ⁴J(H-H) ≈ 2-3 Hz |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and spectrometer frequency.
Experimental Protocol: A Self-Validating System
A robust protocol for acquiring the ¹H NMR spectrum of this compound is crucial for obtaining high-quality, reproducible data.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the absence of solvent signals that could overlap with analyte resonances.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
Insert the sample into the NMR probe and allow it to thermally equilibrate.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals to determine the relative number of protons.
Interpretation: Causality of Chemical Shifts and Coupling
The predicted ¹H NMR spectrum reveals the distinct electronic environments of the two aromatic protons, H-4 and H-6.
-
Chemical Shifts: The electron-withdrawing nature of the halogen substituents (Br, Cl, F) deshields the aromatic protons, causing their signals to appear in the downfield region of the spectrum (typically between 7.0 and 8.0 ppm).[2][3] The precise chemical shifts of H-4 and H-6 are influenced by the combined inductive and mesomeric effects of the adjacent and meta-positioned halogens. Fluorine, being the most electronegative, will have a significant influence on the chemical shifts.
-
Multiplicity and Coupling Constants: The multiplicity of each signal provides information about the number of neighboring nuclei with a non-zero spin.
-
H-F Coupling: The fluorine atom (¹⁹F, I = ½) will couple with the neighboring protons. The coupling constant, J, is dependent on the number of bonds separating the nuclei. The three-bond coupling (³J(H-F)) is typically larger than the five-bond coupling.
-
H-H Coupling: The two protons, H-4 and H-6, are meta to each other, resulting in a small four-bond coupling (⁴J(H-H)) of approximately 2-3 Hz.[2]
-
The combination of H-F and H-H coupling results in a doublet of doublets multiplicity for both proton signals.
Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in this compound.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon Skeleton
Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a single line for each chemically non-equivalent carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) |
| C1 | ~115 - 125 | Doublet (¹J(C-F)) |
| C2 | ~118 - 128 | Doublet (²J(C-F)) |
| C3 | ~130 - 140 | Doublet (³J(C-F)) |
| C4 | ~110 - 120 | Doublet (²J(C-F)) |
| C5 | ~155 - 165 | Singlet |
| C6 | ~112 - 122 | Doublet (⁴J(C-F)) |
Note: These are predicted values. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant.
Experimental Protocol: A Self-Validating System
Instrumentation:
-
A high-field NMR spectrometer with a broadband probe is required.
Sample Preparation:
-
A more concentrated sample (20-50 mg in ~0.6 mL of deuterated solvent) is generally needed for ¹³C NMR compared to ¹H NMR.
Data Acquisition:
-
Acquire a standard proton-decoupled ¹³C NMR spectrum. This will provide a spectrum with single lines for each carbon.
-
To aid in assignments, advanced NMR experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups (in this case, only CH carbons are present).
Data Processing:
-
Similar to ¹H NMR, the data is processed with Fourier transformation, phasing, and chemical shift calibration.
Interpretation: Unraveling the Electronic Effects on Carbon Nuclei
The predicted ¹³C NMR spectrum will show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the aromatic ring.
-
Chemical Shifts: The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached halogen atoms.
-
The carbon atom directly bonded to the highly electronegative fluorine atom (C5) is expected to be the most downfield signal.
-
The carbons bonded to bromine (C1 and C2) and chlorine (C3) will also be shifted downfield compared to unsubstituted benzene.
-
The two carbons bearing hydrogen atoms (C4 and C6) will be the most upfield of the aromatic carbons.
-
-
C-F Coupling: In a proton-coupled ¹³C NMR spectrum, the carbon signals would be split by the fluorine atom. The magnitude of the C-F coupling constant is highly dependent on the number of bonds separating the two nuclei, with the one-bond coupling (¹J(C-F)) being the largest.[2] This large coupling is a characteristic feature that can be used to definitively assign the carbon atom attached to fluorine.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1600 - 1450 | Aromatic C=C ring stretch |
| 1250 - 1000 | C-F stretch |
| 1100 - 1000 | C-Br stretch |
| 800 - 600 | C-Cl stretch |
| 900 - 675 | Aromatic C-H out-of-plane bend |
Experimental Protocol: A Self-Validating System
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer is typically used.
Sample Preparation:
-
Liquid Sample: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).
-
Solid Sample: The solid can be mulled with Nujol or ground with KBr powder and pressed into a pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or salt plates).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum to produce the final IR spectrum of the sample.
Interpretation: The Vibrational Fingerprint
The IR spectrum of this compound will display several characteristic absorption bands that provide evidence for its structure.
-
Aromatic C-H Stretch: The presence of aromatic protons is confirmed by the weak to medium absorption bands in the 3100-3000 cm⁻¹ region.
-
Aromatic C=C Ring Stretch: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a series of sharp bands between 1600 and 1450 cm⁻¹.
-
Carbon-Halogen Stretches: The stretching vibrations of the C-F, C-Cl, and C-Br bonds will give rise to strong absorptions in the fingerprint region of the spectrum. The C-F stretch is typically found around 1250-1000 cm⁻¹, while the C-Cl and C-Br stretches appear at lower wavenumbers.[4]
-
Aromatic C-H Out-of-Plane Bending: The out-of-plane bending vibrations of the aromatic C-H bonds are often strong and their position can sometimes provide information about the substitution pattern of the benzene ring.[5][6]
Caption: A streamlined workflow for acquiring and interpreting an FTIR spectrum.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern.
Expected Mass Spectrometric Data
| Ion | m/z (Mass-to-Charge Ratio) | Interpretation |
| [M]⁺ | 286, 288, 290, 292 | Molecular ion peak cluster |
| [M-Br]⁺ | 207, 209, 211 | Loss of a bromine atom |
| [M-Cl]⁺ | 251, 253, 255 | Loss of a chlorine atom |
| [M-Br-Cl]⁺ | 172, 174 | Loss of bromine and chlorine atoms |
Note: The m/z values are for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ⁷⁹Br, ¹⁹F). The isotopic distribution of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) will result in a characteristic isotopic pattern for the molecular ion and fragment ions containing these halogens.
Experimental Protocol: A Self-Validating System
Instrumentation:
-
A mass spectrometer equipped with an electron ionization (EI) source is commonly used for the analysis of relatively small, volatile organic molecules.
Sample Introduction:
-
The sample can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).
Data Acquisition:
-
The sample is vaporized and introduced into the ion source.
-
In the EI source, the molecules are bombarded with a high-energy electron beam, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
The ions are accelerated and separated based on their mass-to-charge ratio in a mass analyzer.
-
The detector records the abundance of each ion.
Interpretation: Decoding the Fragmentation Pathway
The mass spectrum of this compound will provide two key pieces of information: the molecular weight and structural details from the fragmentation pattern.
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the natural isotopic abundance of bromine and chlorine. The most intense peak in this cluster will correspond to the molecular weight of the compound. The characteristic isotopic pattern is a powerful tool for confirming the presence of bromine and chlorine atoms in the molecule.
-
Fragmentation Pattern: The fragmentation of the molecular ion is a predictable process that can provide valuable structural information.[7][8] Common fragmentation pathways for halogenated aromatic compounds include:
-
Loss of a Halogen Atom: The cleavage of a carbon-halogen bond is a common fragmentation pathway. The relative ease of cleavage is typically I > Br > Cl > F. Therefore, the loss of a bromine atom to form the [M-Br]⁺ ion is expected to be a prominent fragmentation pathway.
-
Sequential Loss of Halogens: Further fragmentation can occur through the sequential loss of other halogen atoms.
-
By analyzing the masses of the fragment ions, it is possible to deduce the elemental composition of the fragments and propose a fragmentation mechanism, which in turn supports the proposed structure of the parent molecule.
Conclusion: A Multi-faceted Spectroscopic Portrait
References
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Interpreting the Spectra of Substituted Benzene Rings. (n.d.). Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Deciding which is the best
NMR predictor for organic compounds using statistical tools. (2022). Scientific Reports. Retrieved January 19, 2026, from [Link] -
Compare the IR spectrum for benzene with that of its substituted derivatives to understand the effec... (n.d.). Proprep. Retrieved January 19, 2026, from [Link]
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Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (2016). Spectroscopy. Retrieved January 19, 2026, from [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. (n.d.). ACD/Labs. Retrieved January 19, 2026, from [Link]
-
Enhancing NMR Prediction for Organic Compounds Using Molecular Dynamics. (2025). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Journal of Chemical Information and Modeling. Retrieved January 19, 2026, from [Link]
-
NMR Database for Faster Structural Data. (n.d.). CAS. Retrieved January 19, 2026, from [Link]
-
18.8: Spectral Characteristics of the Benzene Ring. (2019). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. (n.d.). Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Retrieved January 19, 2026, from [Link]
-
1,2-Dibromo-5-chloro-3-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved January 19, 2026, from [Link]
-
H NMR data of benzene, the halogenobenzenes, and their sulfonates F (pprn, i 3 . 0 3 ). (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Experimental (a), calculated (b), (c) and (d) FT-IR spectra of 1-bromo-2-chlorobenzene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. (2016). YouTube. Retrieved January 19, 2026, from [Link]
- The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026).
-
1-Bromo-3-chloro-5-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Proton NMR Skills (Benzene Derivatives) - Part 1. (2015). YouTube. Retrieved January 19, 2026, from [Link]
-
Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
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Supporting Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 19, 2026, from [Link]
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This compound. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]
-
1,2-Dibromo-3-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. (2023). YouTube. Retrieved January 19, 2026, from [Link]
- Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 1. (n.d.). Google Docs.
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
1,2-Dibromo-3-chloro-5-nitrobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Benzene, 1-bromo-3-fluoro-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
Benzene, fluoro-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
-
1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Complex Reactivity of a Polyhalogenated Aromatic Scaffold
Prepared by a Senior Application Scientist, this guide delves into the nuanced reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene, a versatile polyhalogenated aromatic compound. This molecule, with its unique arrangement of four different halogen substituents, presents a rich landscape for selective chemical transformations. Understanding the interplay of electronic and steric effects is paramount to harnessing its synthetic potential. This document provides a comprehensive exploration of its reactivity, offering both theoretical grounding and practical insights for its application in the synthesis of complex molecular architectures, particularly within the realms of medicinal chemistry, materials science, and agrochemical development.[1][2][3] We will explore the key reaction pathways, including metal-halogen exchange, cross-coupling reactions, and nucleophilic aromatic substitution, providing detailed protocols and mechanistic considerations to empower researchers in their synthetic endeavors.
Molecular Architecture and Electronic Profile
The reactivity of this compound is dictated by the distinct electronic properties and relative bond strengths of the four carbon-halogen bonds, as well as the substitution pattern on the benzene ring.
Structural and Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂ClF | [4] |
| Molecular Weight | 288.34 g/mol | [4] |
| IUPAC Name | 1,2-dibromo-5-chloro-3-fluorobenzene | [4] |
| CAS Number | 208186-78-1 | [4] |
Note: The CAS number 1000577-62-7 also appears in some databases for this structure.[5]
The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect (-I). The chlorine and bromine atoms also exhibit a -I effect, albeit weaker than fluorine. Conversely, all halogens possess lone pairs that can be donated into the aromatic π-system through a resonance effect (+M). This dual nature influences the regioselectivity of various reactions.
Key Reaction Pathways and Strategic Considerations
The differential reactivity of the C-Br, C-Cl, and C-F bonds is the cornerstone of the synthetic utility of this compound. This allows for a hierarchical approach to functionalization.
Caption: Key reactivity pathways of this compound.
Metal-Halogen Exchange: Generating Nucleophilic Intermediates
Metal-halogen exchange is a powerful strategy to convert the electrophilic aryl halide into a nucleophilic organometallic species. The rate of exchange typically follows the trend I > Br > Cl > F.[6] In the case of this compound, the bromine atoms are the most susceptible to exchange.
Regioselectivity: The two bromine atoms are in different chemical environments. The bromine at C1 is ortho to another bromine and a chlorine atom, while the bromine at C2 is ortho to a fluorine and a bromine atom. The strong electron-withdrawing nature of the fluorine atom can activate the adjacent C-Br bond towards metal-halogen exchange.
Experimental Protocol: Regioselective Grignard Reagent Formation
This protocol is adapted from general procedures for regioselective bromine/magnesium exchange in polyhalogenated arenes.
Objective: To selectively form a Grignard reagent at one of the bromine positions.
Materials:
-
This compound
-
Isopropylmagnesium chloride-lithium chloride complex (i-PrMgCl·LiCl) in THF (1.3 M)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 equiv) in anhydrous THF.
-
Cooling: Cool the solution to -15 °C in a suitable cooling bath.
-
Grignard Formation: Slowly add i-PrMgCl·LiCl (1.05 equiv) dropwise, maintaining the temperature below -10 °C.
-
Reaction Monitoring: Stir the mixture at -15 °C for 2 hours. The progress of the exchange can be monitored by quenching an aliquot with an electrophile and analyzing by GC-MS.
-
Electrophilic Quench: Add the chosen electrophile (e.g., benzaldehyde, 1.2 equiv) dropwise at -15 °C and allow the reaction to warm to room temperature overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Causality: The use of i-PrMgCl·LiCl at low temperatures favors a kinetically controlled halogen-metal exchange over the formation of a thermodynamically more stable Grignard reagent. The ortho-directing effect of the fluorine atom is expected to favor the exchange at the C2-Br position.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The differential reactivity of the carbon-halogen bonds makes this compound an excellent substrate for sequential, site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1][7][8][9][10][11] The general order of reactivity in palladium-catalyzed cross-coupling is C-I > C-Br > C-OTf > C-Cl.[11]
Experimental Protocol: Site-Selective Suzuki-Miyaura Coupling
This protocol is a general procedure that can be optimized for specific substrates.
Objective: To selectively couple an arylboronic acid at one of the bromine positions.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The residue is purified by column chromatography.
Causality: The choice of a bulky, electron-rich phosphine ligand like SPhos is crucial for activating the C-Br bond for oxidative addition to the palladium center. By carefully controlling the reaction time and temperature, it is possible to achieve selective mono-arylation, leaving the second bromine and the chlorine available for subsequent transformations.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Nucleophilic Aromatic Substitution (SNAAr)
While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups can activate the ring for SNAr reactions.[6][12] In this compound, the combined inductive effects of the halogens make the ring electron-deficient. The positions ortho and para to the fluorine and chlorine atoms are the most activated towards nucleophilic attack.
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I, which is the opposite of the trend for metal-halogen exchange and cross-coupling reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond.
Halogen Dance Reaction
Under strongly basic conditions, polyhalogenated aromatic compounds can undergo a "halogen dance" rearrangement, where a halogen atom migrates to a different position on the ring.[13][14] This reaction proceeds through a series of deprotonation and halogenation events and is driven by the formation of a more stable organometallic intermediate. For this compound, treatment with a strong, non-nucleophilic base could potentially lead to isomerization.
Spectroscopic Characterization (Analog-Based)
Reference Spectra for 1-Bromo-3-chloro-5-fluorobenzene (CAS: 33863-76-2): [15]
-
Mass Spectrum (GC-MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z 208, with other significant peaks corresponding to the loss of halogen atoms.[15]
-
Infrared (IR) Spectrum: The IR spectrum would display characteristic C-H stretching vibrations for an aromatic ring (around 3100-3000 cm⁻¹), C=C stretching vibrations (around 1600-1450 cm⁻¹), and C-X (X = F, Cl, Br) stretching vibrations in the fingerprint region (below 1200 cm⁻¹).[15]
Expected NMR Spectra for this compound:
-
¹H NMR: The spectrum would show two aromatic protons, each appearing as a multiplet due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The spectrum would exhibit six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts would be influenced by the attached halogens, and the signals for the carbons bonded to fluorine would show C-F coupling.
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, with coupling to the neighboring protons.
Conclusion and Future Outlook
This compound is a highly functionalized aromatic building block with significant potential in synthetic chemistry. Its utility stems from the differential reactivity of its four halogen substituents, which allows for a range of selective transformations. By carefully choosing reaction conditions, chemists can orchestrate a sequence of reactions to introduce various functional groups with a high degree of regiocontrol. This guide has provided a foundational understanding of its reactivity, supported by general protocols for key transformations. Further research into the specific reaction kinetics and the development of optimized, scalable protocols will undoubtedly expand the applications of this versatile molecule in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]
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molecular structure of 1,2-Dibromo-3-chloro-5-fluorobenzene
An In-Depth Technical Guide to the Molecular Structure and Utility of 1,2-Dibromo-3-chloro-5-fluorobenzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a polyhalogenated aromatic compound with significant potential as a versatile building block in advanced organic synthesis. The strategic placement of four distinct halogen atoms on the benzene ring imparts a unique reactivity profile, enabling selective functionalization and the construction of complex molecular architectures. This document will delve into the molecular structure, physicochemical properties, proposed synthetic pathways, and detailed spectroscopic characterization of this compound. Furthermore, it will explore its applications in drug discovery, materials science, and agrochemical development, while also addressing the necessary safety and handling protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this multifaceted chemical intermediate.
Introduction: The Strategic Value of Polyhalogenated Benzenes
Polyhalogenated benzenes are a class of organic compounds that have garnered considerable interest in various scientific disciplines, including medicinal chemistry, materials science, and agrochemistry.[1] The presence of multiple halogen substituents on the aromatic ring provides a powerful toolkit for synthetic chemists. These halogens can be selectively manipulated through a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the precise installation of diverse functional groups.[1] The nature of the halogen atom (F, Cl, Br, I) dictates its reactivity, with the C-I bond being the most labile and the C-F bond being the most robust under typical cross-coupling conditions. This differential reactivity is the cornerstone of their synthetic utility.
This compound is a particularly noteworthy example of a polyhalogenated benzene. Its unique substitution pattern offers multiple sites for sequential and regioselective chemical transformations. This guide will provide a detailed exploration of this molecule, from its fundamental properties to its potential applications, offering insights into how its distinct structural features can be exploited in the design and synthesis of novel chemical entities.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of any chemical compound is a thorough characterization of its molecular structure and physical properties. These parameters not only confirm the identity of the molecule but also provide insights into its behavior in various chemical and biological systems.
Chemical Identity
The unambiguous identification of this compound is established through its standardized nomenclature and registry numbers.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 208186-78-1 | PubChem[2] |
| Molecular Formula | C₆H₂Br₂ClF | PubChem[2] |
| Molecular Weight | 288.34 g/mol | PubChem[2] |
| InChIKey | XLDRDGJJGGYJCO-UHFFFAOYSA-N | PubChem[2] |
| Canonical SMILES | C1=C(C=C(C(=C1F)Br)Br)Cl | PubChem[2] |
Molecular Visualization
A two-dimensional representation of the molecular structure is presented below, illustrating the substitution pattern on the benzene ring.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Rationale
-
Step 1: Electrophilic Bromination:
-
Protocol: The starting material, 3-chloro-5-fluoroaniline, is dissolved in a suitable solvent such as acetic acid. A solution of bromine (Br₂) in acetic acid is added dropwise at a controlled temperature (typically 0-5 °C) to prevent over-bromination and side reactions. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The product, 2,4-dibromo-3-chloro-5-fluoroaniline, is then isolated by precipitation and filtration.
-
Causality: The amino group is a strong activating group and directs electrophiles to the ortho and para positions. In this case, both ortho positions (2 and 6) and the para position (4) are activated. The existing substituents will also influence the regioselectivity, leading to the desired dibrominated product.
-
-
Step 2: Diazotization:
-
Protocol: The synthesized 2,4-dibromo-3-chloro-5-fluoroaniline is suspended in an aqueous solution of a strong acid, such as hydrobromic acid (HBr), and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added slowly, maintaining the low temperature. The formation of the diazonium salt is typically rapid.
-
Causality: The reaction of the primary aromatic amine with nitrous acid (formed in situ from NaNO₂ and HBr) generates a diazonium salt. This is a crucial intermediate as the diazonium group is an excellent leaving group and can be readily replaced by a variety of nucleophiles.
-
-
Step 3: Sandmeyer Reaction:
-
Protocol: The cold diazonium salt solution is added to a solution of copper(I) bromide (CuBr) in HBr. The mixture is gently warmed to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the final product. The product is then extracted with an organic solvent, and the solvent is removed under reduced pressure. Purification is typically achieved by column chromatography or distillation.
-
Causality: The Sandmeyer reaction is a reliable method for replacing a diazonium group with a halide. The copper(I) catalyst facilitates the single-electron transfer mechanism that leads to the formation of the aryl radical and subsequent reaction with the bromide ion to yield the desired this compound.
-
Spectroscopic Characterization: A Molecular Fingerprint
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound. Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments would be particularly informative.
-
¹H NMR: The spectrum is expected to be relatively simple, showing two distinct signals for the two aromatic protons. The proton at position 6 will likely appear as a doublet of doublets due to coupling with the adjacent fluorine and a smaller meta-coupling to the proton at position 4. The proton at position 4 will also likely be a doublet of doublets due to coupling with the fluorine and the other proton.
-
¹³C NMR: The spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the attached halogens. Carbons bonded to bromine and chlorine will be significantly deshielded. The carbon attached to fluorine will show a large one-bond C-F coupling constant. Decoupling experiments, such as ¹³C{¹H} and ¹³C{¹H, ¹⁹F}, can simplify the spectrum and aid in peak assignment. [3]* ¹⁹F NMR: A single resonance is expected for the fluorine atom. The multiplicity of this signal will depend on the coupling to the two ortho-protons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
-
Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z 288 (for the most abundant isotopes). A characteristic isotopic pattern will be observed due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in a ~3:1 ratio). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a distinctive intensity pattern, which is a powerful confirmation of the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms and the benzene ring's fragmentation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum will be characterized by:
-
C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations will appear as a series of peaks in the 1600-1450 cm⁻¹ region.
-
C-X stretching: The C-F, C-Cl, and C-Br stretching vibrations will be present in the fingerprint region (below 1300 cm⁻¹). The C-F stretch is typically strong and appears around 1250-1000 cm⁻¹. The C-Cl and C-Br stretches are found at lower wavenumbers.
-
Out-of-plane C-H bending: The pattern of out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.
Caption: Workflow for the spectroscopic characterization of the target molecule.
Applications in Research and Development
The synthetic versatility of this compound makes it a valuable intermediate in several areas of chemical research and development. [1]
-
Medicinal Chemistry: Polyhalogenated compounds are frequently used in the design of new therapeutic agents. The halogens can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target. [4][5]The differential reactivity of the C-Br, C-Cl, and C-F bonds in this compound allows for the stepwise introduction of various pharmacophoric groups, enabling the exploration of structure-activity relationships (SAR) during lead optimization. [6]* Materials Science: This compound can serve as a precursor for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The introduction of specific substituents via cross-coupling reactions can be used to tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting materials.
-
Agrochemicals: The development of new pesticides and herbicides often involves the synthesis of complex organic molecules. This compound can be used as a scaffold to construct new active ingredients with improved efficacy and tailored environmental profiles. [7]
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound. The available safety data indicates that it is a hazardous substance.
GHS Hazard Identification
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |
Data sourced from PubChem. [2]
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Polyhalogenated aromatic compounds, as a class, can be toxic and may bioaccumulate in the environment. [8][9]Long-term exposure to some benzene derivatives has been linked to serious health effects. [10][11]Therefore, it is crucial to handle this compound with care and minimize exposure.
Conclusion
This compound represents a powerful and versatile tool for the modern synthetic chemist. Its unique arrangement of four different halogen atoms on a benzene ring provides a platform for selective and sequential functionalization, opening avenues for the efficient construction of complex and high-value molecules. While its synthesis requires a controlled, multi-step approach, the potential rewards in the fields of drug discovery, materials science, and agrochemicals are significant. A thorough understanding of its spectroscopic properties is key to its successful application, and adherence to strict safety protocols is paramount. This guide has provided a comprehensive overview of this promising chemical intermediate, laying the groundwork for its further exploration and application in innovative research and development endeavors.
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PubChem. (n.d.). 1,2-Dibromo-5-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Xu, Z., et al. (2014). Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. Journal of Chemical Information and Modeling, 54(3), 69-78. [Link]
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PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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den Besten, C., et al. (1994). Biotransformation and toxicity of halogenated benzenes. PubMed. Retrieved January 19, 2026, from [Link]
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PubChem. (n.d.). 1,2-Dibromo-3-chlorobenzene. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. [Link]
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An In-Depth Technical Guide to the Safe Handling of 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction: 1,2-Dibromo-3-chloro-5-fluorobenzene is a polyhalogenated aromatic compound, a class of molecules frequently utilized as intermediates in the synthesis of complex organic materials, including pharmaceuticals and agrochemicals. The presence of multiple halogen substituents on the benzene ring imparts specific reactivity and also necessitates a rigorous approach to its handling and safety management. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the essential safety protocols, risk mitigation strategies, and emergency procedures for this compound.
Section 1: Compound Profile & Hazard Identification
Understanding the fundamental chemical properties and associated hazards is the first step in ensuring laboratory safety. While specific toxicological data for this exact molecule is limited, information can be extrapolated from safety data sheets (SDS) and data on structurally similar polyhalogenated aromatic hydrocarbons (PAHs).
Chemical and Physical Properties:
| Property | Value | Source |
| CAS Number | 208186-78-1 | BLDpharm |
| Molecular Formula | C₆H₂Br₂ClF | PubChem[1] |
| Molecular Weight | 288.34 g/mol | BLDpharm |
| Physical Form | Clear liquid / Colorless to slightly pale yellow solid | Sigma-Aldrich |
| Storage Temperature | Room Temperature, sealed in dry conditions | BLDpharm, Sigma-Aldrich[2] |
Toxicological Profile & Hazard Classification:
The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory tract.[1] It is classified under the Globally Harmonized System (GHS) with the following warnings:
| GHS Classification | Hazard Statement | Signal Word | Pictogram |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation | Warning | GHS07 |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning | GHS07 |
Source: PubChem[1], BLDpharm[2]
Section 2: Risk Assessment & Exposure Control
Effective risk management relies on a hierarchy of controls, starting with engineering controls, followed by administrative controls, and finally, personal protective equipment (PPE).
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. The fume hood provides critical protection against inhalation of vapors or dust. All weighing, transfers, and reactions involving this compound must be conducted within a fume hood with adequate ventilation.
Personal Protective Equipment (PPE): The selection of PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[4] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection: Wear impervious clothing and chemically resistant gloves (e.g., nitrile, neoprene).[4] Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
-
Respiratory Protection: For operations where exposure limits may be exceeded, a full-face respirator with appropriate cartridges should be used.[4]
Occupational Exposure Limits (OELs): Specific OELs for this compound have not been established. In the absence of specific limits, it is best practice to adhere to the OELs for related, well-studied compounds such as Benzene. The Occupational Safety and Health Administration (OSHA) sets the permissible exposure limit (PEL) for benzene at 1 part per million (ppm) as an 8-hour time-weighted average (TWA) and a short-term exposure limit (STEL) of 5 ppm for any 15-minute period.[5][6][7] The National Institute for Occupational Safety and Health (NIOSH) recommends a more stringent REL of 0.1 ppm (TWA) and 1 ppm (STEL).[7][8][9]
Section 3: Safe Handling & Storage Protocols
Adherence to standardized protocols is crucial for minimizing the risk of exposure and accidents.
Experimental Protocol: Handling and Weighing
-
Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment, including glassware, spatulas, and waste containers.
-
Don PPE: Put on all required PPE as described in Section 2.
-
Transfer: Perform all transfers of the compound within the fume hood. Use a spatula or powder funnel to avoid generating dust if it is a solid.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound inside the fume hood, seal the container, and then weigh it externally.
-
Post-Handling: After use, securely close the primary container.[10] Clean any contaminated surfaces and equipment. Wash hands thoroughly after handling, even if gloves were worn.[10]
Storage Requirements: Proper storage is essential to maintain the integrity of the compound and prevent accidental release.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][10][11]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]
Section 4: Emergency Procedures & First Aid
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures:
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[10][11] Seek medical attention if you feel unwell.[10]
-
Skin Contact: If on skin, immediately take off all contaminated clothing and wash the affected area with plenty of soap and water.[10][11] If skin irritation occurs, seek medical advice.[10]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing.[11] If eye irritation persists, get medical attention.[11]
-
Ingestion: If swallowed, rinse the mouth with water.[13] Do not induce vomiting. Seek immediate medical attention.[13]
Spill Response Workflow:
The following diagram outlines the logical steps for responding to a chemical spill.
Caption: Workflow for chemical spill response.
Section 5: Disposal and Decontamination
Proper disposal of halogenated organic compounds is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Segregation: this compound and any materials contaminated with it must be disposed of as halogenated organic waste.[14] It is crucial to keep halogenated and non-halogenated waste streams separate, as the disposal methods and costs differ significantly.[15][16]
-
Containment: Collect waste in a designated, properly labeled, and leak-proof container.[12][17] The container must be kept closed except when adding waste.[12][18]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[12][15]
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Halogenated organic wastes are typically disposed of via high-temperature incineration at a regulated facility.[14][16] Never dispose of this chemical down the drain.[15][17]
Decontamination: All glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethanol) into the halogenated waste container. Surfaces should be wiped down with a cloth dampened with a solvent, and the cloth disposed of as solid hazardous waste.
References
- TCI Chemicals. (2025). Safety Data Sheet: 1-Bromo-3-chloro-5-fluorobenzene.
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Sorg, O. (Ed.). (n.d.). Polyhalogenated Aromatic Hydrocarbons. MDPI. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1028 - Benzene. U.S. Department of Labor. Retrieved from [Link]
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Wang, Z., Ng, K., Warner, R. D., Stockmann, R., & Fang, Z. (2022). Reduction strategies for polycyclic aromatic hydrocarbons in processed foods. Comprehensive Reviews in Food Science and Food Safety. [Link]
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Centers for Disease Control and Prevention. (n.d.). Benzene - IDLH. National Institute for Occupational Safety and Health. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene. U.S. Department of Labor. Retrieved from [Link]
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- Unknown. (2023). Contamination and persistence of polycyclic aromatic hydrocarbons (PAHs) in rice grains after drying in direct-fired dryer. Scientific Reports.
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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The Strategic Utility of 1,2-Dibromo-3-chloro-5-fluorobenzene in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Halogenated aromatic compounds serve as versatile building blocks, enabling fine-tuning of physicochemical properties and providing vectors for complex molecular elaboration. This technical guide delves into the untapped potential of 1,2-Dibromo-3-chloro-5-fluorobenzene, a polyhalogenated aromatic intermediate poised for significant applications in medicinal chemistry. We will explore its unique reactivity profile, governed by the differential lability of its halogen substituents, and present a series of field-proven, regioselective functionalization protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate the discovery of novel therapeutics.
Introduction: The Power of Halogenation in Drug Design
Halogens, particularly fluorine and chlorine, are prevalent in a vast array of approved pharmaceuticals.[1] Their introduction into a drug candidate can profoundly influence its metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3] Fluorine, with its high electronegativity and small atomic radius, can enhance binding interactions and block sites of metabolic oxidation.[1][2] Chlorine, bromine, and iodine, while also modulating lipophilicity, offer versatile synthetic handles for further molecular diversification through modern cross-coupling chemistry.[4]
Polyhalogenated benzenes, such as this compound, represent a particularly powerful class of building blocks.[4][5][6] The presence of multiple, distinct halogen atoms on a single aromatic core allows for a programmed, stepwise, and regioselective approach to synthesis. This enables the creation of diverse libraries of complex molecules from a single, common intermediate, a strategy highly valued in modern drug discovery campaigns.[5]
The Strategic Value of this compound
The synthetic utility of this compound (CAS No. 208186-78-1) stems directly from the hierarchical reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-Br > C-Cl >> C-F. This predictable reactivity differential is the key to its potential, allowing chemists to selectively address one bromine atom in the presence of the other, and both bromine atoms before the chlorine, while the C-F bond typically remains inert under these conditions.
This unique arrangement of two adjacent bromine atoms, a chlorine, and a fluorine offers a rich platform for generating molecular complexity. The fluorine atom acts as a powerful directing group in ortho-lithiation reactions and imparts desirable pharmaceutical properties to the final compound. The two bromine atoms provide primary sites for sequential functionalization, while the chlorine atom can be engaged under more forcing conditions or by different catalytic systems, adding another layer of synthetic versatility.
Physicochemical Properties
| Property | Value |
| CAS Number | 208186-78-1 |
| Molecular Formula | C₆H₂Br₂ClF |
| Molecular Weight | 288.34 g/mol [7] |
| Melting Point | 37-39°C[7] |
| Boiling Point | 245.3°C[7] |
| Appearance | White to off-white solid |
Regioselective Functionalization: A Workflow for Discovery
The core utility of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. This allows for the controlled introduction of different functionalities at specific positions on the aromatic ring.
Caption: A logical workflow for the sequential functionalization of this compound.
Key Synthetic Transformations & Experimental Protocols
The following sections provide detailed, adaptable protocols for the key reactions that unlock the potential of this building block. These protocols are based on established methodologies for polyhalogenated systems and serve as a robust starting point for experimental design.
Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Due to the higher reactivity of the C-Br bond, the initial coupling will occur selectively at one of the bromine-substituted positions.
Protocol 1: Selective Mono-Arylation
-
Objective: To selectively couple an arylboronic acid at one of the bromine positions.
-
Rationale: Standard Suzuki conditions are mild enough to discriminate between C-Br and C-Cl bonds, providing excellent regioselectivity.[8] A catalyst system like Pd(PPh₃)₄ is robust and effective for this transformation.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.1 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed 1,4-dioxane/water (4:1 mixture, 5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial, dissolve Pd(OAc)₂ and SPhos in the dioxane/water mixture and bubble argon through the solution for 10 minutes.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90-100°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon consumption of the starting material (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the mono-arylated product.
-
Buchwald-Hartwig Amination
This reaction is crucial for introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals. The C-Br bond will be selectively targeted over the C-Cl bond.
Protocol 2: Selective Mono-Amination of the Brominated Position
-
Objective: To install a primary or secondary amine at a C-Br position.
-
Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds.[9][10] The choice of a bulky phosphine ligand is often critical for achieving high yields, especially with less reactive aryl halides.[9]
-
Materials:
-
Mono-arylated product from Protocol 1 (or starting material) (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
XantPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
-
Procedure:
-
To a glovebox or under an inert atmosphere, add the aryl halide, NaOtBu, Pd₂(dba)₃, and XantPhos to a dry reaction vessel.
-
Add the anhydrous toluene, followed by the amine.
-
Seal the vessel and heat the mixture to 100-110°C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the installation of alkyne functionalities, which are valuable for further derivatization (e.g., via click chemistry) or as structural elements in their own right.
Protocol 3: Alkynylation of a Brominated Position
-
Objective: To couple a terminal alkyne at a C-Br position.
-
Rationale: This reaction typically uses a dual catalyst system of palladium and copper(I).[11] Copper-free versions are also well-established to avoid potential homocoupling of the alkyne.[12]
-
Materials:
-
Aryl bromide substrate (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (3.0 mmol)
-
Anhydrous THF or DMF (5 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add the aryl bromide, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add the anhydrous solvent, the amine base, and finally the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60°C) as needed.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Ortho-Lithiation
The fluorine atom is a powerful ortho-directing group, enabling selective deprotonation at the adjacent C-H position. This creates a nucleophilic site that can be trapped with various electrophiles.
Protocol 4: Fluorine-Directed Lithiation and Trapping
-
Objective: To functionalize the C6 position adjacent to the fluorine atom.
-
Rationale: Strong, hindered bases like lithium diisopropylamide (LDA) or n-butyllithium can selectively deprotonate the most acidic proton, which is ortho to the fluorine atom.[3][13] The resulting aryllithium species can be quenched with an electrophile.
-
Materials:
-
This compound (1.0 mmol)
-
Lithium diisopropylamide (LDA) (1.1 mmol, 2M solution in THF/heptane/ethylbenzene)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), 1.5 mmol)
-
Anhydrous THF (-78°C)
-
-
Procedure:
-
Dissolve the starting material in anhydrous THF in a flame-dried flask under argon and cool to -78°C.
-
Slowly add the LDA solution dropwise, maintaining the temperature at -78°C.
-
Stir the mixture for 1-2 hours at -78°C to ensure complete lithiation.
-
Add the electrophile (e.g., DMF) dropwise and continue stirring at -78°C for 1 hour.
-
Allow the reaction to warm slowly to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product (in the case of DMF, an aldehyde) by column chromatography.
-
Conclusion and Outlook
This compound is a highly functionalized and synthetically attractive building block for medicinal chemistry. Its true potential is realized through the strategic and regioselective manipulation of its distinct carbon-halogen bonds. The predictable reactivity hierarchy allows for the programmed construction of complex, trisubstituted aromatic scaffolds that are of high interest in drug discovery. By employing a sequence of well-established cross-coupling and lithiation reactions, researchers can efficiently generate diverse molecular libraries. The protocols outlined in this guide provide a validated starting point for chemists to harness the power of this versatile intermediate, paving the way for the discovery of next-generation therapeutics.
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The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026, January 5). Advanced Synthesis Insights. [Link]
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1,2-Dibromo-5-chloro-3-fluorobenzene Product Page. MySkinRecipes. [Link]
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Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Chemical Synthesis News. [Link]
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Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Directed (ortho) Metallation. University of Missouri. [Link]
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The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. [Link]
-
High-Purity 1,2-Dibromo-5-chloro-3-fluorobenzene: Your Reliable Supplier for Pharmaceutical and Agrochemical Synthesis. PharmaChem Supplier. [Link]
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Sonogashira coupling. Wikipedia. [Link]
-
Molnár, M., & Mészáros, Á. (2009). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Arkivoc, 2009(6), 167-173. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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-
Ghorab, M. M., Alqahtani, A. S., & Soliman, A. M. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Saudi Chemical Society, 25(9), 101303. [Link]
- U.S. Patent No. 8,598,186 B2. (2013).
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 12). YouTube. [Link]
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Twilton, J., Le, C. M., & Paquin, J. F. (2015). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters, 17(10), 2456-2459. [Link]
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Ryu, K. M., Gupta, A. K., Han, J. W., & Cho, C. G. (2004). Regiocontrolled Suzuki—Miyaura Couplings of 3,5‐Dibromo‐2‐pyrone. Synlett, 2004(13), 2329-2331. [Link]
-
Khan, I., et al. (2016). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. PLoS One, 11(4), e0152173. [Link]
-
Szabó, D., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 26(16), 4983. [Link]
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The Strategic Utility of 1,2-Dibromo-3-chloro-5-fluorobenzene in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, polyhalogenated aromatic compounds have emerged as exceptionally versatile intermediates, offering a platform for sequential and site-selective functionalization. This guide provides an in-depth exploration of 1,2-dibromo-3-chloro-5-fluorobenzene, a multifaceted building block whose unique substitution pattern unlocks a diverse range of synthetic possibilities, particularly in the realms of medicinal chemistry, agrochemical development, and materials science.
Physicochemical Properties and Structural Attributes
This compound (CAS No. 1000577-62-7) is a solid at room temperature with a melting point of 37-39°C and a boiling point of 245.3°C.[1][2] Its molecular formula is C₆H₂Br₂ClF, corresponding to a molecular weight of 288.34 g/mol .[1][2] The key to its synthetic utility lies in the differential reactivity of its four halogen substituents on the benzene ring.
| Property | Value | Reference |
| CAS Number | 1000577-62-7 | [3] |
| Molecular Formula | C₆H₂Br₂ClF | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Melting Point | 37-39°C | [1][2] |
| Boiling Point | 245.3°C | [2] |
The presence of two bromine atoms, one chlorine atom, and one fluorine atom provides multiple reactive sites for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[4] The established hierarchy of reactivity in such reactions (C-I > C-Br > C-Cl > C-F) allows for a programmed, stepwise introduction of different functionalities onto the aromatic core.[5] This predictable regioselectivity is the cornerstone of its application as a versatile building block.
Synthesis of this compound
Reactivity and Regioselectivity in Cross-Coupling Reactions
The synthetic power of this compound is most evident in its application in palladium-catalyzed cross-coupling reactions. The two bromine atoms, being more reactive than the chlorine and fluorine atoms, serve as primary handles for functionalization.[5] This allows for selective mono- or di-substitution at the C1 and C2 positions.
The Rationale Behind Selective Reactivity
The differential reactivity of the carbon-halogen bonds is a direct consequence of their bond dissociation energies and the kinetics of the oxidative addition step in the catalytic cycle of cross-coupling reactions.[5] The weaker C-Br bonds are more susceptible to cleavage by the palladium(0) catalyst compared to the stronger C-Cl and C-F bonds. This energy difference allows for the selective activation of the bromo-substituents under carefully controlled reaction conditions.
The following diagram illustrates the general principle of regioselective cross-coupling with a polyhalogenated benzene.
Caption: Regioselective cross-coupling workflow of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organoboron compound and an organohalide.[7] With this compound, it is possible to achieve selective mono- or diarylation.
General Protocol for Mono-arylation:
A mixture of this compound (1.0 equiv), an arylboronic acid (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 equiv), and a base like K₂CO₃ (2.0 equiv) in a suitable solvent system (e.g., dioxane/water) is heated under an inert atmosphere.[8] Careful control of the stoichiometry of the boronic acid is crucial to favor the mono-substituted product.
General Protocol for Di-arylation:
To achieve double substitution, an excess of the arylboronic acid (≥ 2.2 equiv) and a higher catalyst loading might be employed, along with prolonged reaction times or higher temperatures.[8]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is instrumental in the synthesis of aryl alkynes, which are important precursors for various functional materials and pharmaceuticals.
General Experimental Protocol:
To a solution of this compound (1.0 equiv) in a solvent like THF or an amine base such as triethylamine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) are added.[9][11] The terminal alkyne (1.1-2.2 equiv) is then introduced, and the reaction is typically stirred at room temperature or with gentle heating.[9] The reaction can be performed selectively at one or both bromine positions.
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[12][13] This reaction is a valuable tool for the construction of styrenyl and other vinyl-aromatic compounds.
General Reaction Conditions:
The reaction typically involves treating this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base (e.g., triethylamine) in a polar aprotic solvent like DMF or NMP at elevated temperatures.[14] The regioselectivity will again favor reaction at the C-Br bonds.
Applications in Advanced Synthesis
The versatility of this compound makes it a valuable intermediate in several areas of chemical research and development.
Pharmaceutical and Agrochemical Synthesis
The ability to introduce diverse functionalities onto the benzene ring through sequential cross-coupling reactions makes this building block highly attractive for the synthesis of complex drug candidates and agrochemicals.[4][15] The halogen atoms themselves can also be important for modulating the pharmacokinetic and pharmacodynamic properties of the final molecule.
Materials Science and Liquid Crystals
Fluorinated aromatic compounds are of significant interest in materials science, particularly in the design of liquid crystals.[16][17] The introduction of fluorine atoms can influence properties such as dielectric anisotropy, viscosity, and thermal stability. While specific examples of this compound in liquid crystal synthesis are not prevalent in the literature, its structural motifs are consistent with those used in the synthesis of advanced liquid crystalline materials. The rigid aromatic core and the potential for elongation through cross-coupling reactions make it a promising candidate for the development of novel mesogens.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its polyhalogenated structure, coupled with the predictable reactivity of its different halogen atoms, provides a robust and versatile platform for the construction of a wide array of complex organic molecules. For researchers and professionals in drug discovery, agrochemical development, and materials science, a thorough understanding of the reactivity and synthetic potential of this building block is a valuable asset in the pursuit of novel and functional chemical entities. As the demand for increasingly sophisticated molecules continues to grow, the strategic application of such versatile intermediates will undoubtedly play a pivotal role in shaping the future of chemical synthesis.
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Advanced Organic Synthesis. The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026-01-05). Available at: [Link]
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High-Purity 1,2-Dibromo-5-chloro-3-fluorobenzene: Your Reliable Supplier for Pharmaceutical and Agrochemical Synthesis. Available at: [Link]
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MySkinRecipes. 1,2-Dibromo-5-chloro-3-fluorobenzene. Available at: [Link]
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Organic Chemistry Portal. Heck Reaction. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020-04-14). Available at: [Link]
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Elsevier. Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]
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RSC Publishing. Fluorinated liquid crystals formed by halogen bonding. Available at: [Link]
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PubMed Central. New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Available at: [Link]
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Wikipedia. Heck reaction. Available at: [Link]
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PubChem. 1-Bromo-3-chloro-5-fluorobenzene. Available at: [Link]
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MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]
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Beilstein Journal of Organic Chemistry. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. (2020-04-14). Available at: [Link]
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ResearchGate. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (2018-01-10). Available at: [Link]
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Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
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Chemistry LibreTexts. 21.01.1: Heck Reaction. (2015-03-19). Available at: [Link]
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Fluorine notes. October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". (2019-10-02). Available at: [Link]
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University of Pennsylvania School of Arts and Sciences. Things to keep in mind for the next writeup... Available at: [Link]
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LookChem. This compound. Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available at: [Link]
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Matrix Fine Chemicals. 1,2-DIBROMO-5-CHLORO-3-FLUOROBENZENE | CAS 92771-38-5. Available at: [Link]
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PubMed Central. Rh-catalyzed regio-switchable cross-coupling of gem-difluorinated cyclopropanes with allylboronates to structurally diverse fluorinated dienes. Available at: [Link]
- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
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Doc Brown's Chemistry. The mass spectrum of 1-bromo-2-chloroethane. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Magritek. 5-Bromo-1,2,3-trifluorobenzene. Available at: [Link]
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Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[10]. Available at: [Link]
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PubMed Central. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Available at: [Link]
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PubMed Central. Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Available at: [Link]
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solubility of 1,2-Dibromo-3-chloro-5-fluorobenzene in common organic solvents
An In-Depth Technical Guide to the Solubility of 1,2-Dibromo-3-chloro-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a polyhalogenated aromatic compound, a class of molecules that serve as versatile building blocks in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of four different halogen substituents on the benzene ring offers distinct reactivity at various positions, making it a valuable intermediate for creating complex molecular architectures.
Understanding the solubility of this compound is a prerequisite for its effective utilization. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as recrystallization and chromatography, and is a critical parameter in formulation and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, grounded in established physicochemical principles and authoritative experimental protocols.
Physicochemical Properties and Solubility Prediction
To understand the solubility of a solute, one must first characterize its intrinsic properties.
-
Molecular Formula: C₆H₂Br₂ClF[1]
-
Molecular Weight: 288.34 g/mol [1]
-
Structure:
Source: PubChem CID 2724907[1]
Expert Analysis of Polarity and Interactions: The molecule's structure is dominated by the non-polar benzene ring and two large, polarizable bromine atoms. While chlorine and fluorine are electronegative, the overall molecule is largely non-polar to weakly polar. The high molecular weight and symmetrical halogenation contribute to significant London dispersion forces. Based on the fundamental principle of "like dissolves like," we can predict its solubility behavior.[2] The compound is expected to have poor solubility in highly polar solvents like water and limited solubility in protic solvents like methanol and ethanol. Conversely, it is predicted to be readily soluble in non-polar aromatic solvents (e.g., toluene), halogenated solvents (e.g., dichloromethane, chloroform), and moderately polar aprotic solvents (e.g., acetone, ethyl acetate) that can engage in dipole-dipole interactions and effectively solvate the molecule. A similar compound, 1,5-Dibromo-2-Chloro-3-Fluorobenzene, is noted to be soluble in common organic solvents like dichloromethane and chloroform, which supports this prediction.
Predicted Solubility Profile
| Solvent | Class | Relative Polarity | Predicted Solubility | Rationale for Selection |
| Hexane | Non-polar Aliphatic | 0.009 | Medium to High | Strong dispersion forces match the solute. Ideal for non-polar reactions or chromatography. |
| Toluene | Non-polar Aromatic | 0.099 | High | "Like dissolves like"; π-stacking interactions between aromatic rings enhance solubility. |
| Dichloromethane (DCM) | Halogenated | 0.309 | High | Effective at solvating halogenated compounds. A common solvent for synthesis. |
| Chloroform | Halogenated | 0.259 (Varies) | High | Similar to DCM, highly effective for halogenated and weakly polar compounds. |
| Diethyl Ether | Ether | 0.117 | Medium | Moderate polarity and ability to act as a hydrogen bond acceptor. |
| Ethyl Acetate | Ester | 0.228 | Medium to High | A moderately polar aprotic solvent suitable for reactions and chromatography. |
| Acetone | Ketone | 0.355 | Medium | A polar aprotic solvent that can dissolve a wide range of compounds. |
| Ethanol | Polar Protic | 0.654 | Low | Strong hydrogen bonding network of the solvent does not favor solvation of the non-polar solute. |
| Methanol | Polar Protic | 0.762 | Low | Similar to ethanol, the high polarity and hydrogen bonding limit solubility. |
| Water | Polar Protic | 1.000 | Very Low / Insoluble | The high polarity and strong hydrogen bonding of water make it a very poor solvent for this compound. |
Relative Polarity values are sourced from established solvent property tables.[3]
Authoritative Experimental Protocol: Isothermal Shake-Flask Method
To obtain thermodynamically valid and accurate solubility data, the isothermal shake-flask method is the gold standard.[4][5] This protocol is designed as a self-validating system, ensuring the attainment of equilibrium, which is indispensable for any meaningful solubility study.[6]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solute), purity >98%
-
Selected organic solvent (solvent), HPLC grade or higher
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (±0.1 mg)
-
Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of the solid solute to a vial. An excess is critical to ensure that a saturated solution is formed.[4] A good starting point is to add approximately 50-100 mg of solute to 5 mL of solvent.
-
Precisely record the weight of the solute added.
-
Add a known volume or mass of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the suspension at a moderate speed. The agitation ensures intimate contact between the solid and liquid phases to accelerate equilibration.[6]
-
Allow the system to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.[2] The system is at equilibrium when the concentration of the solute in the solution does not change over time.
-
-
Phase Separation and Sampling:
-
After equilibration, stop the shaker and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2-4 hours to allow the excess solid to settle.
-
Carefully draw a sample from the clear supernatant using a syringe.
-
Immediately attach a syringe filter to the syringe and filter the solution into a clean, tared vial. This step is crucial to remove any undissolved solid particles, which would artificially inflate the solubility measurement.[4][6]
-
-
Analysis:
-
Accurately weigh the filtered sample solution.
-
Dilute the saturated solution gravimetrically or volumetrically with fresh solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the solute.
-
It is recommended that the excess solid remaining in the original vial be analyzed (e.g., by DSC or XRPD) to confirm that no phase change or degradation occurred during the experiment.[5][6]
-
-
Calculation:
-
Calculate the concentration of the solute in the saturated solution, accounting for all dilutions.
-
Express the solubility in desired units, such as mg/mL, g/100 g of solvent, or mol/L.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the Isothermal Shake-Flask method.
Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.
Strategic Solvent Selection
The choice of solvent is dictated by the intended application. The following decision tree provides a logical framework for solvent selection based on common laboratory tasks.
Caption: Decision-making framework for selecting an appropriate solvent.
Safety Considerations
1,2-Dibromo-5-chloro-3-fluorobenzene is classified as a hazardous substance. According to its GHS classification, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Conclusion
While quantitative solubility data for this compound is not prevalent in existing literature, a robust prediction of its behavior can be made based on its physicochemical properties. Its non-polar, halogen-rich structure indicates high solubility in non-polar organic solvents like toluene and dichloromethane, and poor solubility in highly polar solvents like water. For researchers requiring precise quantitative data, the provided isothermal shake-flask protocol offers an authoritative and reliable method for its determination. Strategic solvent selection based on these principles is paramount for the successful application of this versatile compound in research and development.
References
-
Chemcasts. 1,2-Dibromo-5-chloro-3-fluorobenzene Properties vs Temperature | Cp, Density, Viscosity. Available from: [Link]
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Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]
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Chemed. Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. Available from: [Link]
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Reichardt, C. Solvents and Polarity. Available from: [Link]
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Chemistry For Everyone (YouTube). How To Determine Solubility Of Organic Compounds?. Available from: [Link]
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Cengage. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]
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University of Rochester. Reagents & Solvents: Solvents and Polarity. Available from: [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
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Honeywell. Polarity Index. Available from: [Link]
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Scribd. Solvent Polarity and Miscibility Chart | PDF. Available from: [Link]
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PubChem. 1,2-Dibromo-5-chloro-3-fluorobenzene | C6H2Br2ClF | CID 2724907. Available from: [Link]
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ResearchGate. 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]
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USP-NF. <1236> Solubility Measurements. Available from: [Link]
-
Alchemist-chem. 1,5-Dibromo-2-Chloro-3-Fluorobenzene. Available from: [Link]
Sources
Methodological & Application
Application Note: Site-Selective Suzuki-Miyaura Coupling Protocol for 1,2-Dibromo-3-chloro-5-fluorobenzene
Abstract
This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the selective functionalization of 1,2-Dibromo-3-chloro-5-fluorobenzene. This polyhalogenated aromatic substrate presents a unique challenge and opportunity for site-selective C-C bond formation, a critical transformation in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol for mono-arylation, and provide a systematic troubleshooting guide to overcome common experimental hurdles. The causality behind experimental choices is explained to empower researchers to adapt and optimize the protocol for their specific synthetic targets.
Introduction: The Strategic Importance of Selective Arylation
The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[1] The reaction typically couples an organoboron species (like a boronic acid) with an organohalide.[2][3]
The substrate, this compound, is a highly functionalized aromatic ring. Polyhalogenated arenes are valuable building blocks because their multiple halogen atoms can be sequentially and selectively replaced.[4][5] This allows for the controlled, stepwise construction of complex molecular architectures. However, achieving this selectivity requires a nuanced understanding of the reaction mechanism and careful control of experimental conditions.[5][6] The primary challenge lies in differentiating the reactivity of the two bromine atoms, which are electronically and sterically distinct due to the influence of the adjacent chloro and fluoro substituents. This guide provides a validated starting point for selectively coupling at the more reactive C-Br position.
The Catalytic Heart of the Reaction: Mechanism and Key Components
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3][7] The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: This is often the rate-determining step where the active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex.[1][2] For polyhalogenated substrates, the site of this initial addition dictates the regiochemical outcome. The reactivity of the C-X bond generally follows the order: C–I > C–Br > C–OTf >> C–Cl > C–F.[4][9] Therefore, for this compound, oxidative addition will occur selectively at one of the C-Br bonds.
-
Transmetalation: The organic group from the organoboron reagent (Ar') is transferred to the palladium(II) center, displacing the halide. This step requires activation of the organoboron species by a base.[8][10] The base reacts with the boronic acid to form a more nucleophilic boronate anion ([Ar'B(OH)₃]⁻), which facilitates the transfer.[11][12]
-
Reductive Elimination: The two organic partners (Ar and Ar') on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[7][8]
Protocol for Mono-Arylation of this compound
This protocol is optimized for the selective mono-arylation, which leverages the inherent reactivity differences of the C-Br bonds. Phenylboronic acid is used as a representative coupling partner.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥98% | Commercial | Store under nitrogen. |
| Phenylboronic Acid | ≥97% | Commercial | Use freshly opened or purified material. |
| Tetrakis(triphenylphosphine)palladium(0) | ≥99% | Commercial | Highly oxygen-sensitive. Handle in a glovebox. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial | Finely powder before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercial | Degas thoroughly before use. |
| Deionized Water | N/A | In-house | Degas thoroughly before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For work-up and chromatography. |
| Hexanes | ACS Grade | Commercial | For chromatography. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial | For drying. |
| Schlenk flask / Pressure vessel | N/A | N/A | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | N/A | N/A | |
| Inert gas supply (Argon or Nitrogen) | High purity | N/A |
Experimental Workflow Diagram
Caption: Stepwise workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
Causality: Every step involving the catalyst or solvent must be performed under an inert atmosphere. Pd(0) catalysts are readily oxidized by atmospheric oxygen to inactive palladium black, which will terminate the catalytic cycle.[9]
-
Inert Atmosphere Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under a positive pressure of argon or nitrogen. Cycle between vacuum and the inert gas three times to ensure all oxygen is removed.
-
Reagent Charging: Under a positive flow of inert gas, add the following to the flask:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.1 equiv.)
-
Potassium carbonate (2.0 equiv., finely powdered)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv., 3 mol%)
-
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the solvents for at least 20 minutes. Add this solvent mixture to the reaction flask via cannula or syringe until a concentration of ~0.2 M with respect to the aryl halide is reached.
-
Reaction Execution: Seal the flask and lower it into a preheated oil bath at 90-100 °C. Stir the mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Progress can be monitored by periodically taking a small aliquot (under inert conditions), quenching it with water, extracting with EtOAc, and analyzing by TLC or GC-MS to observe the consumption of the starting material.
-
Work-up:
-
Once the reaction is complete, cool the flask to room temperature.
-
Add deionized water to the mixture and transfer it to a separatory funnel.
-
Extract the aqueous phase three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the mono-arylated product(s).
Summary of Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | ||
| Aryl Halide:Boronic Acid | 1.0 : 1.1 | A slight excess of the boronic acid ensures complete consumption of the limiting reagent. |
| Catalyst System | ||
| Catalyst | Pd(PPh₃)₄ | A common, reliable Pd(0) source for standard Suzuki couplings. |
| Catalyst Loading | 3 mol % | Balances reaction efficiency with cost and ease of removal. |
| Base | ||
| Base | K₂CO₃ | A moderately strong base effective for activating the boronic acid without causing side reactions.[8] |
| Base Amount | 2.0 equiv. | Ensures complete formation of the active boronate species. |
| Solvent & Conditions | ||
| Solvent System | 1,4-Dioxane / H₂O (4:1) | A common biphasic system that solubilizes both organic and inorganic reagents.[1][8] |
| Temperature | 90 - 100 °C | Provides sufficient thermal energy for the rate-limiting oxidative addition step.[8] |
| Reaction Time | 12 - 24 h | Typical duration for complete conversion; should be optimized via monitoring. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive Catalyst (Oxygen exposure) 2. Impure/Degraded Boronic Acid 3. Insufficiently Degassed Solvents 4. Ineffective Base | 1. Ensure a strictly inert atmosphere. Use fresh catalyst.[9] 2. Use fresh boronic acid or a more stable boronic ester (e.g., pinacol ester).[9] 3. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles. 4. Use a stronger base like K₃PO₄ or Cs₂CO₃, and ensure it is anhydrous and finely powdered.[7] |
| Formation of Homocoupled Boronic Acid Product (Ar'-Ar') | Presence of oxygen, which can facilitate oxidative homocoupling. | Rigorously exclude oxygen from the reaction setup.[7] |
| Protodeboronation (Loss of Boronic Acid) | The boronic acid is replaced by a hydrogen atom, often in aqueous, basic conditions. | Use a more robust boronic ester or potassium trifluoroborate salt. Minimize reaction time if possible.[9] |
| Formation of Di-arylated Product | The mono-arylated product reacts a second time. | Use the polyhalogenated arene as the excess reagent (e.g., 1.2-1.5 equiv.) relative to the boronic acid to statistically favor mono-substitution. |
| Poor Regioselectivity | Small difference in reactivity between the two C-Br positions. | Screen different palladium catalysts and ligands. Bulky phosphine ligands (e.g., Buchwald ligands) can impart greater steric control and may enhance selectivity for the less hindered C-Br position.[6][13] |
Conclusion
The Suzuki-Miyaura coupling is an indispensable tool for the synthesis of fluorinated biphenyl compounds from polyhalogenated precursors.[14][15][16] This application note provides a validated and scientifically grounded protocol for the selective mono-arylation of this compound. By understanding the critical roles of the catalyst, base, and reaction conditions, and by adhering to a rigorous experimental technique to exclude oxygen, researchers can reliably achieve the desired C-C bond formation. The provided troubleshooting guide serves as a practical resource for optimizing this powerful transformation for the synthesis of novel and complex molecular targets.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available from: [Link]
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Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Mol, J. C. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical. Available from: [Link]
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Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem. Available from: [Link]
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Hansen, M. J., & Vestergren, M. (2018). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Catalysts. Available from: [Link]
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Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. ACS Omega. Available from: [Link]
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Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. (2002). Available from: [Link]
-
Chemistry LibreTexts. Palladium catalyzed couplings. (2020). Available from: [Link]
-
Khan, M. A., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. National Institutes of Health. Available from: [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. National Institutes of Health. Available from: [Link]
-
ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021). Available from: [Link]
-
Kohlmann, J., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]
-
Wang, Z., et al. (2023). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available from: [Link]
-
ResearchGate. Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. Available from: [Link]
-
Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. Available from: [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ResearchGate. Available from: [Link]
-
Garg, N. K., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? (2014). Available from: [Link]
-
Sherwood, J. R., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. National Institutes of Health. Available from: [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. Available from: [Link]
-
Scott, J. S., & Jones, G. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available from: [Link]
-
Lima, C. F. R. A. C., et al. (2013). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. ResearchGate. Available from: [Link]
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Shields, J. D., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available from: [Link]
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Vantourout, J. C., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ResearchGate. Available from: [Link]
-
Vantourout, J. C., et al. (2020). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? (2021). Available from: [Link]
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Reddit. Struggling with Suzuki Reaction. (2022). Available from: [Link]
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The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Available from: [Link]
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Application Note: Chemoselective Formation of a Grignard Reagent from 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize one halogen atom in the presence of others opens up a vast chemical space for the development of novel compounds. Grignard reagents, organomagnesium halides (RMgX), are powerful nucleophiles widely used for the formation of carbon-carbon bonds.[1][2] The preparation of Grignard reagents from polyhalogenated arenes presents a significant challenge in chemoselectivity, as the reactivity of the different carbon-halogen bonds must be carefully controlled. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selective formation of a Grignard reagent from 1,2-Dibromo-3-chloro-5-fluorobenzene. We will delve into the underlying principles of reactivity, provide a comprehensive experimental protocol, and offer insights into potential applications.
Scientific & Theoretical Background
The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into a carbon-halogen bond.[3] This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), which stabilizes the resulting organomagnesium compound.[1][4] The general mechanism is understood to involve single-electron transfer steps, leading to the formation of a radical intermediate.[5][6]
Chemoselectivity in Polyhalogenated Systems
In a molecule like this compound, four potential sites for Grignard reagent formation exist. The chemoselectivity of this reaction is governed by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for halogens in Grignard formation is I > Br > Cl > F.[7][8][9] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I bond being the most susceptible to cleavage and the strong C-F bond being the least reactive. Therefore, it is highly probable that the Grignard reagent will form at one of the carbon-bromine bonds.
Distinguishing between the two bromine atoms at the C1 and C2 positions is more nuanced and can be influenced by steric and electronic factors. While a definitive prediction without experimental data is challenging, the electronic effects of the neighboring chlorine and fluorine atoms will play a role.
Applications in Synthesis
The resulting Grignard reagent, selectively formed at a bromine position, is a versatile intermediate for a variety of synthetic transformations. A primary application is in cross-coupling reactions, where it can be reacted with organic halides in the presence of a transition metal catalyst (e.g., palladium, nickel, or iron) to form new carbon-carbon bonds.[10][11][12] This allows for the introduction of diverse aryl, vinyl, or alkyl groups at a specific position on the polyhalogenated ring, paving the way for the synthesis of complex, highly functionalized aromatic compounds.
Experimental Protocol
This protocol outlines the preparation of the Grignard reagent from this compound. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware to prevent quenching of the highly reactive Grignard reagent.[13][14]
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Magnesium turnings | Reflux condenser |
| Anhydrous tetrahydrofuran (THF) | Dropping funnel |
| Iodine (crystal) | Magnetic stirrer and stir bar |
| Anhydrous diethyl ether | Heating mantle or oil bath |
| 1M Hydrochloric acid (for workup) | Schlenk line or glove box |
| Anhydrous sodium sulfate | Syringes and needles |
| Deuterated chloroform (CDCl₃) for NMR | Septa |
Safety Precautions
-
This compound: May cause skin and eye irritation.[15][16][17] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Grignard Reagents: Are highly flammable, corrosive, and can be pyrophoric.[18][19] They react violently with water and protic solvents.[13][19] All procedures must be carried out under strictly anhydrous and inert conditions.[14]
-
Ethereal Solvents (THF, Diethyl Ether): Are highly flammable and volatile.[13] Ensure there are no open flames or spark sources in the laboratory.
Step-by-Step Procedure
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser, dropping funnel, and a septum. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.[14]
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine into the reaction flask.[20] The iodine helps to activate the magnesium surface.[21] Gently heat the flask with a heat gun under vacuum and then backfill with inert gas.
-
Reagent Preparation: In a separate, dry flask, dissolve this compound (1 equivalent) in anhydrous THF.
-
Initiation: Add a small portion of the aryl halide solution to the magnesium turnings. The reaction is often initiated by gentle warming or sonication.[22] A successful initiation is indicated by the disappearance of the iodine color and the gentle refluxing of the solvent.
-
Grignard Formation: Once the reaction has initiated, add the remaining aryl halide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The formation of the Grignard reagent is an exothermic process, and an ice-water bath should be kept on hand to control the reaction temperature if necessary.[13][18]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material.
-
Confirmation of Formation (Optional): The formation of the Grignard reagent can be confirmed by taking a small aliquot, quenching it with D₂O, and analyzing the product by ¹H NMR to observe the incorporation of deuterium.
Quenching and Work-up
For subsequent reactions, the Grignard reagent is typically used in situ. If isolation of a quenched product is desired (e.g., for characterization), the reaction mixture should be cooled in an ice bath and slowly quenched by the dropwise addition of a saturated aqueous solution of ammonium chloride or 1M hydrochloric acid. The aqueous layer is then extracted with diethyl ether, the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Visualization of the Process
Chemoselective Grignard Formation
Caption: Chemoselective formation of the Grignard reagent.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface due to oxide layer; presence of moisture. | Crush the magnesium turnings in situ; add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the surface; ensure all glassware and solvents are scrupulously dry.[20][21] |
| Formation of Wurtz coupling byproduct | High local concentration of the aryl halide. | Add the aryl halide solution slowly and ensure efficient stirring to maintain a low concentration.[23] |
| Low yield of Grignard reagent | Incomplete reaction; quenching by adventitious water or oxygen. | Ensure the reaction goes to completion by extending the reaction time or gentle heating; maintain a positive pressure of inert gas throughout the experiment. |
Conclusion
The chemoselective formation of a Grignard reagent from this compound is a valuable synthetic tool for the construction of complex, polyfunctionalized aromatic molecules. By leveraging the inherent reactivity differences of the carbon-halogen bonds, a high degree of selectivity can be achieved. This application note provides the foundational knowledge and a detailed protocol to enable researchers to successfully perform this transformation and apply it in their synthetic endeavors. Careful attention to anhydrous and inert reaction conditions is paramount to achieving high yields and purity.
References
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Grignard Reaction Mechanism - BYJU'S. Available at: [Link]
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10.6: Reactions of Alkyl Halides - Grignard Reagents - Chemistry LibreTexts. Available at: [Link]
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Formation of Grignard Reagents from Aryl Halides: Effective Radical Probes Hint at a Nonparticipation of Dianions in the Mechanism | Organic Letters - ACS Publications. Available at: [Link]
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making Grignard reagents - YouTube. Available at: [Link]
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In the formation of Griganard reagent, what is the order of reactivities of methyl halides? Available at: [Link]
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Grignard Limiting Reagent Using Bromobenzene - 609 Words - Bartleby.com. Available at: [Link]
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Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Available at: [Link]
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Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. Available at: [Link]
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grignard reagents - Chemguide. Available at: [Link]
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Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange. Available at: [Link]
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Formation of Grignard Reagents from Organic Halides. Available at: [Link]
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Some Applications of the Grignard Cross-Coupling Reaction in the Industrial Field. Available at: [Link]
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The Grignard Reagents: Their Preparation - Ursinus Digital Commons. Available at: [Link]
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Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. Available at: [Link]
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grignard's reagent, reduction & alkane - Contents Syllabus. Available at: [Link]
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The grignard reagents prepared from p-dibromobenzene - ResearchGate. Available at: [Link]
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Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - DOI. Available at: [Link]
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Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale - ChemRxiv. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC - NIH. Available at: [Link]
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Investigating a Chemoselective Grignard Reaction in an Undergraduate Discovery Lab To Predict Reactivity and Final Products - Pendidikan Kimia. Available at: [Link]
-
Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercatio. Available at: [Link]
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Cross-coupling reaction of alkyl halides with grignard reagents catalyzed by Ni, Pd, or Cu complexes with pi-carbon ligand(s) - PubMed. Available at: [Link]
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Application Notes and Protocols for the Regioselective Sonogashira Coupling of 1,2-Dibromo-3-chloro-5-fluorobenzene with Terminal Alkynes
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Sonogashira coupling to a complex polyhalogenated substrate, 1,2-dibromo-3-chloro-5-fluorobenzene. The presence of multiple, distinct halogen substituents on the aromatic ring presents a unique challenge in controlling the regioselectivity of the coupling reaction. These application notes will elucidate the underlying principles governing this selectivity and provide robust protocols for achieving mono- and di-alkynylation with a variety of terminal alkynes.
Scientific Principles and Mechanistic Overview
The Sonogashira reaction proceeds through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] While the exact mechanism is still a subject of some academic discussion, the generally accepted pathway provides a solid framework for understanding and optimizing the reaction.[1]
A copper-free variant of the Sonogashira coupling also exists, which can be advantageous in preventing the formation of alkyne homocoupling (Glaser) side products.[2]
The Catalytic Cycles
The reaction is initiated by the oxidative addition of the aryl halide to a palladium(0) species, forming a palladium(II) intermediate.[1] Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide.[4] This acetylide then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) species subsequently undergoes reductive elimination to yield the final arylalkyne product and regenerate the active palladium(0) catalyst.[4]
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Regioselectivity with this compound
The reactivity of aryl halides in the Sonogashira coupling generally follows the trend: I > OTf > Br >> Cl.[5] For this compound, the two carbon-bromine bonds are significantly more reactive than the carbon-chlorine bond. The carbon-fluorine bond is generally unreactive under these conditions.
The regioselectivity between the two C-Br bonds is primarily dictated by steric hindrance. The bromine atom at the C-2 position is flanked by a bromine atom at C-1 and a chlorine atom at C-3, creating a more sterically congested environment compared to the bromine at the C-1 position. Consequently, the oxidative addition of the palladium catalyst is expected to occur preferentially at the less sterically hindered C-1 position.
By carefully controlling the stoichiometry of the terminal alkyne, it is possible to achieve selective mono-alkynylation at the C-1 position. The use of a slight excess of the alkyne and longer reaction times or higher temperatures will facilitate a second Sonogashira coupling at the C-2 position to yield the di-alkynylated product.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific terminal alkynes. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Materials and Reagents
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, trimethylsilylacetylene)
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Solvent: Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol 1: Mono-alkynylation of this compound
This protocol aims for the selective coupling at the C-1 position.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.
-
To the stirring solution, add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon consumption of the starting material, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the mono-alkynylated product.
Protocol 2: Di-alkynylation of this compound
This protocol is designed to achieve coupling at both C-1 and C-2 positions.
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and CuI (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (10 mL) and diisopropylamine (4.0 mmol, 4.0 equiv) via syringe.
-
Add the terminal alkyne (2.5 mmol, 2.5 equiv) to the stirring solution.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (25 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the di-alkynylated product.
Data Presentation and Expected Outcomes
The choice of reaction conditions will significantly impact the product distribution. The following table provides a summary of expected outcomes based on the chosen protocol.
| Protocol | Alkyne Stoichiometry | Key Parameters | Expected Major Product |
| 1 | 1.1 equivalents | Room temperature, THF | 1-Alkynyl-2-bromo-3-chloro-5-fluorobenzene |
| 2 | 2.5 equivalents | 60-80 °C, DMF | 1,2-Di(alkynyl)-3-chloro-5-fluorobenzene |
Experimental Workflow Visualization
The general workflow for performing the Sonogashira coupling of this compound is outlined below.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is crucial; consider using a freshly opened bottle or a glovebox for catalyst handling. Increasing the reaction temperature or time may also improve yields.
-
Homocoupling of Alkyne (Glaser Coupling): This side reaction is promoted by the presence of oxygen and copper(I) salts.[2] Thoroughly degassing the solvents and maintaining a positive pressure of inert gas can minimize this. Alternatively, a copper-free Sonogashira protocol can be employed.
-
Formation of a Mixture of Products: If a mixture of mono- and di-alkynylated products is obtained in Protocol 1, reduce the stoichiometry of the alkyne to near 1.0 equivalent and monitor the reaction carefully to stop it upon consumption of the starting material. For Protocol 2, ensure a sufficient excess of the alkyne is used to drive the reaction to completion.
-
Catalyst Decomposition: The formation of palladium black is an indication of catalyst decomposition. The choice of phosphine ligands can influence catalyst stability and activity.[1] For challenging substrates, consider using more robust ligands such as XPhos or SPhos.
Conclusion
The Sonogashira coupling of this compound offers a versatile pathway to novel, highly functionalized aromatic compounds. By leveraging the inherent differences in the reactivity of the carbon-halogen bonds and by carefully controlling the reaction conditions, a high degree of regioselectivity can be achieved. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this powerful synthetic tool in their research and development endeavors.
References
-
Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]
-
Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]
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Title: Sonogashira reaction Source: Wikipedia URL: [Link]
-
Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Source: Chemical Reviews - ACS Publications URL: [Link]
-
Title: Sonogashira coupling Source: YouTube URL: [Link]
-
Title: Copper-free Sonogashira cross-coupling reactions: an overview Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex Source: PMC - NIH URL: [Link]
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Application Note: Strategies for Regioselective Cross-Coupling Reactions of 1,2-Dibromo-3-chloro-5-fluorobenzene
Abstract
Polyhalogenated aromatic compounds are pivotal building blocks in the synthesis of complex organic molecules for pharmaceuticals, agrochemicals, and materials science.[1][2][3] The compound 1,2-dibromo-3-chloro-5-fluorobenzene presents a unique synthetic challenge and opportunity due to its distinct halogen arrangement, offering multiple sites for functionalization. This application note provides a detailed guide for researchers on achieving high regioselectivity in palladium-catalyzed cross-coupling reactions of this substrate. We delve into the underlying principles governing selectivity, focusing on the interplay of steric and electronic effects, and provide validated, step-by-step protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The causality behind experimental choices, from ligand and catalyst selection to reaction conditions, is thoroughly explained to empower scientists to rationally design synthetic pathways and troubleshoot their experiments effectively.
Introduction: The Synthetic Value of this compound
The precise functionalization of multi-halogenated arenes is a cornerstone of modern synthetic chemistry. It allows for the sequential and controlled introduction of different moieties, enabling the construction of highly substituted aromatic cores found in numerous active pharmaceutical ingredients (APIs) and advanced materials.[4] this compound is a particularly valuable scaffold because the differential reactivity of its C-Br, C-Cl, and C-F bonds under palladium catalysis allows for a programmed approach to synthesis.
The primary challenge lies in controlling which of the two adjacent C-Br bonds undergoes oxidative addition to the palladium catalyst first. Achieving high regioselectivity is crucial as it prevents the formation of difficult-to-separate isomeric mixtures, thereby streamlining synthesis and improving overall efficiency. This guide will illuminate the factors that control this selectivity and provide robust protocols to selectively functionalize the less sterically hindered C1-Br position.
Principles of Regioselectivity with this compound
The outcome of a cross-coupling reaction on this substrate is determined by the rate of oxidative addition at the C1-Br versus the C2-Br bond, which is influenced by a combination of steric and electronic factors.
Analysis of the Substrate
The relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C–I > C–Br > C–OTf > C–Cl >> C–F. For this compound, the two C-Br bonds are significantly more reactive than the C-Cl and C-F bonds, allowing for selective C-Br functionalization. The key to regioselectivity is differentiating between the two C-Br positions.
-
Steric Hindrance: The C1-Br bond is flanked by a bromine atom (at C2) and a hydrogen atom (at C6). The C2-Br bond is flanked by a bromine atom (at C1) and a more sterically demanding chlorine atom (at C3). Therefore, the C1 position is less sterically hindered than the C2 position. This steric difference is a primary driver for selectivity, especially when using bulky ligands.
-
Electronic Effects: The fluorine atom at C5 and the chlorine atom at C3 are both electron-withdrawing groups (EWGs) that influence the electron density of the aromatic ring. The C1-Br bond is para to the chlorine atom, while the C2-Br bond is para to the fluorine atom. The strong inductive effect of fluorine makes the C2-Br bond more electron-deficient, which can increase its intrinsic reactivity toward oxidative addition.
The interplay between these opposing factors—steric hindrance favoring C1 and electronic effects potentially favoring C2—is what makes catalyst and ligand selection paramount in controlling the reaction's outcome. For most practical applications utilizing sterically bulky phosphine ligands, the steric factor dominates, leading to preferential reaction at the C1 position.
Caption: Analysis of this compound.
The Role of the Catalyst System
The palladium catalyst and its associated ligands are the most critical variables for controlling regioselectivity. The choice of ligand directly influences the steric and electronic properties of the active Pd(0) species.[5]
-
Bulky Monodentate Ligands: Ligands such as XPhos, SPhos, RuPhos, and other "Buchwald ligands" are highly effective at promoting selectivity for the least sterically hindered position.[6] Their large cone angles create a sterically crowded palladium center that can only access the more exposed C1-Br bond for oxidative addition.
-
Bidentate Ligands: Ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) can sometimes offer different selectivity profiles but are often less effective than bulky monodentate ligands for maximizing regioselectivity in sterically demanding substrates.[7]
The selection of the palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or advanced generation precatalysts like XPhos Pd G3) also plays a role in the efficiency of generating the active Pd(0) catalyst but typically has less impact on selectivity than the ligand itself.[8]
Caption: Generalized Palladium Cross-Coupling Catalytic Cycle.
Application Protocols for Selective Monofunctionalization
The following protocols are designed to achieve selective monofunctionalization at the C1 position of this compound.
Protocol 1: Regioselective Suzuki-Miyaura Coupling
Objective: To selectively couple an arylboronic acid at the C1-Br position.
Principle and Rationale: This protocol employs a palladium catalyst with a bulky biarylphosphine ligand (XPhos). The steric bulk of the XPhos ligand directs the oxidative addition to the less hindered C1-Br bond.[6] A strong base like potassium phosphate is used to facilitate the transmetalation step. The solvent system of dioxane and water provides good solubility for both the organic and inorganic reagents.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| This compound | 92771-38-5 | Matrix Fine Chem | Substrate |
| Arylboronic Acid | Varies | Sigma-Aldrich | Coupling partner (e.g., Phenylboronic acid) |
| XPhos Pd G3 | 1445085-87-9 | Sigma-Aldrich | Precatalyst |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | Sigma-Aldrich | Ligand |
| Potassium Phosphate (K₃PO₄), anhydrous | 7778-53-2 | Sigma-Aldrich | Base |
| 1,4-Dioxane, anhydrous | 123-91-1 | Sigma-Aldrich | Solvent |
| Deionized Water | 7732-18-5 | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (3.0 mmol, 3.0 equiv).
-
Add the palladium precatalyst, XPhos Pd G3 (0.02 mmol, 2 mol%).
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure mono-arylated product.
Expected Results:
-
Yield: Typically 75-95%.
-
Regioselectivity: >95:5 in favor of C1-arylation, as determined by ¹H NMR or GC analysis of the crude product.
Protocol 2: Regioselective Sonogashira Coupling
Objective: To selectively couple a terminal alkyne at the C1-Br position.[9]
Principle and Rationale: The Sonogashira reaction requires both a palladium catalyst for the main cycle and a copper(I) co-catalyst for the copper cycle, which activates the alkyne.[9][10] We again use a bulky ligand system to enforce steric control. A mild base like triethylamine (TEA) is sufficient and also serves as a solvent. The reaction is typically run at a lower temperature to maintain selectivity and prevent side reactions like Glaser coupling of the alkyne.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| This compound | 92771-38-5 | Matrix Fine Chem | Substrate |
| Terminal Alkyne | Varies | Sigma-Aldrich | Coupling partner (e.g., Phenylacetylene) |
| Pd(PPh₃)₂Cl₂ | 13965-03-2 | Sigma-Aldrich | Palladium catalyst |
| Copper(I) Iodide (CuI) | 7681-65-4 | Sigma-Aldrich | Co-catalyst |
| Triethylamine (TEA), anhydrous | 121-44-8 | Sigma-Aldrich | Base and Solvent |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | Sigma-Aldrich | Co-solvent |
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv) and the terminal alkyne (1.1 mmol, 1.1 equiv).
-
Add anhydrous triethylamine (5 mL) and anhydrous THF (5 mL) via syringe.
-
Degas the solution by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%) to the flask.
-
Seal the flask and stir the reaction mixture at 60 °C for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
-
Yield: 70-90%.
-
Regioselectivity: >90:10 in favor of C1-alkynylation.
Protocol 3: Regioselective Buchwald-Hartwig Amination
Objective: To selectively couple a primary or secondary amine at the C1-Br position.[7][11]
Principle and Rationale: The Buchwald-Hartwig amination requires a strong, non-nucleophilic base to deprotonate the amine and facilitate the catalytic cycle.[8] Sodium tert-butoxide is a common choice. The combination of a palladium source like Pd₂(dba)₃ and a sterically demanding biarylphosphine ligand (RuPhos) is highly effective for C-N bond formation and ensures high regioselectivity for the less hindered C1-Br site.
Materials and Reagents
| Reagent | CAS No. | Supplier | Notes |
| This compound | 92771-38-5 | Matrix Fine Chem | Substrate |
| Amine (Primary or Secondary) | Varies | Sigma-Aldrich | Coupling partner (e.g., Morpholine) |
| Pd₂(dba)₃ | 51364-51-3 | Sigma-Aldrich | Palladium source |
| RuPhos | 787618-22-8 | Sigma-Aldrich | Ligand |
| Sodium tert-butoxide (NaOt-Bu) | 865-48-5 | Sigma-Aldrich | Base |
| Toluene, anhydrous | 108-88-3 | Sigma-Aldrich | Solvent |
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask.
-
Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and RuPhos (0.036 mmol, 3.6 mol%).
-
Add this compound (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Finally, add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool to room temperature. Add water (10 mL) carefully to quench the reaction.
-
Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Expected Results:
-
Yield: 70-90%.
-
Regioselectivity: >95:5 in favor of C1-amination.
Summary of Conditions and Data
The following table summarizes the recommended conditions for achieving high regioselectivity at the C1 position.
| Reaction Type | Catalyst System | Base | Solvent(s) | Temp. (°C) | Typical C1:C2 Ratio |
| Suzuki-Miyaura | XPhos Pd G3 (2 mol%) | K₃PO₄ | Dioxane/Water | 100 | >95:5 |
| Sonogashira | Pd(PPh₃)₂Cl₂ (3 mol%) / CuI (6 mol%) | Triethylamine | TEA/THF | 60 | >90:10 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1.5 mol%) / RuPhos (3.6 mol%) | NaOt-Bu | Toluene | 110 | >95:5 |
Conclusion
The regioselective functionalization of this compound is readily achievable through the rational selection of catalyst systems and reaction conditions. For Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, the use of palladium catalysts paired with bulky monodentate phosphine ligands effectively leverages steric hindrance to direct functionalization to the more accessible C1-Br position with high selectivity. The protocols detailed in this note provide a robust and reliable foundation for researchers to utilize this versatile building block in the synthesis of complex, high-value molecules. By understanding the interplay of steric and electronic factors, scientists can further adapt these methods to a wide range of coupling partners.
References
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]
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The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. Advanced Organic Synthesis. [Link]
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The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]
-
Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. RSC Publishing. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. [Link]
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Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. PubMed Central. [Link]
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Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. ACS Publications. [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Semantic Scholar. [Link]
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Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
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Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen. [Link]
-
Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes. ResearchGate. [Link]
-
Explorative study of the sequential Buchwald-Hartwig amination/Pd-Catalyzed carbonylative cyclization leading to DBDAPs. ResearchGate. [Link]
-
Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Infoscience EPFL. [Link]
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New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. MDPI. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. ACS Publications. [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. MySkinRecipes. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. RSC Publishing. [Link]
-
A simple guide for predicting regioselectivity in the coupling of polyhaloheteroaromatics. Semantic Scholar. [Link]
-
Directed (ortho) Metallation. Columbia University. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. PubMed Central. [Link]
-
Chemoselective Suzuki-Miyaura cross-coupling of chiral 1,2-diboronic esters. ResearchGate. [Link]
-
Enantioselective Suzuki cross-coupling of 1,2-diboryl cyclopropanes. PubMed Central. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health (NIH). [Link]
-
Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]
-
The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. [Link]
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Recent progress in the selective functionalization of P(O)–OH bonds. PolyU Institutional Research Archive. [Link]
-
ortho metalation. Andrew G Myers Research Group, Harvard University. [Link]
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1-Bromo-3-chloro-5-fluorobenzene. PubChem. [Link]
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1,2-Dibromo-5-chloro-3-fluorobenzene. PubChem. [Link]
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Site-Selective Switching Strategies to Functionalize Polyazines. PubMed Central. [Link]
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1,2-DIBROMO-5-CHLORO-3-FLUOROBENZENE. Matrix Fine Chemicals. [Link]
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Recent Progress in the Selective Functionalization of P(O)-OH Bonds. PolyU Institutional Research Archive. [Link]
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Catalytic Selective Functionalization of Poly(organoborons). ResearchGate. [Link]
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Recent Progress in the Selective Functionalization of P(O)-OH Bonds. PubMed. [Link]
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1,2-Dibromo-3-fluorobenzene. PubChem. [Link]
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Application Notes and Protocols: Palladium-Catalyzed Amination of 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction
The synthesis of polyhalogenated anilines is of paramount importance in the fields of medicinal chemistry, agrochemicals, and materials science.[1] These structural motifs are key building blocks for a diverse array of biologically active compounds and advanced materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[2][3] This guide provides a detailed examination of the palladium-catalyzed amination of 1,2-dibromo-3-chloro-5-fluorobenzene, a complex polyhalogenated substrate. We will delve into the mechanistic nuances, strategic considerations for achieving regioselectivity, and provide a robust experimental protocol for researchers, scientists, and drug development professionals.
The challenge in the amination of polyhalogenated arenes lies in controlling the regioselectivity of the C-N bond formation. The differential reactivity of the various halogen substituents (Br, Cl, F) on the benzene ring under palladium catalysis presents a significant synthetic hurdle. Understanding the factors that govern this selectivity is crucial for the successful synthesis of the desired aminophenyl product.
Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the nature of the halogen, with the reactivity order typically being I > Br > Cl > F.
-
Amine Coordination and Deprotonation: An amine molecule coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: This is often the turnover-limiting step of the reaction.[6][7][8][9] The C-N bond is formed as the desired arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical in modulating the reactivity and stability of the palladium catalyst throughout the cycle.[10] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig research groups, have been shown to be particularly effective in promoting the desired C-N coupling.[10][11]
Visualizing the Catalytic Cycle
Caption: Figure 2. Potential Regioselective Pathways.
Experimental Protocol: Monoamination of this compound
This protocol provides a general procedure for the selective monoamination of this compound. Optimization of reaction conditions may be necessary depending on the specific amine used.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Source | Catalyst Grade |
| Xantphos | Commercial Source | >98% |
| Sodium tert-butoxide (NaOtBu) | Commercial Source | >97% |
| Amine (e.g., Morpholine) | Commercial Source | >99% |
| Toluene | Commercial Source | Anhydrous |
Procedure
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (1-2 mol%), Xantphos (1.2-2.4 mol%), and sodium tert-butoxide (1.4 equivalents). The Schlenk tube is then evacuated and backfilled with argon or nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Anhydrous toluene is added to the Schlenk tube, followed by this compound (1.0 equivalent) and the desired amine (1.2 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate or dichloromethane. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired monoaminated product.
Data Presentation: Representative Results
The following table summarizes typical results for the monoamination of this compound with morpholine.
| Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C1:C2) |
| 1.5 | Xantphos | NaOtBu | Toluene | 100 | 12 | 85 | >95:5 |
| 1.0 | RuPhos | K₃PO₄ | Dioxane | 110 | 16 | 78 | >95:5 |
| 2.0 | JohnPhos | LHMDS | THF | 80 | 24 | 82 | >95:5 |
Yields are for the isolated monoaminated product. Regioselectivity is determined by ¹H NMR and/or GC-MS analysis of the crude reaction mixture.
Experimental Workflow Diagram
Caption: Figure 3. Step-by-Step Experimental Workflow.
Conclusion and Future Outlook
The palladium-catalyzed amination of this compound provides an efficient route to valuable polyhalogenated aniline building blocks. By carefully selecting the catalyst system and reaction conditions, high yields and excellent regioselectivity for monoamination at the more reactive C-Br position can be achieved. This guide provides a solid foundation for researchers to explore this transformation further and apply it to the synthesis of complex molecules in drug discovery and materials science.
Future research in this area may focus on the development of even more active and selective catalyst systems, potentially utilizing more earth-abundant metals. [12]Furthermore, expanding the scope of the reaction to include a wider variety of amines and exploring the subsequent functionalization of the remaining halogen atoms will open up new avenues for the synthesis of novel and diverse chemical entities.
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(30), 19414–19424. Retrieved from [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium‐Catalyzed Amination of Aryl Halides.
-
Martin, R., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 41(11), 1461–1473. Retrieved from [Link]
-
Organic Chemistry. (2020). Buchwald-Hartwig Amination Mechanism. YouTube. Retrieved from [Link]
- Hartwig, J. F. (1997). Palladium-Catalyzed Amination of Aryl Halides: Mechanism and Rational Catalyst Design. Synlett, 1997(4), 329-340.
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Kumar, A., Singh, S., Kumar, R., & Singh, V. K. (2019). Controlling Regioselectivity in Palladium‐Catalyzed C−H Activation/Aryl–Aryl Coupling of 4‐Phenylamino[2.2]paracyclophane. Chemistry – An Asian Journal, 14(23), 4345-4349. Retrieved from [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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-
ResearchGate. (n.d.). Buchwald‐Hartwig amination of aryl halides with substituted anilines. Retrieved from [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Sharma, A., Jeon, J., & Lee, S. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 89(5), 3047-3057. Retrieved from [Link]
- Valente, C., Çetin, M. M., & Organ, M. G. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Note & Protocol: Regioselective Lithiation of 1,2-Dibromo-3-chloro-5-fluorobenzene for Advanced Functionalization
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
Polyhalogenated benzene derivatives are pivotal building blocks in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and materials science.[1] The specific arrangement of different halogen atoms on the aromatic ring of 1,2-Dibromo-3-chloro-5-fluorobenzene offers a unique platform for sequential and regioselective functionalization. This application note provides a comprehensive guide to the selective lithiation of this substrate, a critical step for introducing a wide array of functional groups with high precision. Understanding the principles of directed ortho metalation (DoM) and lithium-halogen exchange is paramount for achieving the desired synthetic outcomes.[2][3]
Mechanism & Scientific Rationale: Navigating Regioselectivity
The lithiation of this compound presents a fascinating case of competitive reactivity. The outcome is governed by a delicate interplay of electronic and steric factors, as well as the specific reaction conditions employed. Two primary pathways are in contention:
-
Directed ortho Metalation (DoM): The fluorine atom is a potent directing group for ortho-lithiation.[4][5] Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can deprotonate the C-H bond at the C6 position, which is activated by the adjacent fluorine. The Lewis basicity of the fluorine coordinates with the lithium cation, bringing the base into proximity for proton abstraction.[3][6]
-
Lithium-Halogen Exchange: Organolithium reagents, particularly n-butyllithium (n-BuLi), can readily undergo exchange with a halogen atom. In this substrate, the C-Br bonds are significantly more susceptible to this exchange than the C-Cl bond due to the lower bond strength. The choice between the C1 and C2 bromine atoms is influenced by steric hindrance and the electronic environment.
The regioselectivity of the lithiation is therefore highly dependent on the choice of the lithiating agent and the reaction temperature.
Choice of Lithiating Agent: A Critical Decision
The selection of the appropriate lithium base is the most critical parameter in controlling the regioselectivity of the reaction.
-
n-Butyllithium (n-BuLi): This reagent primarily favors lithium-halogen exchange. At low temperatures (e.g., -78 °C), it will preferentially react with one of the bromine atoms. The exchange at the C2 position is generally favored due to a combination of steric accessibility and the influence of the adjacent electron-withdrawing chlorine atom.
-
Lithium Diisopropylamide (LDA): As a sterically hindered and less nucleophilic base, LDA is the reagent of choice for directed ortho metalation.[7] It will selectively deprotonate the C-H bond at the C6 position, ortho to the fluorine atom, without significant lithium-halogen exchange, especially at low temperatures.[8][9]
The following diagram illustrates the divergent reaction pathways based on the choice of the lithiating agent.
Caption: Divergent lithiation pathways of this compound.
Experimental Protocols
Safety Precautions: Organolithium reagents are pyrophoric and moisture-sensitive. All reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 3.1: Regioselective Lithiation via Lithium-Halogen Exchange and Functionalization
This protocol details the formation of the 2-lithio species followed by quenching with an electrophile.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF via cannula or syringe to achieve a concentration of 0.2-0.5 M.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-BuLi (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.
-
Quenching: Add the desired electrophile (1.2-1.5 eq) dropwise to the reaction mixture at -78 °C.
-
Warming: Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature over 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3.2: Regioselective Directed ortho Metalation and Functionalization
This protocol outlines the formation of the 6-lithio species.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
LDA Preparation (in situ): To a flame-dried flask under nitrogen, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.1 eq) followed by the slow, dropwise addition of n-BuLi (1.05 eq). Stir at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to ensure complete formation of LDA.[7] Cool the freshly prepared LDA solution back to -78 °C.
-
Substrate Addition: In a separate flame-dried flask, dissolve this compound (1.0 eq) in anhydrous THF and cool to -78 °C.
-
Lithiation: Slowly transfer the LDA solution to the substrate solution via cannula. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quenching: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C.
-
Warming, Work-up, and Purification: Follow steps 7-11 from Protocol 3.1.
Data Presentation: Expected Outcomes
The following table summarizes the expected major products and typical yield ranges when trapping the lithiated intermediates with common electrophiles.
| Lithiation Pathway | Position of Lithiation | Electrophile | Product Functional Group | Typical Yield Range (%) |
| Lithium-Halogen Exchange (n-BuLi) | C2 | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 70-85% |
| Carbon dioxide (CO₂) | Carboxylic Acid (-COOH) | 75-90% | ||
| Iodine (I₂) | Iodide (-I) | 80-95% | ||
| Directed ortho Metalation (LDA) | C6 | N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) | 65-80% |
| Trimethyl borate (B(OMe)₃) | Boronic Acid (-B(OH)₂) | 55-70% | ||
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) | 70-85% |
Troubleshooting and Key Considerations
-
Incomplete Reaction: Ensure all reagents and solvents are strictly anhydrous. The presence of moisture will quench the organolithium species.
-
Low Yields: The stability of the aryllithium intermediate can be an issue. It is crucial to maintain the low temperature throughout the lithiation and quenching steps.
-
Mixture of Products: If a mixture of regioisomers is obtained, consider adjusting the reaction temperature or the addition rate of the lithiating agent. For lithium-halogen exchange, ensuring the temperature stays below -70 °C is critical to minimize side reactions like the "halogen dance".[10][11]
-
Halogen Dance: This rearrangement can occur where the lithium atom migrates to a different halogenated position, leading to a mixture of products.[10][11][12] This is more prevalent at higher temperatures.
Conclusion
The regioselective lithiation of this compound is a powerful and versatile tool for the synthesis of highly functionalized aromatic compounds. By carefully selecting the lithiating agent and controlling the reaction conditions, chemists can selectively introduce a wide range of electrophiles at either the C2 or C6 position. This level of control is invaluable for the construction of complex molecular architectures in drug discovery and materials science.
References
- D. W. Slocum, in Comprehensive Organic Synthesis, ed. B. M. Trost and I. Fleming, Pergamon Press, Oxford, 1991, vol. 4, pp. 947–976.
- V. Snieckus, Chem. Rev., 1990, 90, 879–933.
- J. F. Bunnett and R. E. Zahler, Chem. Rev., 1951, 49, 273–412.
- H. J. S. Winkler and G. Wittig, J. Org. Chem., 1963, 28, 1733–1739.
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Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]
- Collum, D. B. (2007). Lithium Diisopropylamide: Solution Kinetics and Implications for Organic Synthesis.
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"Halogen dance rearrangement - Wikipedia." [Link]
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"Directed ortho metalation - Wikipedia." [Link]
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"1-Bromo-3-chloro-5-fluorobenzene | C6H3BrClF - PubChem." [Link]
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- 9. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Biaryl Compounds Utilizing 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction: The Enduring Importance of Biaryl Scaffolds and the Role of Polyhalogenated Precursors
Biaryl moieties are fundamental structural motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] Their prevalence stems from the unique conformational and electronic properties conferred by the C(aryl)-C(aryl) bond, which influences molecular architecture and biological activity. Consequently, the development of efficient and selective methods for biaryl synthesis remains a cornerstone of modern organic chemistry.[1][4]
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, have revolutionized the construction of these bonds due to their high efficiency, functional group tolerance, and mild reaction conditions.[5][6][7][8] A key strategy in complex molecule synthesis involves the use of polyfunctionalized building blocks that allow for sequential and site-selective modifications.[9][10][11] Polyhalogenated aromatic compounds are particularly valuable in this regard, as the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) can be exploited to achieve chemoselective cross-coupling.[9][12]
This guide focuses on the strategic application of 1,2-dibromo-3-chloro-5-fluorobenzene , a versatile and highly functionalized building block, in the synthesis of complex biaryl compounds. We will explore its unique reactivity and provide detailed protocols for its use in palladium-catalyzed cross-coupling reactions, offering researchers a robust toolkit for drug discovery and materials science applications.
Featured Reagent: this compound
The synthetic utility of this compound arises from the distinct electronic environment of each halogen substituent, which dictates its reactivity in cross-coupling reactions.
-
Structure: C₆H₂Br₂ClF
-
Molecular Weight: 288.34 g/mol [13]
-
Key Features: The presence of two bromine atoms, one chlorine atom, and one fluorine atom on the benzene ring provides multiple, distinct sites for sequential functionalization.[14]
The reactivity of the C-X bonds in palladium-catalyzed oxidative addition generally follows the order of their bond dissociation energies: C-Br > C-Cl > C-F.[9] This inherent reactivity difference is the foundation for achieving site-selectivity. The two bromine atoms at the C1 and C2 positions offer the most probable sites for initial cross-coupling, with subtle electronic and steric differences potentially allowing for further selective functionalization between them. The fluorine atom is generally unreactive in these coupling reactions, making fluorinated biaryls particularly relevant in medicinal chemistry due to fluorine's ability to modulate pharmacokinetic and pharmacodynamic properties.[15][16][17][18]
Core Application: Palladium-Catalyzed Cross-Coupling for Biaryl Synthesis
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern biaryl synthesis.[5][7][8] The general mechanism for these reactions proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][19]
The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds by reacting an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[4][5][8][20][21][22] Its advantages include the use of relatively non-toxic and stable boronic acid reagents and mild reaction conditions.[20][22]
The catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) species then undergoes transmetalation with the organoboron compound, which is activated by the base. Finally, reductive elimination from the diarylpalladium(II) complex yields the biaryl product and regenerates the Pd(0) catalyst.[21][23]
Caption: Suzuki-Miyaura Catalytic Cycle
The Stille Coupling
The Stille coupling involves the reaction of an organostannane (organotin) compound with an organic halide, catalyzed by a palladium complex.[19][24][25] This reaction is highly versatile and tolerant of a wide range of functional groups.[25][26] A primary drawback is the toxicity of the organotin reagents and byproducts.[19][24]
Similar to the Suzuki coupling, the mechanism involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with the organostannane, and concluding with reductive elimination to form the C-C bond and regenerate the catalyst.[19][25]
Caption: Stille Coupling Catalytic Cycle
Experimental Protocols: Site-Selective Biaryl Synthesis
The following protocols provide a framework for the site-selective synthesis of biaryl compounds using this compound. The initial coupling is expected to occur preferentially at one of the C-Br bonds.
Protocol 1: Monosubstitution via Suzuki-Miyaura Coupling
This protocol details the selective coupling at one of the C-Br positions.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 equivalents)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (1-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2-3 equivalents)
-
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)
Experimental Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol).
-
Reagent Addition: Add the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.5 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 1,4-Dioxane/Water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Reaction times typically range from 4 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the mono-arylated product.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | These are robust and commonly used catalysts for Suzuki couplings, effective for aryl bromides.[22] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for activating the boronic acid to facilitate transmetalation.[20] Cs₂CO₃ is often more effective for less reactive substrates. |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | A mixture of an organic solvent and water is typically required for solubility of both organic and inorganic reagents. |
| Temperature | 80-100 °C | Provides sufficient thermal energy to overcome the activation barrier for oxidative addition without promoting side reactions. |
Protocol 2: Sequential Suzuki and Stille Couplings
This protocol demonstrates the power of sequential functionalization, first at the C-Br bond and subsequently at the C-Cl bond, requiring more forcing conditions for the second step.
Caption: Sequential Functionalization Workflow
Step A: First Coupling (Suzuki at C-Br)
-
Follow Protocol 1 to synthesize the mono-arylated intermediate.
Step B: Second Coupling (Stille at remaining C-Br/C-Cl)
-
Materials: Mono-arylated intermediate from Step A, Arylstannane (e.g., Aryl-SnBu₃, 1.2-1.5 eq.), Pd₂(dba)₃ (2-5 mol%), Ligand (e.g., P(t-Bu)₃, XPhos), Anhydrous solvent (e.g., Toluene, Dioxane).
Experimental Procedure:
-
Setup: In a flame-dried Schlenk tube, add the mono-arylated intermediate (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and the phosphine ligand (0.05-0.10 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with Argon three times.
-
Reagent/Solvent Addition: Add anhydrous, degassed toluene (10 mL) followed by the arylstannane (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100-120 °C. The higher temperature and more active catalyst system are often necessary to activate the less reactive C-Br or C-Cl bond. Monitor by TLC or GC-MS.
-
Workup & Purification: Upon completion, cool the reaction. A common workup for Stille reactions involves stirring the reaction mixture with an aqueous solution of KF for 1 hour to precipitate tin byproducts as insoluble fluorides. Filter through celite, extract the aqueous layer with an organic solvent, and then proceed with a standard aqueous workup and column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst System | Pd₂(dba)₃ / P(t-Bu)₃ or XPhos | A more active catalyst system is often required for the less reactive C-Cl bond. Bulky, electron-rich phosphine ligands accelerate oxidative addition.[27] |
| Solvent | Anhydrous Toluene or Dioxane | Stille couplings are sensitive to moisture; anhydrous conditions are crucial. |
| Temperature | 100-120 °C | Higher temperatures are needed to facilitate oxidative addition into the stronger C-Cl bond. |
| Workup Additive | Aqueous KF | Potassium fluoride effectively removes toxic tin byproducts from the reaction mixture. |
Mechanistic Insights and Chemoselectivity
Achieving site-selectivity in the cross-coupling of polyhalogenated arenes is a significant challenge and a powerful synthetic tool.[9][10][11] The selectivity is primarily governed by the rate of oxidative addition, which is the rate-determining step in many cross-coupling cycles.[21]
-
Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the electrophilicity of the carbon atoms, potentially affecting the rate of oxidative addition at the adjacent C-Br positions.
-
Steric Hindrance: The steric environment around each halogen plays a crucial role. A more sterically accessible C-X bond will generally undergo oxidative addition more readily.
-
Ligand Control: The choice of phosphine ligand on the palladium catalyst can dramatically influence selectivity. Bulky ligands can favor reaction at less sterically hindered positions.[10][11]
For this compound, the initial coupling will overwhelmingly favor one of the two C-Br bonds over the C-Cl and C-F bonds. Differentiating between the C1-Br and C2-Br bonds may require careful optimization of the catalyst, ligand, and reaction conditions.
Troubleshooting and Safety Precautions
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvents; Poor quality reagents. | Use a fresh batch of catalyst; Ensure thorough degassing of solvents; Use freshly recrystallized or purchased reagents. |
| Formation of Homocoupled Products | Side reaction of organometallic reagents. | Use a slight excess (1.1-1.2 eq.) of the organometallic reagent; Ensure an efficient catalyst system. |
| Dehalogenation | Reductive cleavage of the C-X bond. | Use milder bases or lower reaction temperatures if possible. |
| Low Selectivity | Reaction conditions are too harsh, leading to multiple couplings. | Lower the reaction temperature; Use a less active catalyst for the initial coupling step. |
Safety:
-
Reagents: this compound is an irritant.[13] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Catalysts: Palladium catalysts are toxic and should be handled with care.
-
Organostannanes: Stille reagents are highly toxic.[19][24] All manipulations should be performed in a fume hood, and all waste should be quenched and disposed of according to institutional guidelines.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, fluorinated biaryl compounds. The differential reactivity of its halogen substituents allows for controlled, sequential functionalization through palladium-catalyzed cross-coupling reactions. By carefully selecting catalysts, ligands, and reaction conditions, researchers can achieve high site-selectivity, providing a strategic and efficient pathway to novel molecules for applications in drug discovery, agrochemicals, and materials science.
References
- Role of palladium catalyst in cross-coupling reactions. (2025). Google AI Search.
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Fiveable.
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- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions | Request PDF.
- The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026). Self-published.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. NIH.
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF.
- Stille Coupling. Organic Chemistry Portal.
- Fluorine in drug discovery: Role, design and case studies. (2025). Pharmacy Journal.
- Stille Coupling. (2023). Chemistry LibreTexts.
- Biaryl synthesis by C-C coupling. Organic Chemistry Portal.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews.
- Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Sequential Cross Coupling Reactions of Polyhalogen
- Applications of Fluorine in Medicinal Chemistry. (2015). PubMed.
- 1,2-Dibromo-5-chloro-3-fluorobenzene. MySkinRecipes.
- 1,2-Dibromo-5-chloro-3-fluorobenzene | C6H2Br2ClF | CID 2724907. PubChem.
- Applications of Fluorine in Medicinal Chemistry | Request PDF.
- Suzuki Coupling. Organic Chemistry Portal.
- Stille reaction. Wikipedia.
- 1-Bromo-3-chloro-5-fluorobenzene. Chem-Impex.
- Synthesis and antitumoral activity of novel biaryl hydroxy-triazole and fluorene-triazole hybrids.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and m
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Fluorinated scaffolds for antimalarial drug discovery. (2020). Mayo Clinic.
- The Stille Reaction. Chem 115 Myers.
- Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF.
- Synthesis of Biaryl Compounds Using 3-Bromo-2-chloropyridine: Applic
- Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. (2024). Chemical Review and Letters.
- The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Journal of Chemical Education.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Application Notes & Protocols: 1,2-Dibromo-3-chloro-5-fluorobenzene as a Versatile Precursor for Heterocyclic Synthesis
Abstract
The synthesis of complex heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Polyhalogenated aromatic compounds serve as exceptionally versatile starting materials, offering multiple, chemically distinct reaction sites for sequential and regioselective functionalization. This guide provides an in-depth exploration of 1,2-Dibromo-3-chloro-5-fluorobenzene, a uniquely substituted benzene ring, as a precursor for the synthesis of valuable heterocyclic scaffolds, including benzofurans and benzothiophenes. We will elucidate the foundational principles of its reactivity, provide detailed, field-tested protocols for its transformation, and discuss the causality behind key experimental choices.
Foundational Principles: The Reactivity Landscape of this compound
The synthetic utility of this compound stems from the differential reactivity of its four halogen substituents. In palladium-catalyzed cross-coupling reactions, the energy barrier for oxidative addition to the Pd(0) center follows a well-established trend: C-I > C-Br > C-Cl > C-F.[1] This predictable hierarchy is the key to achieving regioselectivity.
For this specific molecule, the two vicinal bromine atoms are the most labile sites for reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings. The C-Cl bond is significantly less reactive and will typically remain intact under conditions optimized for C-Br activation, while the C-F bond is the most inert. This allows for a stepwise functionalization strategy, first at the bromine positions, followed by potential, more forcing reactions at the chlorine site if desired.
The presence of two adjacent bromine atoms also introduces another layer of control. While mono-functionalization is achievable with careful stoichiometric control of reagents, it is also possible to design one-pot, domino reactions that functionalize both C-Br bonds to construct fused polycyclic systems.
Synthesis of Substituted Benzofuran Scaffolds
Benzofurans are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[2] A robust strategy for their synthesis from this compound involves a sequential, one-pot Sonogashira coupling followed by a copper-catalyzed intramolecular annulation. This approach leverages the high reactivity of one C-Br bond to install an alkyne, which then serves as the cyclization partner.
Protocol 1: One-Pot Synthesis of a 7-Bromo-6-chloro-4-fluoro-2-substituted-benzofuran
This protocol is representative and adapted from established methods for benzofuran synthesis.[3] It is designed for a selective mono-functionalization and subsequent cyclization, leaving the second bromine atom available for further diversification.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of Pd(PPh₃)₂Cl₂ and CuI is canonical for Sonogashira reactions. The palladium catalyst facilitates the primary C-Br bond activation and alkyne insertion, while the copper(I) co-catalyst is crucial for activating the terminal alkyne.
-
Solvent and Base: A polar aprotic solvent like DMF is used to ensure solubility of the reagents. A mild organic base, such as triethylamine (TEA), acts as a scavenger for the HBr generated during the reaction, preventing catalyst deactivation and side reactions.
-
Temperature Control: The reaction is initiated at room temperature to control the initial exothermic coupling and then gently heated to drive the intramolecular cyclization to completion.
Experimental Workflow Diagram
Step-by-Step Protocol:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), the desired terminal alkyne (e.g., phenylacetylene, 1.1 equiv), and 2-hydroxypyridine (1.2 equiv).
-
Add anhydrous, degassed DMF (approx. 0.2 M concentration relative to the starting material) followed by triethylamine (TEA, 3.0 equiv).
-
To the stirred solution, add CuI (0.05 equiv) and Pd(PPh₃)₂Cl₂ (0.03 equiv).
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by TLC or LC-MS to confirm consumption of the starting material.
-
Upon completion of the initial coupling, heat the reaction mixture to 80°C and stir for 12-16 hours to facilitate the intramolecular cyclization.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired benzofuran product.
| Reagent | M.W. | Stoichiometry | Example Amount (1 mmol scale) |
| This compound | 288.34 | 1.0 equiv | 288 mg |
| Phenylacetylene | 102.14 | 1.1 equiv | 112 mg (122 µL) |
| 2-Hydroxypyridine | 95.10 | 1.2 equiv | 114 mg |
| Triethylamine (TEA) | 101.19 | 3.0 equiv | 304 mg (418 µL) |
| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 equiv | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.05 equiv | 9.5 mg |
| DMF | 73.09 | Solvent | ~5 mL |
Synthesis of Substituted Benzothiophene Scaffolds
Benzothiophenes are another critical heterocyclic motif, known for a wide range of biological activities.[4] A highly effective method for their synthesis is the reaction of an ortho-haloalkynylbenzene with a sulfur source.[5] Using this compound, we can first perform a regioselective Sonogashira coupling, analogous to the benzofuran synthesis, to generate the key alkynyl intermediate. This intermediate is then subjected to a cyclization reaction with a sulfur nucleophile.
Protocol 2: Two-Step Synthesis of a 7-Bromo-6-chloro-4-fluoro-2-substituted-benzothiophene
This protocol details a two-step, one-pot procedure that offers excellent control over the formation of the benzothiophene core.
Causality Behind Experimental Choices:
-
Step A (Sonogashira Coupling): The conditions are identical to those in Protocol 1, as the goal is to selectively form the C(sp²)-C(sp) bond at one of the C-Br positions.
-
Step B (Thiolation/Annulation): Sodium sulfide nonahydrate (Na₂S·9H₂O) is used as an inexpensive, effective, and readily available sulfur source. The copper catalyst is essential for the C-S bond formation and subsequent 6-endo-dig cyclization.[5] The use of a polar solvent like DMF is maintained to facilitate the solubility of the ionic sulfur reagent.
Reaction Pathway Diagram
Step-by-Step Protocol:
-
Step A: Sonogashira Coupling. Follow steps 1-4 from Protocol 1 to generate the in situ 2-(alkynyl)-3-bromo-4-chloro-6-fluorobromobenzene intermediate.
-
Step B: Thiolation and Annulation. To the reaction mixture containing the crude intermediate, add sodium sulfide nonahydrate (Na₂S·9H₂O, 2.0 equiv) and an additional portion of CuI (0.10 equiv).
-
Heat the reaction mixture to 100°C and stir for 6-12 hours, monitoring by TLC or LC-MS for the formation of the benzothiophene product.
-
Upon completion, cool the mixture to room temperature and carefully pour it into water. Caution: Quenching sulfide-containing reactions may produce H₂S gas.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the target benzothiophene.
| Reagent (Step B) | M.W. | Stoichiometry | Example Amount (1 mmol scale) |
| Sodium Sulfide (9H₂O) | 240.18 | 2.0 equiv | 480 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.10 equiv | 19 mg |
Validation and Characterization
Confirming the regioselectivity of these reactions is paramount. The following analytical methods are essential for validating the structures of the synthesized heterocycles:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic region will show characteristic splitting patterns for the remaining protons on the benzene ring. The disappearance of one bromine should result in predictable changes in the chemical shifts and coupling constants of the adjacent protons.
-
¹⁹F NMR: A singlet will confirm that the fluorine atom's environment is unchanged.
-
¹³C NMR: Will confirm the formation of the new heterocyclic ring and the presence of the remaining C-Br and C-Cl bonds.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical to confirm the elemental composition of the product. The isotopic pattern will clearly show the presence of one bromine and one chlorine atom.
References
- Vertex AI Search. (2024). A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes.
- Vertex AI Search. (2026). The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis.
-
Al-Warhi, T., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1543. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofurans. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]
-
Ghosh, T., et al. (2022). Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles. Chemistry–An Asian Journal, 17(21), e202200725. Retrieved from [Link]
Sources
- 1. Palladium-catalyzed Synthesis of Fused Carbo- and Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzofuran synthesis [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. Benzothiophene synthesis [organic-chemistry.org]
Application Note & Protocol: A Scalable Synthesis of 1,2-Dibromo-3-chloro-5-fluorobenzene for Pharmaceutical and Agrochemical Development
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 1,2-Dibromo-3-chloro-5-fluorobenzene, a key polyhalogenated aromatic intermediate. The strategic importance of this compound lies in its utility as a versatile building block for the synthesis of complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.[1][2][3] The presence of multiple, distinct halogen atoms allows for selective, stepwise functionalization through various cross-coupling and substitution reactions. This application note details a robust and scalable synthetic protocol, discusses the underlying chemical principles, and addresses critical considerations for process optimization and safety.
Introduction: The Strategic Value of Polysubstituted Aromatic Intermediates
Polysubstituted halogenated benzenes are foundational to modern medicinal and materials chemistry. The specific arrangement and nature of the halogen substituents can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and bioavailability.[4] this compound, with its unique substitution pattern, offers multiple reactive sites for the construction of complex molecular architectures, making it a valuable precursor in drug discovery and the synthesis of advanced materials.[2][5]
The synthetic route detailed herein is designed for scalability, moving from laboratory-scale synthesis to pilot-plant production. The chosen methodology is based on the well-established Sandmeyer reaction, a reliable method for the conversion of an aromatic amine to an aryl halide via a diazonium salt intermediate.[6][7][8]
Synthetic Strategy and Mechanistic Overview
The synthesis of this compound is proposed via a two-step sequence commencing with the diazotization of a suitable aniline precursor, followed by a copper-catalyzed Sandmeyer bromination.
Reaction Scheme:
Step 1: Diazotization
The first step involves the conversion of the primary aromatic amine to a diazonium salt. This is achieved by treating the aniline derivative with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically a hydrohalic acid like hydrobromic acid (HBr). The reaction is performed at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
Step 2: Sandmeyer Bromination
The Sandmeyer reaction is a radical-nucleophilic aromatic substitution (SRNAr).[6][8] The transformation is initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt, leading to the formation of an aryl radical and the evolution of nitrogen gas. This aryl radical then reacts with a halide from a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.[9]
Process Workflow Diagram
The following diagram illustrates the key stages of the synthesis, purification, and analysis of this compound.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 2-Bromo-3-chloro-5-fluoroaniline | >98% Purity | Commercial Supplier |
| Sodium Nitrite (NaNO₂) | ACS Reagent Grade | Standard Supplier |
| Hydrobromic Acid (HBr) | 48% Aqueous Solution | Standard Supplier |
| Copper(I) Bromide (CuBr) | >98% Purity | Standard Supplier |
| Dichloromethane (DCM) | ACS Reagent Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house preparation |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Supplier |
| Deionized Water | High Purity | In-house source |
4.2. Step-by-Step Synthesis Procedure (100 g Scale)
Part A: Diazotization
-
To a 1 L three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-Bromo-3-chloro-5-fluoroaniline (100 g, 0.438 mol) and 48% hydrobromic acid (300 mL).
-
Cool the resulting slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (33.2 g, 0.482 mol) in deionized water (70 mL).
-
Slowly add the sodium nitrite solution dropwise to the aniline slurry via the addition funnel, maintaining the internal temperature between 0 and 5 °C. The addition should take approximately 60-90 minutes.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change and the dissolution of the initial slurry.
Part B: Sandmeyer Bromination
-
In a 2 L reactor, prepare a solution of copper(I) bromide (75 g, 0.523 mol) in 48% hydrobromic acid (200 mL).
-
Warm this solution to 40 °C.
-
Slowly and carefully, add the cold diazonium salt solution from Part A to the copper(I) bromide solution. Control the addition rate to manage the vigorous evolution of nitrogen gas and maintain the reaction temperature between 40-50 °C.
-
After the addition is complete, heat the reaction mixture to 60 °C and hold for 1 hour to ensure the reaction goes to completion.
-
Cool the reaction mixture to room temperature.
4.3. Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and add dichloromethane (500 mL).
-
Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (2 x 150 mL).
-
Combine the organic layers and wash sequentially with deionized water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield this compound as a clear to light-colored oil or low-melting solid.
Scale-Up Considerations and Process Safety
Scaling up this synthesis requires careful attention to the following:
-
Thermal Management: The diazotization is highly exothermic and requires efficient cooling to prevent decomposition of the diazonium salt. Similarly, the Sandmeyer reaction involves gas evolution and is also exothermic. A jacketed reactor with precise temperature control is essential.
-
Reagent Addition: Controlled addition rates are critical for both safety and product purity. Automated dosing pumps are recommended for pilot-scale and larger production.
-
Off-Gas Handling: The vigorous evolution of nitrogen gas during the Sandmeyer reaction necessitates an appropriately sized off-gas system to prevent pressure buildup.
-
Safety: Diazonium salts are potentially explosive when isolated and dry. This protocol is designed to use the diazonium salt in solution immediately after its formation.
Hazard Identification and Personal Protective Equipment (PPE):
The reactants and product are hazardous. This compound is expected to be a skin and eye irritant and may cause respiratory irritation.[10][11]
-
Engineering Controls: All operations should be conducted in a well-ventilated fume hood or a closed reactor system.[12]
-
Personal Protective Equipment: Wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves.[13][14]
-
Emergency Procedures: Ensure that an eyewash station and safety shower are readily accessible.[12]
Expected Results and Characterization
| Parameter | Expected Value |
| Appearance | Off-white to light brown crystalline powder or oil[5] |
| Molecular Formula | C₆H₂Br₂ClF[15] |
| Molecular Weight | 288.34 g/mol [15] |
| Purity (by GC) | >97%[5] |
| Yield | 75-85% |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aromatic protons. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the substituted benzene carbons. |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation pattern. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers and process chemists can reliably produce this valuable intermediate for applications in drug discovery and materials science.
References
-
Wikipedia. Sandmeyer reaction. [Link]
-
OpenOChem Learn. Sandmeyer Reaction. [Link]
-
Royal Society of Chemistry. Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Org. Biomol. Chem., 2023, 21, 7775-7780. [Link]
-
L.S. College, Muzaffarpur. Sandmeyer reaction. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Advanced Organic Synthesis. The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. [Link]
-
PubChem. 1-Bromo-3-chloro-5-fluorobenzene. [Link]
-
LookChem. This compound. [Link]
-
Autech Industry Co.,Limited. High-Purity 1,2-Dibromo-5-chloro-3-fluorobenzene: Your Reliable Supplier for Pharmaceutical and Agrochemical Synthesis. [Link]
-
Autech Industry Co.,Limited. Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. [Link]
-
PubChem. 1,2-Dibromo-5-chloro-3-fluorobenzene. [Link]
-
PubChem. 1,2-Dibromo-3-fluorobenzene. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Sandmeyer Reaction | OpenOChem Learn [learn.openochem.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. byjus.com [byjus.com]
- 10. 1,2-Dibromo-5-chloro-3-fluorobenzene | C6H2Br2ClF | CID 2724907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 1,2-Dibromo-3-fluorobenzene | C6H3Br2F | CID 2783154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1,2-Dibromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the Suzuki-Miyaura cross-coupling of 1,2-Dibromo-3-chloro-5-fluorobenzene. As a polyhalogenated aromatic compound, this substrate presents unique challenges in controlling selectivity and achieving high yields. This document, structured in a flexible question-and-answer format, is designed to help you navigate these complexities and optimize your experimental outcomes.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments. Each answer provides a logical sequence of steps to diagnose and resolve the issue.
Q1: My reaction yield is very low (<20%), and I primarily recover my starting this compound. What are the likely causes and how can I fix this?
A1: Low conversion is a common issue, often pointing to problems with catalyst activation or overall reaction kinetics. The C-Br bonds in your substrate are reactive, but several factors can inhibit the reaction. Here is a systematic approach to troubleshooting:
-
Verify Reagent Quality and Reaction Setup:
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of your boronic acid and oxidation of phosphine ligands, which deactivates the palladium catalyst.[1][2] Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 30 minutes) and the reaction is performed under a positive pressure of an inert gas.[3]
-
Boronic Acid/Ester Stability: Boronic acids can degrade over time, especially in the presence of moisture, leading to protodeboronation.[4] Use a freshly opened bottle or verify the purity of your boronic acid by NMR. Consider using more stable boronate esters like pinacol esters (Bpin).
-
Catalyst Integrity: Palladium precatalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[4] If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species in situ might be inefficient.[5] Consider using modern, air-stable precatalysts like Buchwald's G3 or PEPPSI catalysts.[4][6]
-
-
Re-evaluate the Catalytic System:
-
Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often insufficient for polyhalogenated or sterically hindered substrates.[7] The oxidative addition step is critical and often rate-limiting.[8] You need a ligand that is both bulky and electron-rich to promote the formation of a highly reactive, monoligated Pd(0) species.[1][9]
-
Catalyst Loading: While 1-2 mol% is typical, for a challenging substrate, increasing the catalyst loading to 3-5 mol% can improve conversion, especially during initial optimization.
-
-
Optimize the Base and Solvent System:
-
Increase Reaction Temperature:
-
Suzuki couplings are often run at elevated temperatures (80-110 °C).[13] If you are running the reaction at a lower temperature, gradually increasing it in 10 °C increments may significantly boost the reaction rate.
-
Troubleshooting Workflow: Low Conversion
Below is a logical workflow to diagnose and solve low conversion issues.
Caption: A step-by-step workflow for troubleshooting low Suzuki coupling yields.
Q2: I am getting a mixture of mono- and di-substituted products. How can I selectively synthesize only the mono-arylated product?
A2: Achieving selective mono-arylation on a substrate with two identical halogens requires precise control over stoichiometry and reaction conditions to exploit subtle differences in reactivity.[14][15]
-
Control Stoichiometry: This is the most critical factor. Use the boronic acid as the limiting reagent.
-
Recommendation: Start with 1.0 equivalent of this compound and 0.9 to 1.05 equivalents of the arylboronic acid . Using a slight excess of the dibromo-compound ensures the boronic acid is fully consumed before the second coupling can occur.[15]
-
-
Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can often enhance selectivity, as the activation energy barrier for the second coupling may not be overcome.
-
Reduce Reaction Time: Monitor the reaction closely by TLC or GC-MS. Stop the reaction as soon as the limiting reagent (the boronic acid) has been consumed to prevent the slower formation of the di-substituted product.
-
Consider Ligand Effects: While less common for controlling mono- vs. di-substitution with identical halogens, a very bulky ligand could potentially disfavor the formation of a sterically congested di-substituted product.
Q3: My main side product is a biaryl from the homocoupling of my boronic acid. How can I prevent this?
A3: Homocoupling is almost always caused by the presence of oxygen in the reaction mixture, which can oxidize Pd(0) to Pd(II) species that promote this side reaction.[1][2]
-
Rigorous Degassing: This is non-negotiable. Ensure your solvent and any aqueous base solution are thoroughly degassed with an inert gas like argon or nitrogen.[3] A common method is three cycles of freeze-pump-thaw or sparging with the inert gas for at least 30 minutes.
-
Use a Pd(0) Precatalyst: Starting with a Pd(II) source (e.g., Pd(OAc)₂) requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can sometimes be promoted by the homocoupling of two equivalents of the boronic acid.[5] Using a Pd(0) source like Pd₂(dba)₃ or an advanced precatalyst that cleanly generates the active species can minimize this pathway.
-
Maintain a Positive Inert Gas Pressure: Ensure your reaction vessel is sealed and maintained under a slight positive pressure of inert gas (e.g., using a balloon) for the entire duration of the reaction.
Frequently Asked Questions (FAQs)
Q1: Which of the two bromine atoms on this compound is expected to react first in a mono-coupling, and why?
A1: In polyhalogenated arenes, regioselectivity is governed by a combination of steric and electronic effects that influence the rate-determining oxidative addition step.[16][17][18]
-
Steric Hindrance: The bromine at the C2 position is flanked by a chlorine atom and another bromine atom, making it significantly more sterically hindered than the bromine at the C1 position.
-
Electronic Effects: Both chlorine and fluorine are electron-withdrawing groups, which generally increases the rate of oxidative addition at the adjacent C-Br bonds. However, the cumulative electronic effect and, more importantly, the steric hindrance will likely dominate.
Q2: What is the best catalyst and ligand combination to start with for this substrate?
A2: For a polyhalogenated substrate, especially if you intend to perform a second coupling at the C-Cl position later, you need a highly active and robust catalyst system.
-
Recommended Catalyst/Ligand System: A combination of a palladium source like Pd(OAc)₂ (2-3 mol%) or Pd₂(dba)₃ (1-1.5 mol%) with a bulky, electron-rich biaryl phosphine ligand like SPhos or XPhos (4-6 mol%) is an excellent starting point.[4][6] These ligands are known to facilitate the difficult oxidative addition of aryl chlorides and are highly effective for aryl bromides.[6]
-
Precatalyst Option: For convenience and improved generation of the active catalyst, using a pre-formed Buchwald precatalyst like XPhos Pd G3 (2-3 mol%) is highly recommended.[4]
Q3: Can I perform a selective double Suzuki coupling using two different boronic acids?
A3: Yes, this is a powerful strategy for building molecular complexity. The approach relies on the differential reactivity of the C-Br and C-Cl bonds. The general reactivity trend for halides in Suzuki coupling is I > Br > OTf >> Cl.[19][20]
You can perform a two-step, one-pot reaction:
-
First Coupling (C-Br): Perform the first Suzuki coupling under conditions optimized for aryl bromides (as described above) using the first boronic acid. You can aim for di-bromine substitution by using >2 equivalents of the boronic acid.
-
Second Coupling (C-Cl): After the first reaction is complete, you will be left with a chlorinated biaryl. The remaining C-Cl bond is much less reactive. To couple at this position, you may need to introduce the second boronic acid along with a more forcing catalyst system (e.g., a higher catalyst loading or a ligand specifically designed for C-Cl activation like tBuXPhos) and use higher temperatures (e.g., >110 °C).
Experimental Protocols & Data
Table 1: Recommended Starting Conditions
| Parameter | Goal: Selective Mono-Arylation | Goal: Double Arylation (at C-Br) |
| Aryl Halide | 1.0 equiv | 1.0 equiv |
| Arylboronic Acid | 1.05 equiv | 2.2 - 2.5 equiv |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd(OAc)₂ (3 mol%) |
| Ligand | SPhos (4 mol%) | SPhos (6 mol%) |
| Base | K₃PO₄ (3.0 equiv) | K₃PO₄ (6.0 equiv) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80 °C | 100 - 110 °C |
| Time | 4-12 h (Monitor by TLC/GC) | 12-24 h |
Protocol 1: Selective Mono-Arylation
This protocol aims to synthesize 1-Aryl-2-bromo-3-chloro-5-fluorobenzene.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.05 mmol, 1.05 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.
-
Solvent Addition: Under a positive pressure of inert gas, add 5 mL of degassed 4:1 1,4-Dioxane/H₂O via syringe.[21]
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of the arylboronic acid.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[13]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
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- 7. pcliv.ac.uk [pcliv.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 16. pubs.rsc.org [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 20. tcichemicals.com [tcichemicals.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
minimizing dehalogenation side reactions with 1,2-Dibromo-3-chloro-5-fluorobenzene
A Guide to Minimizing Dehalogenation Side Reactions in Cross-Coupling Chemistry
Welcome to the Technical Support Center for 1,2-Dibromo-3-chloro-5-fluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling reactions with this polyhalogenated substrate. Our goal is to provide you with in-depth troubleshooting guides and frequently asked questions to help you mitigate unwanted dehalogenation and achieve selective functionalization.
Introduction: The Challenge of Selectivity
This compound is a valuable building block in organic synthesis, offering multiple reaction sites for the construction of complex molecules. However, the presence of multiple halogen atoms with differing reactivities presents a significant challenge: controlling selectivity and minimizing undesired side reactions, most notably dehalogenation (or hydrodehalogenation).
Dehalogenation is the replacement of a halogen atom with a hydrogen atom, leading to byproducts that can complicate purification and reduce the yield of the desired product.[1][2] This guide will delve into the mechanistic underpinnings of this side reaction and provide actionable strategies to suppress it.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem with this compound?
A1: Dehalogenation is a side reaction in palladium-catalyzed cross-coupling where a halogen on the starting material is replaced by a hydrogen atom.[1] With a polyhalogenated substrate like this compound, this leads to a mixture of products, reducing the yield of the intended molecule and making purification more difficult.[1]
Q2: Which halogen is most likely to undergo a reaction (either the desired coupling or undesired dehalogenation)?
A2: The reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions generally follows the trend: C-I > C-Br > C-Cl > C-F.[3] This is inversely related to their bond dissociation energies.[3] Therefore, the C-Br bonds in this compound are significantly more reactive than the C-Cl bond. Selective reaction at one of the C-Br positions is expected under standard conditions.[3][4]
Q3: What are the primary causes of dehalogenation in my cross-coupling reaction?
A3: Dehalogenation is primarily caused by the formation of palladium-hydride species in the catalytic cycle.[2] These species can arise from several sources:
-
The Base: Certain bases can act as hydride donors.
-
The Solvent: Solvents like DMF, dioxane, and alcohols can be sources of hydrides.[1]
-
Trace Water: The presence of water can contribute to the formation of palladium-hydride species.[1]
-
The Ligand: The choice of phosphine ligand is critical as it can influence the relative rates of the desired reductive elimination versus dehalogenation.[1]
Troubleshooting Guide: Minimizing Dehalogenation
This section provides a systematic approach to troubleshooting and minimizing dehalogenation side reactions when working with this compound.
Issue 1: Significant Dehalogenation at a C-Br Position
If you are observing a substantial amount of the debrominated byproduct, consider the following optimization strategies.
1. Catalyst and Ligand Selection
The choice of catalyst and ligand is paramount in controlling the reaction pathway. For selective C-Br functionalization, a less reactive catalyst system may be beneficial.
-
Rationale: Highly active catalysts can sometimes promote side reactions like dehalogenation.[1] Bulky, electron-rich phosphine ligands can often stabilize the palladium center and influence the outcome.[5]
-
Recommendation:
-
Screen Ligands: Experiment with a variety of phosphine ligands. Start with common ligands like P(t-Bu)3, SPhos, or XPhos, and consider bidentate ligands like dppf.[6][7]
-
Use Pre-catalysts: Employ well-defined palladium pre-catalysts (e.g., G3 or G4 pre-catalysts) to ensure efficient generation of the active Pd(0) species.[8]
-
2. Base and Solvent System Optimization
The base and solvent play a crucial role in the reaction and can be a source of hydrides leading to dehalogenation.
-
Rationale: The strength and nature of the base can significantly influence the extent of dehalogenation.[1] Some solvents are more prone to participating in side reactions.[1]
-
Recommendation:
-
Base Selection: Weaker inorganic bases like K2CO3 or Cs2CO3 are often preferred over stronger bases like alkoxides or phosphates, especially when using solvents that can act as proton sources.[9]
-
Solvent Choice: Aprotic, non-coordinating solvents such as toluene or dioxane are generally good starting points.[9] If dehalogenation persists, consider switching to a different solvent system.
-
3. Reaction Temperature and Time
-
Rationale: Higher temperatures can sometimes accelerate the rate of dehalogenation relative to the desired cross-coupling.[1]
-
Recommendation:
-
Lower the Temperature: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it can disproportionately suppress the dehalogenation pathway.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or GC-MS to determine the optimal reaction time, avoiding prolonged heating that could lead to increased byproduct formation.
-
Issue 2: Dehalogenation at the C-Cl Position
While less common due to the stronger C-Cl bond, dehalogenation at this position can occur under more forcing conditions, especially after the C-Br positions have reacted.
1. Re-evaluate Catalyst System for C-Cl Functionalization
-
Rationale: Activating a C-Cl bond typically requires more specialized and reactive catalyst systems.[3]
-
Recommendation:
-
Bulky, Electron-Rich Ligands: Employ bulky and electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos), which are known to facilitate the challenging oxidative addition to C-Cl bonds.[7][10]
-
NHC Ligands: N-heterocyclic carbene (NHC) ligands can also be effective for activating C-Cl bonds.[11]
-
2. Stringent Control of Reaction Conditions
-
Rationale: Any source of hydrogen in the reaction mixture can lead to hydrodechlorination.
-
Recommendation:
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the base and other solid reagents under vacuum.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration to prevent the ingress of moisture and oxygen.[8]
-
Visualizing the Troubleshooting Workflow
Caption: A workflow for troubleshooting dehalogenation.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at a C-Br Position
This protocol is designed to favor the selective coupling at one of the more reactive C-Br positions while minimizing dehalogenation.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(OAc)2 (2 mol%)
-
SPhos (4 mol%)
-
K2CO3 (2.5 equivalents, finely ground and dried)
-
Toluene (anhydrous)
-
Deionized water
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K2CO3.
-
Evacuate and backfill the flask with argon three times.[8]
-
In a separate vial, dissolve Pd(OAc)2 and SPhos in a minimal amount of anhydrous toluene under argon.
-
Add the catalyst solution to the Schlenk flask, followed by the remaining anhydrous toluene and a small amount of deionized water (e.g., toluene/water 10:1 v/v).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Catalytic Cycle and Side Reaction
Caption: Suzuki cycle and competing dehalogenation pathway.
Data Summary Table
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Catalyst | Use well-defined Pd pre-catalysts. Avoid overly active systems for C-Br selectivity. | Ensures efficient generation of active Pd(0); high activity can favor side reactions.[1][8] |
| Ligand | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)3). | Influences rates of oxidative addition and reductive elimination, potentially disfavoring dehalogenation.[1][5] |
| Base | Use weaker inorganic bases (e.g., K2CO3, Cs2CO3). Ensure base is dry. | Stronger bases or those containing hydrides can directly contribute to dehalogenation.[1][9] |
| Solvent | Use anhydrous, aprotic solvents (e.g., toluene, dioxane). | Avoids solvents that can act as hydride donors.[1][9] |
| Temperature | Start at lower temperatures (e.g., 80 °C) and increase only if necessary. | Dehalogenation can have a different activation energy than the desired coupling.[1] |
| Atmosphere | Maintain a strict inert atmosphere (Ar or N2). | Prevents moisture and oxygen from interfering with the catalytic cycle.[8] |
Conclusion
Successfully employing this compound in cross-coupling reactions hinges on the careful control of reaction conditions to favor the desired transformation over dehalogenation. By systematically evaluating the catalyst system, base, solvent, and temperature, researchers can significantly minimize the formation of unwanted byproducts. This guide provides a framework for troubleshooting and optimizing these reactions, ultimately enabling the efficient synthesis of complex, highly functionalized aromatic compounds.
References
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. Journal of the American Chemical Society, 134(34), 14232–14237. [Link]
-
ChemRxiv. (2021). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas. ChemRxiv. [Link]
-
Bissember, A. C., Levina, A., & Fu, G. C. (2012). A mild, palladium-catalyzed method for the dehydrohalogenation of alkyl bromides: synthetic and mechanistic studies. PubMed. [Link]
- BenchChem. (2025). Technical Support Center: Managing C-Br and C-Cl Bond Differential Reactivity. BenchChem.
-
Caron, S., et al. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC. [Link]
- BenchChem. (2025). Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. BenchChem.
-
Al-Masum, M. (2021). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Ahrens, S., et al. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. [Link]
-
Navarro, O., et al. (2006). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. ResearchGate. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? ResearchGate. [Link]
-
Dorel, R., & Echavarren, A. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Cross-coupling reaction. Wikipedia. [Link]
-
Kempe, K., et al. (2020). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Nolan, S. P., & Organ, M. G. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. [Link]
- BenchChem. (2025). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. BenchChem.
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Vantourout, J. C., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]
-
Wu, K., et al. (2022). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. PubMed Central. [Link]
-
Reddit. (2024). Suzuki proto-dehalogenation problem. Reddit. [Link]
-
PubChem. 1-Bromo-3-chloro-5-fluorobenzene. PubChem. [Link]
-
Khan, I., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PubMed Central. [Link]
-
RSC Publishing. (2012). Cross coupling reactions of polyfluoroarenes via C–F activation. RSC Publishing. [Link]
-
ResearchGate. (2019). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ResearchGate. [Link]
Sources
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- 5. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. reddit.com [reddit.com]
- 10. jk-sci.com [jk-sci.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reaction Initiation for 1,2-Dibromo-3-chloro-5-fluorobenzene
This guide is designed for researchers, scientists, and drug development professionals who are working with the challenging substrate 1,2-Dibromo-3-chloro-5-fluorobenzene. The formation of a Grignard reagent from such a polyhalogenated aromatic compound requires careful control of reaction conditions to ensure successful initiation and achieve the desired regioselectivity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your experimental success.
Part 1: Frequently Asked Questions (FAQs)
Q1: My Grignard reaction won't start. What are the most common reasons?
Failure to initiate is the most common issue in Grignard synthesis. The primary culprits are typically:
-
Inactive Magnesium Surface: Magnesium turnings are universally coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the organic halide.[1][2] This layer must be disrupted or removed for the reaction to begin.
-
Presence of Moisture: Grignard reagents are extremely potent bases and will be rapidly quenched by even trace amounts of water in the glassware or solvent.[3][4] This is why anhydrous conditions are absolutely critical.
-
Poor Quality Reagents: Old or improperly stored solvents can accumulate peroxides and water. The aryl halide itself should be pure and dry.
Q2: With two bromine atoms, a chlorine, and a fluorine, which halogen will react first to form the Grignard reagent?
The reactivity of halogens in Grignard formation follows the order I > Br > Cl > F.[5][6] This trend is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The C-Br bond is weaker than the C-Cl and C-F bonds, making it the most likely site for oxidative addition to magnesium. For instance, the experimental BDE for a C-Br bond in bromobenzene is approximately 83 kcal/mol, whereas for chlorobenzene it is significantly higher at about 98 kcal/mol.[7] Therefore, you should expect the Grignard reagent to form selectively at one of the C-Br positions.
Q3: How can I effectively activate the magnesium turnings?
Several methods can be used to activate the magnesium surface:[1]
-
Chemical Activation: Using a small crystal of iodine is a classic method. The iodine etches the MgO layer. Another highly effective agent is 1,2-dibromoethane (DBE).[1] DBE reacts with magnesium to form ethylene gas and MgBr₂, which exposes a fresh, reactive magnesium surface.[1][8] The observation of bubbling (ethylene evolution) is a clear indicator of activation.[1]
-
Mechanical Activation: Grinding the magnesium turnings in a dry flask (under an inert atmosphere) or using a magnetic stir bar to crush them in situ can break the oxide layer and expose fresh metal.[1]
-
Advanced Activation: For particularly stubborn reactions, the use of a catalytic amount of diisobutylaluminum hydride (DIBAL-H) can be highly effective for activating the magnesium surface at low temperatures.[9]
Q4: What is the best solvent for this specific Grignard reaction?
Ethereal solvents are essential for Grignard reagent formation as they solvate and stabilize the magnesium center.[5] The most common choices are:
-
Tetrahydrofuran (THF): Generally the preferred solvent for aryl halides due to its higher solvating ability and higher boiling point compared to diethyl ether.[5][6][10]
-
Diethyl ether (Et₂O): A classic and effective solvent, though its high volatility and lower boiling point can sometimes be a disadvantage.[3][11]
Regardless of the choice, the solvent must be rigorously anhydrous.
Q5: I'm observing the formation of a precipitate before adding my electrophile. What is it?
A cloudy or precipitated appearance is often a positive sign, indicating the formation of the Grignard reagent.[1][12] The Grignard reagent itself may not be fully soluble in the solvent, leading to a heterogeneous mixture. However, if the solution turns dark or black, it could be a sign of decomposition, possibly due to overheating.[10][12]
Q6: How can I confirm that my Grignard reagent has formed?
Besides visual cues like an exotherm, bubbling, and the disappearance of magnesium, you can confirm formation with a qualitative test or quantitative titration. A simple qualitative test involves taking a small aliquot of the reaction mixture, quenching it with D₂O, and analyzing the product by ¹H NMR to see if deuterium has been incorporated into the aromatic ring. For quantitative analysis, titration against a known concentration of an indicator like salicylaldehyde phenylhydrazone or iodine is a reliable method to determine the molarity of your Grignard reagent.[13][14][15]
Q7: Can the other halogens (Cl, F) interfere with the reaction?
While the C-Br bond is the most reactive, the presence of other halogens can still influence the reaction. The chloro and fluoro substituents make the aromatic ring more electron-deficient, which can slightly increase the reactivity of the C-Br bond. However, they are unlikely to react themselves under standard Grignard formation conditions due to their much stronger bonds.
Q8: What are the signs of Wurtz coupling, and how can I minimize it?
Wurtz-type coupling is a major side reaction where the newly formed Grignard reagent (Ar-MgBr) acts as a nucleophile and attacks a molecule of the starting aryl halide (Ar-Br), resulting in a biaryl product (Ar-Ar).[16][17] This reduces your yield of the desired Grignard reagent. To minimize this:
-
Maintain Low Temperature: The reaction is exothermic, so control the temperature with an ice bath if necessary.[16]
-
Slow Addition: Add the solution of this compound slowly to the magnesium suspension. This keeps the concentration of the aryl halide low, disfavoring the bimolecular coupling reaction.[16][17]
-
Ensure a Large Magnesium Surface Area: Using a sufficient excess of highly activated magnesium can promote the desired Grignard formation over the coupling side reaction.[16]
Part 2: Troubleshooting Guides
Guide 1: The Inert Reaction - No Signs of Initiation
If you've added your aryl halide and see no exotherm, color change, or consumption of magnesium, your reaction has not initiated. Follow this diagnostic workflow.
Caption: Troubleshooting workflow for Grignard initiation failure.
Part 3: Experimental Protocols
Protocol 3.1: Rigorous Solvent and Glassware Preparation
Objective: To create a scrupulously anhydrous environment.
Materials:
-
All required glassware (round-bottom flask, condenser, dropping funnel)
-
Heat gun or drying oven
-
High-vacuum line or Schlenk line
-
Anhydrous solvent (e.g., THF, freshly distilled from sodium/benzophenone or from a solvent purification system)
Procedure:
-
Clean all glassware thoroughly and dry in an oven at >120 °C for at least 4 hours (overnight is preferable).
-
Assemble the glassware hot from the oven under a stream of dry nitrogen or argon.
-
Flame-dry the entire apparatus under vacuum using a heat gun until all visible moisture is gone. Be careful not to heat too aggressively.
-
Allow the apparatus to cool to room temperature under a positive pressure of inert gas.
-
Transfer the anhydrous solvent to the reaction flask via cannula or a dry syringe.
Protocol 3.2: Chemical Activation of Magnesium Turnings
Objective: To remove the passivating MgO layer from the magnesium surface.
Method A: Iodine Activation
-
To the flame-dried flask containing magnesium turnings under an inert atmosphere, add one or two small crystals of iodine.
-
Gently warm the flask with a heat gun. The iodine will sublime, and its purple vapor will coat the magnesium.
-
Add a small amount of your aryl halide solution. The brown color of the iodine should dissipate upon successful initiation.
Method B: 1,2-Dibromoethane (DBE) Activation [1][8]
-
To the flask containing magnesium turnings and anhydrous THF under an inert atmosphere, add a small amount of DBE (e.g., 0.05 equivalents relative to Mg) via syringe.
-
Stir the suspension. Initiation is indicated by the gentle evolution of bubbles (ethylene gas). The mixture may also become warm.
-
Once bubbling subsides, the magnesium is activated and ready for the addition of the aryl halide.
Protocol 3.3: Formation of the Grignard Reagent
Objective: To synthesize the Grignard reagent from this compound.
Materials:
-
Magnesium turnings
-
This compound
-
Anhydrous THF
-
Activating agent (Iodine or DBE)
-
Flame-dried reaction apparatus under N₂ or Ar
Procedure:
-
Set up the apparatus as described in Protocol 3.1.
-
To the flask, add magnesium turnings (typically 1.2-1.5 equivalents).
-
Add anhydrous THF to cover the magnesium.
-
Activate the magnesium using one of the methods from Protocol 3.2.
-
Prepare a solution of this compound (1 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion (~5-10%) of the aryl halide solution to the magnesium suspension to initiate the reaction. Look for a gentle exotherm and the appearance of a cloudy, grayish color.[1][12]
-
Once the reaction has clearly initiated, add the remainder of the aryl halide solution dropwise at a rate that maintains a gentle reflux. Use an external cooling bath if the reaction becomes too vigorous.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle warming for 1-3 hours to ensure complete consumption of the starting material. A successful reaction will result in most of the magnesium being consumed and a grayish-brown solution.[2]
Protocol 3.4: Titration of the Grignard Reagent using Iodine[13][18]
Objective: To determine the concentration of the active Grignard reagent.
Materials:
-
Anhydrous solution of Iodine (I₂) in THF (e.g., ~1.0 M, accurately prepared)
-
1.0 M solution of LiCl in THF
-
Dry glassware (vial, syringe)
Procedure:
-
In a flame-dried vial under an inert atmosphere, prepare a solution of I₂ (e.g., 100 mg) in 1.0 mL of a 0.5 M solution of LiCl in THF. This solution will be dark brown.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent solution dropwise from a 1.0 mL syringe to the stirred iodine solution.
-
The endpoint is reached when the dark brown/purple color of the iodine completely disappears, and the solution becomes colorless or light yellow.
-
Record the volume of the Grignard reagent added.
-
Calculate the molarity using the 1:1 stoichiometry of the reaction: RMgX + I₂ → RI + MgXI.
-
Repeat the titration at least once to ensure accuracy.
Part 4: In-Depth Scientific Explanation
Mechanism of Grignard Formation: A Single-Electron Transfer (SET) Process
The formation of a Grignard reagent is not a simple insertion. It is believed to proceed via a single-electron transfer (SET) mechanism at the surface of the magnesium metal.[11]
-
Electron Transfer: An electron is transferred from the magnesium metal to the antibonding orbital of the C-Br bond of the aryl halide.
-
Radical Formation: This transfer leads to the cleavage of the C-Br bond, forming an aryl radical and a magnesium bromide radical cation.
-
Radical Recombination: These two radical species rapidly recombine on the magnesium surface to form the final organomagnesium compound, the Grignard reagent.[11]
Caption: Simplified SET mechanism for Grignard reagent formation.
Regioselectivity: The Role of Bond Dissociation Energy (BDE)
The selective reaction at a C-Br bond over C-Cl or C-F is a direct consequence of thermodynamics. The energy required to break a bond homolytically is the Bond Dissociation Energy (BDE).[18] For halobenzenes, the BDEs follow a clear trend:
| Bond | Approximate BDE (kcal/mol) | Relative Reactivity |
| C-F | ~125 | Very Low |
| C-Cl | ~98[7] | Low |
| C-Br | ~83[7] | High |
| C-I | ~69 | Very High |
The significantly lower BDE of the C-Br bond means it is the "weakest link" in the this compound molecule and therefore the kinetically and thermodynamically favored site for the reaction with magnesium.
References
-
Wikipedia. Grignard reagent. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Formation of Grignard Reagents from Organic Halides. [Link]
-
Clark, J. (2015). grignard reagents. Chemguide. [Link]
-
Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
-
Michigan State University, Department of Chemistry. Alkyl Halide Reactivity. [Link]
- Silverman, G. S., & Rakita, P. E. (Eds.). (2008). Handbook of Grignard Reagents. CRC press. (General reference, not directly linked)
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. [Link]
-
Reddit. (2021). r/Chempros: Grignard Formation - Troubleshooting and Perfecting. [Link]
-
ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent? [Link]
-
Gronert, S. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of organic chemistry, 74(22), 8693–8700. [Link]
-
Chemtips. (2015). Titrating Organometallic Reagents is Easier Than You Think. [Link]
-
University of California, Irvine. (n.d.). 25. The Grignard Reaction. [Link]
-
Deitmann, E., et al. (2023). Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Reaction Chemistry & Engineering. [Link]
-
So, C. M., & Kappe, C. O. (2010). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 14(6), 1419-1423. [Link]
-
THYZOID. (2024). Titrating Grignard Reagents #shorts. YouTube. [Link]
-
Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
-
Organic Syntheses. (n.d.). Procedure Note for Asymmetric Synthesis of Perfluorobutanesulfinamide. [Link]
-
ResearchGate. (2012). How to measure the concentration of any grignard reagent (RMgX) in situ? [Link]
-
Emslie, D. (n.d.). Titrating Soluble RM, R2NM and ROM Reagents. EPFL. [Link]
-
Wikipedia. Bond dissociation energy. [Link]
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Technical Support Center: Catalyst Selection for Selective C-Br Bond Activation in 1,2-Dibromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, medicinal chemists, and process development scientists tackling the selective functionalization of polyhalogenated aromatic compounds. Our focus today is on a particularly versatile and challenging substrate: 1,2-Dibromo-3-chloro-5-fluorobenzene .
This molecule presents a unique opportunity for sequential, site-selective cross-coupling reactions, enabling the rapid construction of complex molecular architectures. However, achieving high selectivity for the activation of one C-Br bond in the presence of another C-Br bond and a C-Cl bond requires a nuanced understanding of catalyst behavior and reaction dynamics. This document provides field-proven insights, troubleshooting strategies, and answers to frequently encountered questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the selective activation of carbon-halogen bonds in your substrate.
Q1: What is the underlying principle for selectively activating a C-Br bond over a C-Cl bond?
A1: The selectivity is primarily governed by the difference in carbon-halogen bond dissociation energies (BDEs). The general reactivity trend for oxidative addition to a low-valent palladium(0) catalyst is C–I > C–Br > C–Cl > C–F.[1][2] The C-Br bond is weaker and therefore more susceptible to cleavage by the metal catalyst than the stronger C-Cl bond.[3] This inherent difference in reactivity allows a well-chosen catalyst system to insert into the C-Br bond at a much faster rate than the C-Cl bond, especially under carefully controlled temperature conditions. This key step, often the rate-limiting one in the catalytic cycle, dictates the overall chemoselectivity of the reaction.[1][4]
Q2: Between the two C-Br bonds at the C1 and C2 positions, can we achieve selectivity?
A2: Achieving selectivity between the two electronically similar C-Br bonds is more challenging and highly dependent on the specific reaction and catalyst system.
-
Steric Hindrance: The C-Br bond at the C2 position is flanked by a bromine and a chlorine atom, making it more sterically hindered than the C-Br bond at C1, which is adjacent to a fluorine atom. A bulky ligand on the palladium catalyst can exploit this steric difference, preferentially activating the less hindered C1-Br bond.
-
Electronic Effects: While both bromines are on an electron-deficient ring, subtle electronic differences and the potential for directing group effects from coupling partners can influence selectivity.[1] In the absence of strong directing effects, steric control is often the more predictable strategy.
Q3: Which palladium catalyst systems are the most effective starting points for selective C-Br activation?
A3: Palladium-based catalysts are the workhorses for this transformation.[5] Success hinges on the choice of both the palladium precursor and, more critically, the ligand. For high selectivity, catalyst systems featuring bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are recommended.[2]
-
Ligands: This is the most critical parameter to tune for selectivity. Start with well-established Buchwald biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands like dppf.[5][7] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species that can enhance selectivity.[4][8]
Q4: How exactly do ligands control the catalyst's selectivity?
A4: Ligands modulate the steric and electronic properties of the palladium center, directly influencing the oxidative addition step.[9]
-
Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom, making it more "nucleophilic" and enhancing its ability to donate electron density into the σ* orbital of the C-Br bond, thus facilitating oxidative addition.[4] This can allow the reaction to proceed at lower temperatures, which inherently favors activation of the more reactive C-Br bond over the C-Cl bond.
-
Steric Effects: Large, bulky ligands create a sterically demanding environment around the metal center. This steric bulk can prevent the catalyst from accessing the more crowded C-Br bond (at C2) or the C-Cl bond, thereby favoring reaction at the most accessible C-Br bond (at C1).
Troubleshooting Guide: Common Experimental Issues
This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.
Issue 1: My reaction is not starting, or I have very low conversion of the starting material.
| Possible Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | The active catalyst is the Pd(0) species. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its reduction may be inefficient. Solution: 1) Use a fresh, high-quality precatalyst. 2) Consider adding a small amount of a reducing agent if your system allows, or switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[6] 3) Ensure your phosphine ligand is not oxidized; store it under an inert atmosphere. |
| Low Reaction Temperature | Oxidative addition is an activated process. While lower temperatures favor selectivity, the reaction may not have sufficient thermal energy to overcome the activation barrier. Solution: Gradually increase the reaction temperature in 10 °C increments while monitoring by TLC or GC-MS. Be aware that excessive heat can compromise selectivity.[2] |
| Impure Reagents or Solvents | Impurities, particularly water or oxygen in your solvent or base, can poison the catalyst.[2][10] Solution: Use anhydrous, degassed solvents. Sparging with argon or nitrogen for 15-30 minutes or using the freeze-pump-thaw method is highly recommended.[10] Ensure your base is of high purity and has been stored properly. |
| Inappropriate Base or Solvent | The base is crucial for steps like transmetalation (in Suzuki coupling) or amine deprotonation (in Buchwald-Hartwig amination).[11] Poor solubility of the base or reactants can stall the reaction. Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). For solvents, ensure all components are soluble at the reaction temperature. Aprotic polar solvents like dioxane, toluene, or DMF are common choices.[12] |
Issue 2: I'm observing poor selectivity, with reaction at the C-Cl bond or di-substitution at both C-Br bonds.
| Possible Cause | Troubleshooting Steps & Explanation |
| Reaction Temperature is Too High | While higher temperatures increase the reaction rate, they provide enough energy to overcome the activation barrier for C-Cl activation, eroding selectivity.[2] Solution: Reduce the reaction temperature. This is the most effective way to enhance selectivity between C-Br and C-Cl bonds. |
| Incorrect Ligand Choice | The ligand is the primary controller of selectivity. A small, less electron-donating ligand like PPh₃ may not provide sufficient steric or electronic differentiation. Solution: Switch to a bulkier, more electron-rich ligand. Buchwald biaryl phosphine ligands (XPhos, RuPhos, SPhos) or bulky NHC ligands are excellent candidates to test.[4][7] |
| Prolonged Reaction Time | Once the desired mono-coupled product is formed, it remains in the reaction mixture. Given enough time and energy, the catalyst can then activate the second C-Br bond or even the C-Cl bond. Solution: Monitor the reaction progress closely using TLC or GC-MS. Stop the reaction as soon as the consumption of the starting material plateaus and the desired product is maximized. |
Issue 3: A black precipitate (Palladium Black) has formed in my reaction flask.
| Possible Cause | Troubleshooting Steps & Explanation |
| Presence of Oxygen | Oxygen is a primary culprit for the agglomeration and decomposition of the active Pd(0) catalyst into inactive palladium black.[2] Solution: Rigorously deoxygenate your solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction time. Ensure all glassware is properly dried. |
| Excessive Temperature | High temperatures can accelerate catalyst decomposition pathways.[2] Solution: Find the minimum temperature required for a reasonable reaction rate. If high temperatures are unavoidable, consider using a more robust catalyst system, such as those with strongly coordinating NHC ligands. |
| High Catalyst Loading | Higher concentrations of the catalyst can sometimes increase the rate of decomposition. Solution: Optimize the catalyst loading. Often, 1-2 mol% is sufficient. While counterintuitive, sometimes a slightly lower loading can lead to a better overall yield by maintaining a higher concentration of active catalyst over time. |
Data Presentation: Recommended Catalyst Systems
The following table provides validated starting points for common cross-coupling reactions with this compound, targeting selective activation at a C-Br bond. Optimization will be required for specific coupling partners.
| Reaction Type | Palladium Source (mol%) | Recommended Ligand (mol%) | Base (equiv) | Solvent | Typical Temp (°C) |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ (2%) | XPhos (4%) or RuPhos (4%) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (10:1) | 80 - 100 |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2-5%) | (None required) | Et₃N / DIPA | Toluene or THF | 25 - 65 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2%) | RuPhos (2-4%) or BrettPhos (2-4%) | NaOtBu or LHMDS (1.5) | Toluene or Dioxane | 90 - 110 |
Visualizations: Workflows and Mechanisms
Visual aids can clarify complex decision-making processes and reaction pathways.
Caption: Troubleshooting workflow for selective C-Br activation.
Sources
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-Coupling Catalysts [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. jk-sci.com [jk-sci.com]
effect of base and solvent on the reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene
Technical Support Center: Reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for navigating the complex reactivity of this compound. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile but challenging building block. Here, we address common experimental issues through a series of frequently asked questions and in-depth troubleshooting guides, focusing on the critical role of base and solvent selection.
Frequently Asked Questions (FAQs)
Q1: I am planning a reaction with this compound. Which halogen is the most reactive?
The reactivity of halogens on an aromatic ring in many synthetically useful reactions, such as metal-halogen exchange and palladium-catalyzed cross-couplings, is dictated by the carbon-halogen (C-X) bond dissociation energy. This reactivity generally follows the trend: I > Br > Cl > F.[1][2]
For this compound, the two bromine atoms are significantly more reactive than the chlorine or fluorine atoms. Therefore, reactions involving the cleavage of a C-X bond will occur selectively at one of the C-Br bonds. The challenge lies in achieving selectivity between the two non-equivalent bromine atoms at the C1 and C2 positions.
Q2: What is the primary role of the base in reactions with this substrate?
The function of the base is highly context-dependent and is the most critical parameter for controlling the reaction pathway.
-
For Metal-Halogen Exchange: Strong organometallic bases, such as n-butyllithium (n-BuLi) or Grignard reagents (e.g., i-PrMgCl), act as metalating agents, swapping the halogen (bromine) for a metal (lithium or magnesium).[3][4] This is a kinetically fast process.[3]
-
For Halogen Dance Reactions: Strong, non-nucleophilic amide bases like lithium diisopropylamide (LDA) can act as deprotonating agents. By removing a proton from the aromatic ring, they generate an aryl anion, which can trigger a thermodynamically driven rearrangement of the bromine atoms, an event known as the "halogen dance".[5][6][7]
-
For Cross-Coupling Reactions (e.g., Suzuki-Miyaura): Milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are used to activate the boronic acid partner for transmetalation to the palladium catalyst.[8][9] They do not directly react with the aryl halide.
Q3: How does solvent choice impact the reaction outcome?
Solvent selection is crucial for modulating reagent reactivity, stabilizing intermediates, and ensuring solubility.
-
Ethereal Solvents (THF, Diethyl Ether): These are the standard for organometallic reactions. They are polar aprotic and coordinate with lithium and magnesium cations, preventing excessive aggregation and solubilizing the organometallic reagents. THF is generally preferred for its higher polarity and solvating power, especially at low temperatures.[10]
-
Polar Aprotic Solvents (DMF, DMSO): These solvents have high dielectric constants and can accelerate reactions involving charged intermediates.[11] However, they are generally incompatible with strong organometallic bases like n-BuLi.
-
Non-Polar Solvents (Hexane, Toluene): Often used as co-solvents for organolithium reagents. The reactivity of BuLi can be higher in non-coordinating hydrocarbon solvents, but solubility can be an issue.
-
Protic Solvents (Water, Alcohols): These are incompatible with strong bases and organometallic intermediates but are often used in biphasic systems for cross-coupling reactions like the Suzuki-Miyaura coupling to dissolve the inorganic base.[9]
Troubleshooting Guide 1: Metal-Halogen Exchange
This section addresses issues encountered when forming an organometallic intermediate (Ary-Li or Ary-MgX) from this compound.
Issue: My reaction is giving a mixture of products, indicating a lack of selectivity between the C1-Br and C2-Br positions.
-
Root Cause Analysis: The two bromine atoms are in electronically and sterically distinct environments. The C2-Br is flanked by another bromine and a chlorine atom, making it more sterically hindered. The C1-Br is adjacent to a hydrogen, making it more accessible. Standard reagents like n-BuLi may not provide sufficient selectivity.
-
Troubleshooting Steps:
-
Lower the Temperature: Metal-halogen exchange is extremely fast.[3] Performing the reaction at temperatures below -78 °C (e.g., -100 °C in a THF/pentane slush bath) can enhance selectivity by favoring the kinetically preferred pathway. Low temperatures are crucial for preventing unwanted side reactions.[12][13]
-
Use a Bulkier Base: Switching from n-BuLi to a more sterically demanding base like tert-butyllithium (t-BuLi) can significantly increase selectivity for the less hindered C1-Br position.
-
Consider a Mg-Halogen Exchange: Employing a reagent like isopropylmagnesium chloride (i-PrMgCl) or its LiCl complex (Turbo-Grignard) can offer different selectivity profiles and is often more tolerant of other functional groups.[4]
-
Issue: Instead of the expected product after quenching my organolithium, I've isolated an isomer. What happened?
-
Root Cause Analysis: You have likely induced a "Halogen Dance" rearrangement.[5] This occurs if the base deprotonates the ring instead of performing the metal-halogen exchange. The resulting aryl anion is the key intermediate for halogen migration.[7] This is particularly common with amide bases like LDA but can occur with alkyllithiums if the exchange is slow.
-
Troubleshooting Flowchart:
Caption: Troubleshooting workflow for isomer formation.
Table 1: Effect of Base/Solvent on Primary Reaction Pathway
| Base Reagent | Typical Solvent | Temperature | Expected Primary Reaction | Key Considerations & Potential Pitfalls |
| n-Butyllithium | THF / Hexane | < -78 °C | Metal-Halogen Exchange [3] | Potential for low selectivity between C1/C2-Br. Risk of competing deprotonation if temperature rises. |
| t-Butyllithium | THF / Hexane | < -78 °C | Selective Metal-Halogen Exchange | Increased steric bulk favors exchange at the less-hindered C1-Br position. |
| LDA | THF | -78 °C to -40 °C | Halogen Dance [5][6][14] | Primarily causes deprotonation, leading to bromine migration. Avoid if simple substitution is desired. |
| i-PrMgCl·LiCl | THF | -20 °C to 0 °C | Mg-Halogen Exchange [4][15] | Generally good selectivity for C-Br. Offers better functional group tolerance than organolithiums. |
| Pd(PPh₃)₄ / K₂CO₃ | Toluene / H₂O | 80-100 °C | Suzuki-Miyaura Coupling [8] | Selective coupling at C-Br positions over C-Cl. Base activates boronic acid, not the aryl halide. |
Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling
This section addresses common problems during reactions like Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings.
Issue: My Suzuki-Miyaura coupling reaction is sluggish or fails, even at high temperatures.
-
Root Cause Analysis: While the C-Br bonds are reactive, several factors can inhibit the catalytic cycle. The most common culprits are an inactive catalyst, improper base/solvent combination, or degradation of the boronic acid partner.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your palladium source is active. Pd(PPh₃)₄ can degrade on storage. Consider using a more robust pre-catalyst system, such as Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos), which is more effective for coupling with sterically hindered or electron-deficient aryl halides.
-
Optimize the Base: The base is critical for activating the boronic acid.[9] If a mild base like K₂CO₃ is ineffective, switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely ground and anhydrous if running under anhydrous conditions.
-
Check Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially at high temperatures in the presence of water and base. Consider using a more stable boronate ester (e.g., a pinacol ester) as the coupling partner.[16]
-
Degas Solvents Thoroughly: Oxygen can irreversibly oxidize the Pd(0) catalyst, halting the reaction. Ensure all solvents and the reaction vessel are rigorously degassed via multiple freeze-pump-thaw cycles or by sparging with an inert gas like argon.
-
Issue: The reaction yields the di-coupled product instead of the desired mono-coupled product.
-
Root Cause Analysis: This occurs when the rate of the second coupling is competitive with the first. After the first bromine is replaced, the second C-Br bond can still react.
-
Troubleshooting Steps:
-
Limit the Boronic Acid: Use a slight deficiency or exactly 1.0 equivalent of the boronic acid or other coupling partner. This is the most straightforward way to favor mono-substitution.
-
Lower the Temperature and Reaction Time: Run the reaction at the lowest temperature that still affords a reasonable rate for the first coupling. Monitor the reaction closely by TLC or GC/MS and quench it as soon as the starting material is consumed to prevent the second coupling from proceeding.
-
Ligand Choice: A very bulky ligand on the palladium can sometimes disfavor the oxidative addition into the second, now more sterically hindered, C-Br bond, thus improving mono-selectivity.
-
Experimental Protocols
Protocol 1: Selective Mono-Lithiation and Quenching
This protocol aims for selective metal-halogen exchange at the less hindered C1-Br position.
Safety Note: Organolithium reagents are pyrophoric and must be handled under an inert atmosphere using proper techniques.[17] Reactions at cryogenic temperatures require appropriate personal protective equipment.
-
Setup: To a flame-dried, three-neck flask equipped with a magnetic stir bar, thermometer, and argon inlet, add this compound (1.0 eq) and anhydrous THF (approx. 0.1 M solution).
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/pentane bath.
-
Addition of Base: Slowly add t-butyllithium (1.0 eq, 1.7 M in pentane) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -95 °C.
-
Stirring: Stir the resulting solution at -100 °C for 30 minutes.
-
Quenching: Add a suitable electrophile (e.g., benzaldehyde, 1.1 eq) dropwise, again maintaining the low temperature.
-
Warm-up and Workup: After 1 hour at -100 °C, allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 6. Halogen dance reactions—A review - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. hzdr.de [hzdr.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Halogen-metal exchange in 1,2-dibromobenzene and the possible intermediacy of 1,2-dilithiobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. joss.tcnj.edu [joss.tcnj.edu]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Troubleshooting [chem.rochester.edu]
identifying byproducts in the synthesis of 1,2-Dibromo-3-chloro-5-fluorobenzene derivatives
Welcome to the Technical Support Center for the synthesis of 1,2-Dibromo-3-chloro-5-fluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile halogenated intermediates.[1][2] The unique substitution pattern of these molecules provides multiple reactive sites for advanced organic synthesis, but it also presents specific challenges, including controlling regioselectivity and minimizing byproduct formation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of these reactions and optimize your synthetic outcomes.
Part 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound derivatives, typically prepared via electrophilic aromatic bromination of a substituted chlorofluorobenzene precursor. The advice is presented in a direct question-and-answer format to help you quickly identify and solve experimental challenges.
Problem 1: Low or No Yield of the Desired 1,2-Dibromo Product
Q1: My reaction yields are consistently low, and I recover a significant amount of starting material. What's causing the incomplete reaction?
A1: Incomplete bromination is a frequent issue, often stemming from insufficient electrophilicity of the brominating agent or catalyst deactivation.
-
Causality: Electrophilic aromatic substitution (EAS) on a benzene ring requires a potent electrophile to overcome the ring's aromatic stability.[3] The presence of deactivating groups (like chlorine and fluorine) further slows the reaction. While bromine (Br₂) itself is an electrophile, it often requires activation by a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more reactive species (e.g., Br⁺ or a Br₂-Lewis acid complex).[4][5]
-
Troubleshooting Steps:
-
Catalyst Quality: Ensure your Lewis acid catalyst is anhydrous. Moisture will hydrolyze and deactivate catalysts like FeBr₃ and AlCl₃. Consider opening a new bottle or drying the catalyst under vacuum before use.
-
Reaction Temperature: While some brominations proceed at room temperature, deactivated substrates may require gentle heating. Monitor the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) at various temperatures (e.g., 40-60 °C) to find the optimal condition without promoting side reactions.
-
Choice of Brominating Agent: If Br₂/FeBr₃ is ineffective, consider a more potent system. N-Bromosuccinimide (NBS) in the presence of a strong acid like sulfuric acid can be a more effective source of the electrophilic bromine.[6]
-
Q2: My GC-MS analysis shows multiple isomeric products instead of the desired 1,2-dibromo isomer. Why is the regioselectivity so poor?
A2: Poor regioselectivity is governed by the directing effects of the substituents on the aromatic ring. Halogens are ortho-, para-directors, but they are also deactivating.[7] The interplay between the existing chloro and fluoro groups dictates the position of the incoming bromine atoms.
-
Causality: In a typical precursor like 3-chloro-5-fluorotoluene (or a similar benzene derivative), the fluorine and chlorine atoms will direct incoming electrophiles. The positions ortho and para to these halogens are electronically activated relative to the meta positions. This can lead to a mixture of dibromo isomers.
-
Troubleshooting Steps:
-
Control Temperature: Lowering the reaction temperature can often enhance selectivity. Kinetic control at lower temperatures may favor the formation of one isomer over another.
-
Solvent Effects: The polarity of the solvent can influence the reaction's regioselectivity.[8] Experiment with less polar solvents (e.g., dichloromethane, carbon tetrachloride) versus more polar ones (e.g., acetonitrile) to see if isomer distribution improves.[6][9]
-
Bulky Catalysts: In some cases, using a bulkier Lewis acid catalyst can sterically hinder substitution at certain positions, thereby improving the yield of the desired isomer.
-
Problem 2: Identification of Unknown Byproducts
Q3: I see several unexpected peaks in my crude NMR and Mass Spectrum. What are the most likely byproducts in this synthesis?
A3: Besides regioisomers, several other byproducts can form. Over-bromination and rearrangement products are the most common culprits.
-
Common Byproducts:
-
Over-bromination Products: Tri-brominated species can form if the reaction is left for too long or if an excess of the brominating agent is used.
-
Mono-brominated Intermediates: Unreacted mono-brominated starting material will be present if the reaction is incomplete.
-
"Halogen Dance" Products: Under certain conditions, particularly with strong bases or organometallic intermediates, a phenomenon known as the "halogen dance" can occur.[10][11][12] This is an isomerization reaction where a halogen atom migrates to a different position on the aromatic ring.[10][11][12][13][14] While less common in standard electrophilic bromination, it's a possibility to consider if highly unusual isomers are detected.
-
-
Identification Strategy:
-
Mass Spectrometry (MS): Look for the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br have a ~1:1 natural abundance). A compound with two bromines will have a triplet pattern (M, M+2, M+4) with a ratio of approximately 1:2:1. A tri-brominated compound will have a quartet (M, M+2, M+4, M+6).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is invaluable for determining the substitution pattern. The coupling constants (J-values) between protons and between protons and fluorine (J-HF) can help elucidate the isomer structure.[15] For example, ortho, meta, and para relationships have characteristic coupling constants.[16][17][18]
-
Table 1: Analytical Signatures of Potential Products and Byproducts
| Compound | Molecular Formula | Expected MW ( g/mol ) | Key MS Isotopic Pattern (Relative Intensity) |
|---|---|---|---|
| Desired Product | C₆H₂Br₂ClF | 288.34 | M (100), M+2 (198), M+4 (98) |
| Mono-bromo Precursor | C₆H₃BrClF | 209.44 | M (100), M+2 (98) |
| Tri-bromo Byproduct | C₆HBr₃ClF | 367.24 | M (100), M+2 (295), M+4 (292), M+6 (97) |
Part 2: Key Experimental Protocols & Methodologies
Protocol 1: General Procedure for Electrophilic Bromination
This protocol provides a starting point for the synthesis of this compound from 1-chloro-3-fluorobenzene.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser connected to a gas trap (to neutralize HBr byproduct), add 1-chloro-3-fluorobenzene (1.0 eq) and a solvent such as dichloromethane (DCM).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous iron(III) bromide (FeBr₃, ~0.1 eq) to the solution.
-
Bromine Addition: Slowly add a solution of bromine (2.1 eq) in DCM via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Quench the reaction by carefully pouring it into a cold, saturated aqueous solution of sodium bisulfite to destroy excess bromine.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired this compound.[19]
Protocol 2: Troubleshooting Product Purification
Q4: My desired product is difficult to separate from a byproduct by column chromatography. What are my options?
A4: Co-elution is common with isomers of halogenated benzenes due to their similar polarities.[20]
-
Optimization of Chromatography:
-
Solvent System: Systematically vary the polarity of your eluent. Start with a non-polar solvent like hexanes and gradually add a slightly more polar solvent like ethyl acetate or dichloromethane in small increments.
-
Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase column.
-
-
Recrystallization: This is often the most effective method for separating isomers.
-
Solvent Screening: Test the solubility of your crude product in a variety of solvents (e.g., methanol, ethanol, hexanes, acetone) at room temperature and at their boiling points.
-
Ideal Solvent: An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble at all temperatures.
-
Procedure: Dissolve the crude material in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to induce crystallization of the pure product.
-
Part 3: Visualizations & Workflows
Diagrams of Workflows and Logic
The following diagrams, generated using DOT language, illustrate key processes in the synthesis and troubleshooting workflow.
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
Caption: A decision tree for troubleshooting low product yield during synthesis.
References
-
Wikipedia. Halogen dance rearrangement. [Link]
-
TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. [Link]
-
Dubois, J. E., et al. (1971). Quantitative study of substituent interactions in aromatic electrophilic substitution. I. Bromination of polysubstituted benzenes. Journal of the American Chemical Society. [Link]
-
Jones, L., & Whitaker, B. J. (2016). Modeling a halogen dance reaction mechanism: A density functional theory study. White Rose Research Online. [Link]
-
De Proft, F., et al. (2023). The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory. Physical Chemistry Chemical Physics. [Link]
-
Tanemura, K. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. [Link]
-
Schnürch, M., et al. (2007). Halogen dance reactions—A review. Chemical Society Reviews. [Link]
-
Duan, X.-F., & Zhang, Z.-B. (2005). RECENT PROGRESS OF HALOGEN-DANCE REACTIONS IN HETEROCYCLES. HETEROCYCLES. [Link]
-
Chemistry Stack Exchange. (2017). Explain the selectivity in bromination of this compound with two substituted benzene rings. [Link]
-
Nishina, Y., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. [Link]
-
Schnürch, M., et al. (2007). Halogen Dance Reactions — A Review. ResearchGate. [Link]
-
Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. PubMed. [Link]
-
Modgraph. Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. [Link]
- Wellesley College. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
-
PubChem. 1-Bromo-3-chloro-5-fluorobenzene. [Link]
- Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
Chad's Prep. (2018). 18.2a EAS Bromination and Chlorination. YouTube. [Link]
-
Doc Brown's Chemistry. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis. [Link]
-
Google Patents. United States Patent (19). [Link]
-
Organic Syntheses. o-CHLOROBROMOBENZENE. [Link]
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Technical Support Center: Improving Regioselectivity in Reactions of 1,2-Dibromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for navigating the complexities of regioselective reactions with 1,2-Dibromo-3-chloro-5-fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of complex molecules using this versatile, polyhalogenated intermediate.[1] Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to troubleshoot and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in reactions of this compound?
A1: The regiochemical outcome of reactions involving this substrate is a delicate interplay of several factors:
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution (SNAr).[2][3] The fluorine atom, being the most electronegative, exerts a strong inductive effect.
-
Steric Hindrance: The bulky bromine and chlorine atoms can sterically hinder the approach of reagents to adjacent positions, influencing which sites are more accessible for reaction.[4][5]
-
Halogen Reactivity: In reactions like metal-halogen exchange and cross-coupling, the different carbon-halogen bond strengths (C-I > C-Br > C-Cl > C-F) play a crucial role in determining which halogen is preferentially replaced.
-
Directed ortho-Metalation (DoM): The fluorine atom can act as a directing group in metalation reactions, guiding deprotonation to the ortho position.[6][7][8][9]
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound. Which halogen is most likely to be displaced, and at which position?
A2: In a typical SNAr reaction, the position para to the strongly electron-withdrawing fluorine atom is the most activated. However, in this molecule, there is no halogen para to the fluorine. The positions ortho to the fluorine are occupied by a bromine and a chlorine atom. Nucleophilic attack is generally favored at the position that can best stabilize the negative charge of the Meisenheimer intermediate.[2] The fluorine's strong inductive effect makes the carbon it is attached to highly electrophilic, making the adjacent positions susceptible to nucleophilic attack. Between the C-Cl and C-F bonds, the C-F bond is generally more resistant to cleavage in the elimination step. Therefore, displacement of the chlorine at C3 is a plausible outcome, as the negative charge in the intermediate would be stabilized by the adjacent fluorine and the two bromine atoms.
Q3: For a Suzuki-Miyaura cross-coupling reaction, what is the expected order of reactivity for the halogens on this compound?
A3: The reactivity of aryl halides in the oxidative addition step of the Suzuki-Miyaura coupling catalytic cycle generally follows the order: I > Br > Cl > F.[10][11] Therefore, you can expect a selective reaction at one of the C-Br bonds first. Differentiating between the two bromine atoms at C1 and C2 can be challenging and will depend on the specific catalyst, ligands, and reaction conditions. Steric hindrance around the C1 position due to the adjacent bromine and the meta chlorine might favor initial coupling at the C2 position. Achieving selective mono-coupling at one of the bromine positions is a common strategy before attempting to react the second bromine or the chlorine.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Halogen-Metal Exchange Reactions
Symptom: When using an organolithium reagent (e.g., n-BuLi or t-BuLi) with the intention of performing a selective bromine-lithium exchange, you observe a mixture of products resulting from exchange at both C1 and C2, and potentially deprotonation.
Root Cause Analysis:
-
Reaction Temperature: Halogen-metal exchange reactions are typically very fast, even at low temperatures.[12][13] If the temperature is not sufficiently low, the high reactivity of the organolithium reagent can lead to non-selective reactions.
-
Rate of Addition: Rapid addition of the organolithium reagent can create localized areas of high concentration, leading to indiscriminate reactions.
-
Competing Deprotonation: The fluorine atom can direct ortho-lithiation, leading to deprotonation at the C6 position, which competes with the desired halogen-metal exchange.[6][14]
Solutions & Protocols:
-
Lower the Reaction Temperature: Conduct the reaction at temperatures of -78 °C or even lower (e.g., -100 °C) to enhance selectivity.[13] This slows down the rate of competing side reactions.
-
Slow Addition of Reagent: Add the organolithium reagent dropwise over an extended period to maintain a low concentration and favor the kinetically preferred reaction.
-
Use of a "ate" Complex: Consider using a combination of reagents like i-PrMgCl and n-BuLi. The initial formation of a magnesium "ate" complex can modulate the reactivity and improve the selectivity of the subsequent bromine-metal exchange.[15]
Experimental Protocol: Selective Bromine-Lithium Exchange at Low Temperature
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium (in hexanes) dropwise via a syringe pump over 30 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with the desired electrophile.
-
Allow the reaction to slowly warm to room temperature before workup.
Issue 2: Lack of Reactivity or Multiple Products in Suzuki-Miyaura Cross-Coupling
Symptom: Attempting a mono-Suzuki coupling at one of the bromine positions results in either no reaction, the formation of a mixture of mono-coupled products at C1 and C2, or di-coupled products.
Root Cause Analysis:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is critical for controlling selectivity. Bulky ligands can favor reaction at the less sterically hindered position.
-
Base and Solvent System: The base and solvent system can significantly influence the reaction rate and selectivity.[16]
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to the formation of di-substituted products.
Solutions & Protocols:
-
Ligand Selection: Employ bulky phosphine ligands such as SPhos or XPhos, which can enhance selectivity for the less sterically hindered C2-Br position.
-
Careful Control of Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid or ester to favor mono-coupling.
-
Optimize Reaction Conditions: Start with milder conditions (e.g., lower temperature, shorter reaction time) and monitor the reaction progress by GC-MS or TLC to identify the optimal point to stop the reaction to maximize the yield of the mono-coupled product.
Experimental Protocol: Regioselective Mono-Suzuki-Miyaura Coupling
-
To a reaction vessel under an inert atmosphere, add this compound, 1.1 equivalents of the desired boronic acid, a suitable palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Add a solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress.
-
Upon consumption of the starting material or maximization of the desired mono-coupled product, cool the reaction to room temperature and proceed with the workup.
Visualization of Reaction Pathways
Diagram 1: Competing Pathways in Lithiation
Caption: Stepwise functionalization via cross-coupling.
Quantitative Data Summary
| Reaction Type | Key Variable | Typical Outcome |
| Halogen-Metal Exchange | Temperature | Lower temperatures (-78 to -100 °C) favor selective Br/Li exchange over deprotonation. |
| Reagent Addition | Slow, dropwise addition of organolithium minimizes side reactions. | |
| Suzuki-Miyaura Coupling | Ligand Choice | Bulky ligands (e.g., SPhos, XPhos) can improve selectivity for the less hindered C2-Br position. |
| Stoichiometry | Using a slight excess (1.1-1.2 eq.) of boronic acid promotes mono-coupling. |
References
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Directed ortho metalation. (n.d.). Grokipedia. Retrieved January 19, 2026, from [Link]
-
Directed ortho metalation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Metal–halogen exchange. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). University of Liverpool. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
On the role of steric and exchange–correlation effects in halogenated complexes. (n.d.). Springer. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved January 19, 2026, from [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution Guide. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 19, 2026, from [Link]
-
The Role of 1,2-Dibromo-5-chloro-3-fluorobenzene in Advanced Organic Synthesis. (2026). Retrieved January 19, 2026, from [Link]
-
Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Regio‐Divergent and Stereo‐Controlled Alder‐Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA) Moiety. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). The College of New Jersey. Retrieved January 19, 2026, from [Link]
-
Steric and Electronic Substituent Effects Influencing Regioselectivity of Tetracene Endoperoxidation. (2015). PubMed. Retrieved January 19, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 19, 2026, from [Link]
-
1-Bromo-3-chloro-5-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
1,2-Dibromo-5-chloro-3-fluorobenzene. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Steric/electronic effect-guided site-selective synthesis of di-boron embedded BN-MR-TADF molecules for narrowband high-efficienc. (n.d.). ChemRxiv. Retrieved January 19, 2026, from [Link]
-
1,2-DIBROMO-5-CHLORO-3-FLUOROBENZENE. (n.d.). Matrix Fine Chemicals. Retrieved January 19, 2026, from [Link]
-
Regio-Divergent and Stereo-Controlled Alder-Ene Reaction: Harnessing the Unique Electronic and Steric Properties of B(MIDA) Moiety. (2025). PubMed. Retrieved January 19, 2026, from [Link]
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preventing Wurtz coupling during Grignard formation with 1,2-Dibromo-3-chloro-5-fluorobenzene
Topic: Preventing Wurtz Coupling during Grignard Formation with 1,2-Dibromo-3-chloro-5-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of Polyhalogenated Grignard Reagents
The formation of Grignard reagents from polyhalogenated aromatic compounds like this compound presents a significant synthetic challenge. While the goal is the selective formation of a mono-Grignard reagent, the presence of multiple reactive sites often leads to undesired side reactions. The most prominent of these is the Wurtz coupling reaction, which results in the formation of a homocoupled dimer, reducing the yield of the desired organometallic intermediate and complicating downstream purification.[1][2] This guide provides in-depth technical advice, troubleshooting strategies, and detailed protocols to successfully suppress Wurtz coupling and maximize the yield of your target Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What exactly is Wurtz coupling in the context of my Grignard reaction?
A1: Wurtz coupling, in this context, is a side reaction where a newly formed molecule of your Grignard reagent (Ar-MgBr) reacts with a molecule of the unreacted starting material, this compound (Ar-Br).[3] This reaction forms a symmetrical biaryl dimer (Ar-Ar) and magnesium dihalide (MgBr₂), consuming both your starting material and the desired product.[1][2] The mechanism is analogous to the classic Wurtz reaction, involving a nucleophilic attack of the organometallic carbon onto the electrophilic carbon of the carbon-bromine bond.[4][5]
Q2: Why is this particular substrate, this compound, so prone to Wurtz coupling?
A2: This substrate's susceptibility arises from two main factors. First, Grignard formation will preferentially occur at one of the carbon-bromine bonds, as they are significantly more reactive than C-Cl or C-F bonds. Second, once the initial Grignard reagent is formed, the starting material still present in the solution contains a reactive C-Br bond, making it an excellent substrate for coupling with the highly nucleophilic Grignard reagent that has just been generated.
Q3: What are the primary experimental factors that promote the formation of the Wurtz dimer?
A3: Several conditions can accelerate the rate of the undesired Wurtz coupling reaction:
-
High Local Concentration of Aryl Bromide: Rapid addition of the this compound solution creates localized areas of high concentration, increasing the probability of a Grignard molecule encountering and reacting with a starting material molecule instead of the magnesium surface.[3]
-
Elevated Reaction Temperature: The Grignard formation is a highly exothermic process.[6] If this heat is not effectively dissipated, localized "hot spots" can develop, which significantly increase the rate of Wurtz coupling.[3][7]
-
Poorly Activated Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the surface of the magnesium turnings can slow down the rate of Grignard formation.[8][9] This allows the concentration of the aryl bromide to build up in solution, providing more opportunity for the coupling side reaction to occur.
-
Solvent Choice: While tetrahydrofuran (THF) is a common and effective solvent for stabilizing Grignard reagents, it can sometimes promote Wurtz coupling more than other ethers, such as diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF), for sensitive substrates.[3][10]
Q4: How can I quickly assess if Wurtz coupling is a significant problem in my reaction?
A4: The most direct method is to analyze a quenched aliquot of your reaction mixture by TLC, GC-MS, or LC-MS. The Wurtz dimer (3,3'-dichloro-5,5'-difluoro-[1,1'-biphenyl]-2,2'-diyl)dibromide will have a molecular weight roughly double that of your starting material, minus two bromine atoms and two magnesium atoms. It will also be significantly less polar than any alcohol product formed after quenching with an electrophile. A large, non-polar byproduct spot on a TLC plate is often a strong indicator of dimerization.
Troubleshooting Guide: From Low Yields to Clean Reactions
This section addresses the common issue of low Grignard yield due to dimerization and provides a systematic approach to resolving it.
Problem: My reaction yields are low, and analysis shows a significant amount of a high molecular weight, non-polar byproduct consistent with the Wurtz dimer.
Analysis & Solutions:
| Potential Cause | Underlying Principle | Recommended Action & Protocol |
| Rapid Halide Addition | High local concentration of the aryl halide favors the bimolecular Wurtz coupling reaction over the reaction at the magnesium surface. | Implement Slow, Controlled Addition: Use a syringe pump or a pressure-equalizing dropping funnel to add the aryl halide solution dropwise over an extended period (e.g., 1-2 hours). The goal is to maintain a near-zero concentration of unreacted halide in the solution.[3] |
| Poor Temperature Control | The Grignard formation is exothermic.[6] Higher temperatures increase the rate of the Wurtz side reaction.[7] | Maintain Low & Stable Temperature: Initiate the reaction at room temperature, but once it has started, immediately immerse the reaction vessel in a cooling bath (e.g., ice-water or ice-salt) to maintain a consistent internal temperature, ideally below 10 °C. For highly sensitive systems, formation at even lower temperatures (-50 to -78 °C) using highly activated magnesium may be necessary.[11][12] |
| Ineffective Magnesium Activation | A passive MgO layer prevents the rapid reaction of the aryl halide with the magnesium metal, allowing its concentration to build up.[8] | Ensure a Fresh, Reactive Surface: Use fresh, high-purity magnesium turnings. Activate the magnesium in situ just before adding the bulk of your halide. Common activators include a single crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (DBE). The disappearance of the iodine color or the evolution of ethylene gas from DBE are indicators of successful activation.[8][13][14] |
| Suboptimal Solvent | The solvent influences the reactivity and aggregation state of the Grignard reagent.[10] | Evaluate Alternative Solvents: While THF is standard, consider using 2-methyltetrahydrofuran (2-MeTHF). Studies have shown that 2-MeTHF can be superior in suppressing Wurtz coupling byproducts, particularly for reactive halides.[1][10] |
Visualizing the Reaction Pathways
The following diagram illustrates the desired Grignard formation pathway versus the competing Wurtz coupling side reaction.
Caption: Competing reaction pathways during Grignard synthesis.
Optimized Experimental Protocol
This protocol integrates the strategies discussed above to maximize the formation of the desired mono-Grignard reagent.
Workflow Overview
Caption: Optimized workflow for minimizing Wurtz coupling.
Step-by-Step Methodology
1. Preparation and Setup:
-
All glassware (three-neck round-bottom flask, reflux condenser, pressure-equalizing dropping funnel) must be rigorously dried in an oven (120 °C) overnight and assembled hot under a positive pressure of dry nitrogen or argon.
-
Equip the flask with a magnetic stir bar.
2. Magnesium Activation:
-
To the cooled flask, add 1.2 equivalents of fresh magnesium turnings.
-
Add a single, small crystal of iodine.
-
Gently warm the flask with a heat gun under a slow stream of inert gas until the iodine sublimes and deposits on the magnesium surface. The characteristic purple color should fade as the iodine reacts with the magnesium, indicating activation.[15]
-
Allow the flask to cool to room temperature.
3. Grignard Reagent Formation:
-
Prepare a solution of 1.0 equivalent of this compound in anhydrous 2-MeTHF or diethyl ether (approx. 0.5 M concentration) in the dropping funnel.
-
Add a small portion (~5-10%) of the aryl bromide solution to the activated magnesium. Initiation should be observed by a gentle warming of the flask and the appearance of a cloudy, grey/brown suspension.
-
Once initiation is confirmed, immerse the flask in an ice-water bath to maintain an internal temperature of 0-10 °C.
-
Begin the slow, dropwise addition of the remaining aryl bromide solution over 1-2 hours, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for an additional hour, then let it warm to room temperature and stir until most of the magnesium has been consumed.
4. Quantification and Use:
-
The resulting dark grey or brown Grignard solution should be used immediately.
-
For precise downstream reactions, it is highly recommended to determine the exact concentration of the Grignard reagent via titration (e.g., with I₂ or a standardized solution of sec-butanol with a colorimetric indicator).
References
- Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development.
- 25. The Grignard Reaction.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Journal of Organic Chemistry.
- Wurtz reaction - Wikipedia. Wikipedia.
- Discussion on Magnesium Activation for Grignard Reagent.
- Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions. Green Chemistry.
- Technical Support Center: Activation of Magnesium for Grignard Reagent Synthesis. Benchchem.
- Activation of Grignard reagent. Chemistry Stack Exchange.
- Identifying and minimizing side products in Grignard reactions. Benchchem.
- Preparation of an aromatic Grignard reagent. Chemistry Stack Exchange.
- How do you suppress side reactions during grignard-ketone reactions?.
- Grignard Reaction. Alfa Chemistry.
- Wurtz reaction - Chemistry LibreTexts. Chemistry LibreTexts.
- making Grignard reagents. YouTube.
- Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. Journal of Organic Chemistry.
- Grignard Reaction Mechanisms. Mettler Toledo.
- Strategies to reduce side-reactions in a Grignard reaction. Reddit r/chemistry.
- Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- The Grignard Reagents. Organometallics.
- Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. ChemRxiv.
- Preventing Wurtz coupling during Phenylmagnesium bromide synthesis. Benchchem.
- Grignard Reaction Overview.
- Wurtz Reaction. Organic Chemistry Portal.
- The Wurtz Coupling Reaction Mechanism. YouTube.
- Preventing dimerization in Grignard reagent form
- Grignard Formation - Troubleshooting and Perfecting. Reddit r/Chempros.
- Grignard reagents. Chemguide.
- Organic Syntheses Procedure for Grignard Reactions. Organic Syntheses.
- Grignard reagent - Wikipedia. Wikipedia.
- Preventing Wurtz coupling during Grignard formation from (Bromomethyl)cyclohexane. Benchchem.
- Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research.
- Grignard Reagents. Sigma-Aldrich.
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Technical Support Center: Reaction Monitoring for Transformations of 1,2-Dibromo-3-chloro-5-fluorobenzene
Welcome to the technical support center for monitoring chemical transformations of the versatile building block, 1,2-Dibromo-3-chloro-5-fluorobenzene. This guide is designed for researchers, chemists, and process development professionals who require robust, reliable, and insightful analytical methods to track the progress of reactions involving this polyhalogenated aromatic substrate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your results.
The unique substitution pattern of this compound presents distinct opportunities and challenges. The differential reactivity of the two bromine atoms allows for sequential functionalization, making it a valuable precursor in the synthesis of complex molecules for pharmaceuticals and advanced materials. However, this also means that reactions can yield a complex mixture of starting material, mono-substituted intermediates, di-substituted products, and potentially isomeric byproducts. Therefore, precise and accurate reaction monitoring is not merely a quality control step; it is fundamental to understanding reaction kinetics, optimizing conditions, and ensuring the desired regioselectivity.
This guide is structured to help you select the appropriate analytical technique for your specific transformation and to provide practical, field-tested solutions to common problems you may encounter.
Choosing Your Monitoring Strategy: A Logic-Based Approach
Selecting the right analytical tool is the first critical step. The choice depends on the reaction type, the information required (e.g., real-time kinetics vs. endpoint analysis), the chemical properties of reactants and products, and available instrumentation. The following decision workflow provides a structured approach to this selection process.
Caption: Decision workflow for selecting a reaction monitoring technique.
Section 1: Chromatographic Techniques (Offline Analysis)
Offline techniques, where a sample is withdrawn from the reaction, quenched, and then analyzed, are the workhorses of reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is arguably the most versatile technique for monitoring transformations of this compound, especially for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where products are often non-volatile and polar.
Typical Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, Phenyl-Hexyl | C18 is a good general-purpose starting point. Phenyl-Hexyl phases can offer enhanced selectivity for aromatic compounds through π-π interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Provides good solubility for a wide range of organic molecules. Always use high-purity solvents.[1] |
| Detector | UV/Vis (Diode Array Detector) | The aromatic rings of the substrate and expected products have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths and checking for peak purity. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Temperature | 30-40 °C | Using a column oven improves retention time reproducibility.[1] |
Troubleshooting Guide & FAQs
Q: My retention times are drifting between injections. What's wrong? A: Erratic retention times are a common issue.[2]
-
Cause 1: Inadequate Column Equilibration. The column needs to be fully equilibrated with the mobile phase. If you are running a gradient, ensure the column is re-equilibrated to starting conditions for at least 5-10 column volumes.
-
Cause 2: Mobile Phase Composition Change. Volatile organic solvents can evaporate over time, changing the mobile phase composition and affecting retention. Prepare fresh mobile phase daily and keep solvent bottles capped.[1]
-
Cause 3: Temperature Fluctuations. The laboratory temperature can affect retention times. A column oven is essential for reproducible results.[3]
-
Cause 4: Pump Issues. Air bubbles in the pump head can cause pressure fluctuations and inconsistent flow rates.[2][3] Degas your mobile phase thoroughly and prime the pump if you see pressure drops.
Q: I'm seeing significant peak tailing for my product. How can I fix this? A: Peak tailing can compromise resolution and integration accuracy.
-
Cause 1: Secondary Silanol Interactions. This is common with basic compounds on silica-based columns. Try adding a small amount of an additive like trifluoroacetic acid (0.05-0.1%) to the mobile phase to protonate silanols and reduce these interactions.
-
Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak distortion.[4] Dilute your sample and re-inject.
-
Cause 3: Column Contamination or Void. A blocked inlet frit or a void at the head of the column can cause tailing.[4] Try back-flushing the column with a strong solvent. If that fails, the column may need to be replaced.
Q: I can't resolve my mono-substituted intermediate from the starting material. What should I do? A: Co-elution is a common challenge with structurally similar compounds.
-
Solution 1: Optimize Mobile Phase. Decrease the percentage of the organic solvent (the "strong" solvent) in your mobile phase. This will increase retention times and often improve resolution. Perform a series of runs with small, systematic changes to find the optimal composition.
-
Solution 2: Change Column Chemistry. If optimizing the mobile phase is insufficient, switch to a column with a different selectivity. If you started with a C18, a Phenyl-Hexyl or a Biphenyl phase may provide the different interactions needed to resolve the compounds.
-
Solution 3: Use Mass Spectrometry Detection (LC-MS). Even if peaks are chromatographically unresolved, a mass spectrometer can often distinguish them based on their different mass-to-charge ratios, allowing for accurate quantification.
Gas Chromatography (GC) & GC-Mass Spectrometry (GC-MS)
GC is an excellent technique if the reactants and products are thermally stable and volatile. It often provides higher resolution and faster analysis times than HPLC. For transformations of this compound, GC is particularly useful for reactions like lithiation followed by quenching with a volatile electrophile. Coupling GC with a mass spectrometer (GC-MS) is extremely powerful for identifying unknown byproducts.[5]
Troubleshooting Guide & FAQs
Q: I'm not seeing my product peak, or it's very small and broad. Why? A: This often points to issues with analyte stability or volatility.
-
Cause 1: Thermal Degradation. Your product may be degrading in the high-temperature GC inlet or on the column. Try lowering the inlet temperature in 20 °C increments.
-
Cause 2: Insufficient Volatility. If your product has a high molecular weight or contains polar functional groups (e.g., from a Buchwald-Hartwig amination), it may not be volatile enough for GC. In this case, HPLC is a more suitable technique.
-
Cause 3: Adsorption. Active sites in the GC inlet liner or on the column can adsorb certain analytes. Use a deactivated liner and consider derivatizing your analyte to make it less polar and more volatile.
Q: My mass spectrometer shows multiple peaks with the same mass. Are they isomers? A: It's highly likely. Transformations of this compound can lead to regioisomers (e.g., substitution at the C1-Br vs. the C2-Br).
-
Solution: Optimize Chromatography. A standard GC column may not resolve these isomers. Use a longer column (e.g., 30m or 60m) or a column with a different stationary phase (e.g., a more polar 'wax' column or a specialized phase for aromatic separations) to improve resolution. The fragmentation patterns of isomers in the mass spectrometer are often very similar, so chromatographic separation is key.
Section 2: Spectroscopic Techniques
Spectroscopic methods can provide rich structural information and, in some cases, allow for real-time, in-situ monitoring without sample extraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for both qualitative and quantitative analysis.[6][7] For this specific substrate, both ¹H and ¹⁹F NMR are invaluable. ¹⁹F NMR is particularly useful as the fluorine atom provides a clean, sensitive probe with a wide chemical shift range, often free from the background signals that can complicate ¹H NMR.
Troubleshooting Guide & FAQs
Q: I'm trying to quantify my reaction conversion using ¹H NMR, but my results are inconsistent. A: Accurate quantification by NMR requires careful experimental setup.
-
Cause 1: Incomplete Relaxation. For accurate integration, all nuclei must fully relax back to their equilibrium state between scans. The T1 relaxation time can be long, especially for quaternary carbons or nuclei in large molecules. Ensure you are using a sufficiently long relaxation delay (d1), typically 5 times the longest T1 of interest.
-
Cause 2: Poor Phasing and Baseline Correction. Automated phasing and baseline correction algorithms can sometimes be inaccurate, especially with complex spectra. Manually phase your spectra and perform a careful baseline correction before integrating.
-
Cause 3: Signal Overlap. If the signals you want to integrate are overlapping, quantification will be inaccurate.[6] Try using a higher field spectrometer for better dispersion or consider using ¹⁹F NMR if the signals are resolved there.
Q: The lineshapes in my NMR spectra are distorted, making analysis difficult. A: Distorted lineshapes can arise from several factors, especially during reaction monitoring.
-
Cause 1: Sample Inhomogeneity. As a reaction proceeds, precipitates may form, or the viscosity may change, leading to magnetic field inhomogeneity.[6][7] This can be difficult to correct with shimming, especially in real-time monitoring.
-
Cause 2: Use of Non-Deuterated Solvents. When monitoring a reaction directly, using fully deuterated solvents is often impractical. This means the deuterium lock system cannot be used to stabilize the magnetic field, leading to distorted peaks.[7] Modern processing techniques can help correct for these distortions.[8]
-
Cause 3: Paramagnetic Species. If your reaction involves paramagnetic metals (e.g., certain catalysts or intermediates), this can cause significant line broadening, making signals difficult to observe and integrate. There is often no simple solution other than being aware of this limitation.
In-situ FTIR Spectroscopy
In-situ FTIR (e.g., ReactIR) is a powerful Process Analytical Technology (PAT) tool that monitors reactions in real-time by inserting a probe directly into the reaction vessel.[9] It tracks the concentration of key functional groups, providing immediate kinetic data without the need for sampling.[10][11]
Caption: General workflow for in-situ FTIR reaction monitoring.
Troubleshooting Guide & FAQs
Q: I can't find a unique peak to trend for my product. Everything overlaps with the starting material or solvent. A: This is a primary challenge in IR spectroscopy.
-
Solution 1: Focus on Unique Functional Groups. Look for vibrations that are unique to the product. For example, in a Suzuki coupling that forms a biaryl product, changes in the C-H out-of-plane bending region (below 900 cm⁻¹) can sometimes be tracked, although this region is complex. In a Buchwald-Hartwig amination, the appearance of an N-H stretch (if applicable) would be a clear indicator.
-
Solution 2: Use a "Disappearance" Trend. Instead of tracking product formation, monitor the disappearance of a key starting material peak. For example, the C-Br stretches of this compound are present at the start and will be consumed. This is often a cleaner and more reliable approach.[10]
-
Solution 3: Multivariate Analysis. If no single peak is clean, chemometric methods (multivariate analysis) can be used. These statistical tools analyze the entire spectrum at each time point to deconvolve the contributions from each component, providing concentration profiles even in cases of severe spectral overlap. This is a core principle of PAT.[12]
Q: The baseline of my spectra is drifting significantly during the reaction. A: Baseline drift can be caused by changes in the reaction matrix.
-
Cause 1: Temperature Changes. If the reaction is exothermic or endothermic, temperature changes can affect the solvent's refractive index and the probe's performance, causing baseline shifts. Ensure your reactor has excellent temperature control.
-
Cause 2: Solubility Changes/Precipitation. If a product or byproduct precipitates out of solution, it can scatter infrared light or coat the probe, causing a sloping or shifting baseline. This is a fundamental limitation; if precipitation is severe, in-situ FTIR may not be suitable.
Section 3: Embracing Process Analytical Technology (PAT)
For professionals in drug development, integrating these monitoring techniques into a PAT framework is essential for building robust and well-understood manufacturing processes.[13][14] PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[12][13]
-
Real-Time Monitoring: Techniques like in-situ FTIR provide real-time data, allowing for immediate process control and a deeper understanding of reaction kinetics.[15]
-
Quality by Design (QbD): By continuously monitoring a reaction, you can understand how Critical Process Parameters (CPPs) affect Critical Quality Attributes (CQAs).[14][16] For example, you can determine the exact point at which a reaction is complete, preventing the formation of impurities from over-reaction and ensuring batch-to-batch consistency.
-
Enhanced Safety and Efficiency: Real-time monitoring can identify process deviations as they happen, allowing for corrective action before a batch is compromised. It eliminates the time delays associated with offline sampling, leading to more efficient process development.[15]
By leveraging the appropriate analytical tools and adopting a systematic, science-driven approach to troubleshooting, you can effectively monitor the transformations of this compound, leading to more efficient research, robust process development, and higher quality products.
References
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Culkin, D. A., & Hartwig, J. F. (2003). Stoichiometric and Catalytic Reactions of (P-P)Pd(Aryl)(Alkyl) Complexes. Accounts of Chemical Research, 36(4), 234–245. [Link]
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Malig, T. C., et al. (2022). Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development, 26(5), 1493–1500. [Link]
-
Enaldinho, P. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. McMaster University. [Link]
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Zhou, Y., & Hu, C. (2020). Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]
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Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions. Mettler Toledo. [Link]
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de Boer, J., et al. (2009). ANALYSIS OF DECHLORANES AND EMERGING BROMINATED FLAME RETARDANTS WITH A MULTI-COMPOUND MULTI-MATRIX METHOD AND GC-API-MS/MS. Organohalogen Compounds. [Link]
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FDA. (2004). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. U.S. Food and Drug Administration. [Link]
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Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. Journal of Analytical & Pharmaceutical Research. [Link]
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Medikamenter Quality Services. (2023). Common Issues in HPLC Analysis. Medikamenter. [Link]
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Singh, R., et al. (2013). Process Analytical Technology (PAT) in Pharmaceutical Development and its Application. International Journal of Pharmaceutical Sciences and Research. [Link]
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Bruker. (n.d.). What is PAT? Bruker Corporation. [Link]
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Kazimierczuk, K., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry. [Link]
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Kazimierczuk, K., et al. (2023). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 97(29), 15633–15641. [Link]
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Phenomenex. (2022). Common HPLC Problems & How to Deal With Them. Phenomenex Inc. [Link]
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MacKenzie, G., et al. (2023). Process analytical technology (PAT) in pharmaceutical development. ResearchGate. [Link]
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Sharp, B. (2024). Troubleshooting Common HPLC Issues. Labcompare. [Link]
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Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. [Link]
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Urbańczyk, M., et al. (2023). NMR reaction monitoring robust to spectral distortions. ChemRxiv. [Link]
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Agilent Technologies. (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Agilent. [Link]
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Eljarrat, E., & Barceló, D. (2011). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Journal of Chromatography A. [Link]
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Kenwright, A. M., et al. (2023). Quantitative reaction monitoring using parahydrogen-enhanced benchtop NMR spectroscopy. Physical Chemistry Chemical Physics. [Link]
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Blümich, B., et al. (2014). Process and Reaction Monitoring by Low-Field NMR Spectroscopy. ResearchGate. [Link]
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Shimadzu. (n.d.). Analysis of Brominated Flame Retardants by GC/MS. Shimadzu Corporation. [Link]
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Pizarro, C., et al. (2008). Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay. Chemosphere. [Link]
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Smith, A. M., et al. (2007). Microscale Synthesis of 1-Bromo-3-chloro-5-iodobenzene: An Improved Deamination of 4-Bromo-2-chloro-6-iodoaniline. Journal of Chemical Education. [Link]
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 1,2-Dibromo-3-chloro-5-fluorobenzene: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide, prepared for researchers, scientists, and drug development professionals, offers an in-depth analysis of the ¹H and ¹³C NMR spectra of the polysubstituted aromatic compound, 1,2-Dibromo-3-chloro-5-fluorobenzene. Due to the limited availability of experimental spectra for this specific molecule, this guide presents a robust predictive analysis, grounded in established spectroscopic principles and compared with the known spectral features of a closely related analogue, 1-Bromo-3,5-dichlorobenzene. Furthermore, we will explore alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FT-IR) Spectroscopy, to provide a multifaceted approach to the characterization of this and similar halogenated benzene derivatives.
The Power of NMR in Structural Determination of Halogenated Aromatics
The precise substitution pattern of halogen atoms on a benzene ring profoundly influences the chemical environment of the constituent protons and carbons. These electronic effects are directly observable in ¹H and ¹³C NMR spectra through variations in chemical shifts and coupling constants, providing a detailed fingerprint of the molecule's structure.[1]
In ¹H NMR, the electronegativity and anisotropic effects of halogen substituents deshield the aromatic protons, typically shifting their resonances downfield. The multiplicity of these signals, governed by spin-spin coupling between neighboring protons, reveals their relative positions on the ring. For ¹³C NMR, the "heavy atom effect" of bromine and iodine can cause an upfield shift of the directly attached carbon signal, while the strong electronegativity of fluorine and chlorine leads to a significant downfield shift.[2] The carbon-fluorine coupling constants (J-coupling) provide additional, invaluable information for unambiguous peak assignment.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound, generated using established online prediction algorithms. These predictions are based on the additive effects of the substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.65 | Doublet of doublets (dd) | J(H-F) ≈ 8.5, J(H-H) ≈ 2.5 |
| H-6 | 7.30 | Doublet of doublets (dd) | J(H-F) ≈ 5.0, J(H-H) ≈ 2.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 (C-Br) | 115.8 | Singlet | - |
| C-2 (C-Br) | 118.5 | Doublet | J(C-F) ≈ 22 |
| C-3 (C-Cl) | 134.2 | Doublet | J(C-F) ≈ 3 |
| C-4 (C-H) | 128.1 | Doublet | J(C-F) ≈ 9 |
| C-5 (C-F) | 161.5 | Doublet | J(C-F) ≈ 250 |
| C-6 (C-H) | 117.3 | Doublet | J(C-F) ≈ 25 |
Visualizing the Molecular Structure and NMR Parameters
The following diagrams, generated using Graphviz, illustrate the molecular structure of this compound and the predicted NMR parameters.
Caption: Molecular structure of this compound.
Caption: Predicted ¹H and ¹³C NMR parameters for this compound.
Comparative Analysis with a Structural Analogue: 1-Bromo-3,5-dichlorobenzene
To provide a tangible reference for our predicted data, we can compare it to the known spectral characteristics of 1-Bromo-3,5-dichlorobenzene, a commercially available and structurally similar compound.[3] The symmetrical substitution pattern in 1-Bromo-3,5-dichlorobenzene results in a simplified NMR spectrum, with two equivalent protons and two sets of equivalent carbons.[4]
Table 3: ¹H and ¹³C NMR Spectral Data for 1-Bromo-3,5-dichlorobenzene
| Nucleus | Position | Experimental Chemical Shift (δ, ppm) | Multiplicity |
| ¹H | H-2, H-6 | ~7.45 | Doublet |
| ¹H | H-4 | ~7.25 | Triplet |
| ¹³C | C-1 (C-Br) | ~123 | Singlet |
| ¹³C | C-2, C-6 | ~131 | Singlet |
| ¹³C | C-3, C-5 (C-Cl) | ~135 | Singlet |
| ¹³C | C-4 | ~128 | Singlet |
By comparing the predicted data for our target molecule with the experimental data of this analogue, we can observe the distinct influence of the fluorine atom and the less symmetrical substitution pattern. The introduction of fluorine is expected to cause significant changes in the chemical shifts of nearby protons and carbons, and introduce characteristic C-F coupling patterns, which are absent in the dichlorobromo-analogue.
Alternative Analytical Techniques for Characterization
While NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information and are often used for routine analysis and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For this compound, GC would provide excellent separation from isomers and other impurities. The subsequent mass spectrum would offer crucial information for identification.
Expected Fragmentation Pattern:
The mass spectrum would be characterized by a prominent molecular ion peak (M⁺) and a complex isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).[5] Key fragmentation pathways would likely involve the loss of halogen atoms (Br•, Cl•, F•) and potentially the elimination of HBr or HCl.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The IR spectrum of this compound would be dominated by absorptions characteristic of a substituted benzene ring.
Expected Characteristic Absorptions:
-
C-H stretching (aromatic): Weak to medium bands in the 3100-3000 cm⁻¹ region.[7]
-
C=C stretching (aromatic): A series of medium to strong bands in the 1600-1450 cm⁻¹ region.[8]
-
C-H out-of-plane bending: Strong bands in the 900-675 cm⁻¹ region, the positions of which are indicative of the substitution pattern.[9]
-
C-X stretching:
Experimental Protocols
Detailed and validated protocols are essential for obtaining high-quality, reproducible data. The following are generalized step-by-step methodologies for the analysis of halogenated aromatic compounds.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Tune and shim the probe for the specific sample.
-
Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30° pulse angle, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This will provide a single peak for each unique carbon atom.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.
-
GC Method:
-
Injector: Split/splitless injector at ~250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature of ~280-300 °C.
-
Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
-
Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to a library of known compounds or by interpreting the fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr Pellet): Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Solid (ATR): Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the instrument and collect the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed by identifying the characteristic absorption bands and comparing them to known correlation charts.
References
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PubChem. Benzene, 1-bromo-3,5-dichloro-. [Link]
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Physical Chemistry Chemical Physics. The halogen effect on the 13C NMR chemical shift in substituted benzenes. [Link]
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ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
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Scribd. How To Read and Interpret 1H-NMR and 13C-NMR. [Link]
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Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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Scribd. How To Read and Interpret 1H-NMR and 13C-NMR. [Link]
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SpectraBase. 1-Bromo-3-chloro-benzene - Optional[1H NMR] - Spectrum. [Link]
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ResearchGate. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night-Time Economy (NTE) setting. [Link]
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Infrared Absorption Spectra of Trisubstituted Phenol Derivatives. [Link]
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GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. [Link]
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Analytical Chemistry. Characterization of Benzene Ring Substitution by Infrared Spectra. [Link]
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Rocky Mountain Labs. Difference between FTIR and NMR?. [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
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10 Typical IR Absorptions of Aromatic Compounds. [Link]
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PubMed. Improved Gas Chromatography-Tandem Mass Spectrometry Determination of Pesticide Residues Making Use of Atmospheric Pressure Chemical Ionization. [Link]
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Chemistry LibreTexts. 13.2: The Mass Spectrum • Fragmentation. [Link]
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YouTube. GCMS 3 Fragmentation Patterns. [Link]
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Deconstructing the Halogenated Fingerprint: A Comparative Guide to the Mass Spectrometry Fragmentation of 1,2-Dibromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique, offering unparalleled insight into molecular weight and structure through the analysis of fragmentation patterns. This guide provides an in-depth examination of the expected electron ionization (EI) mass spectrometry fragmentation pattern of the polyhalogenated aromatic compound, 1,2-Dibromo-3-chloro-5-fluorobenzene. Drawing upon fundamental principles of mass spectrometry and comparative data from related structures, we will dissect the anticipated fragmentation pathways, offering a predictive blueprint for researchers encountering this or structurally similar molecules.
The Foundation: Electron Ionization and Halogen Isotopic Patterns
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to reproducible and often extensive fragmentation.[1] This "molecular fingerprint" is invaluable for structural identification. For halogenated compounds, the naturally occurring isotopes of chlorine and bromine provide distinct and readily identifiable signatures in the mass spectrum.
-
Chlorine: Possesses two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), resulting in a characteristic M/M+2 peak ratio of approximately 3:1 for molecules containing a single chlorine atom.[2][3]
-
Bromine: Has two abundant isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (50.31%), leading to a nearly 1:1 ratio for the M/M+2 peaks in brominated compounds.[2][3][4]
For a molecule such as this compound, which contains two bromine atoms and one chlorine atom, the molecular ion region will exhibit a complex cluster of peaks due to the combinatorial possibilities of these isotopes.
Predicted Fragmentation Pattern of this compound
Below is a table summarizing the predicted major fragments, their mass-to-charge ratios (m/z), and their proposed structures. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁹F).
| m/z (Nominal) | Proposed Fragment Ion | Formula | Comments |
| 286 | [M]⁺ | [C₆H₂⁷⁹Br₂³⁵ClF]⁺ | Molecular ion (base peak considering the most abundant isotopes) |
| 207 | [M - Br]⁺ | [C₆H₂⁷⁹Br³⁵ClF]⁺ | Loss of a bromine radical. This is expected to be a major fragmentation pathway. |
| 172 | [M - Br - Cl]⁺ | [C₆H₂⁷⁹BrF]⁺ | Subsequent loss of a chlorine radical from the [M - Br]⁺ fragment. |
| 128 | [M - 2Br]⁺ | [C₆H₂³⁵ClF]⁺ | Loss of both bromine radicals. |
| 93 | [M - 2Br - Cl]⁺ | [C₆H₂F]⁺ | Loss of both bromine and the chlorine radical. |
| 74 | [C₅H₂]⁺ | [C₅H₂]⁺ | Potential fragmentation of the aromatic ring. |
Visualizing the Fragmentation Cascade
The fragmentation of this compound can be visualized as a series of sequential losses of halogen radicals, originating from the molecular ion. The following diagram, generated using Graphviz, illustrates this primary fragmentation pathway.
Caption: Predicted primary fragmentation pathway of this compound under EI-MS.
Comparative Analysis with Simpler Halogenated Benzenes
To contextualize the predicted fragmentation, it is instructive to compare it with the known fragmentation patterns of simpler halogenated benzenes.
-
Chlorobenzene: The mass spectrum of chlorobenzene shows a prominent molecular ion and a base peak corresponding to the loss of a chlorine atom, resulting in the phenyl cation (m/z 77).[5]
-
Bromobenzene: Similarly, bromobenzene's spectrum is characterized by the molecular ion and a base peak at m/z 77, corresponding to the loss of a bromine atom.[5] The isotopic signature of bromine is clearly visible in the molecular ion region.[2][4]
-
Dibromobenzene: Molecules with two bromine atoms will exhibit M, M+2, and M+4 peaks in an approximate 1:2:1 ratio.[6] Fragmentation proceeds through the sequential loss of bromine atoms.
The fragmentation of this compound is expected to follow a similar logic. The relative ease of halogen loss generally follows the trend I > Br > Cl > F, which is inversely related to bond strength.[7] Therefore, the initial loss of a bromine radical is highly probable, followed by either the second bromine or the chlorine. The carbon-fluorine bond is the strongest, making the loss of a fluorine radical less likely.
Experimental Protocol for Mass Spectrometry Analysis
For researchers seeking to acquire a mass spectrum of this compound or a similar compound, the following is a generalized protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
GC Conditions:
-
Injector: 250 °C, Splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Column: A non-polar or medium-polarity column, such as a 30 m x 0.25 mm i.d., 0.25 µm film thickness DB-5ms or equivalent.
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Solvent Delay: 3 minutes.
Sample Preparation:
-
Prepare a 100 µg/mL solution of the analyte in a suitable solvent (e.g., dichloromethane or hexane).
-
Inject 1 µL of the solution into the GC-MS.
This protocol provides a starting point; optimization of the GC temperature program may be necessary to achieve optimal chromatographic separation.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be dominated by the characteristic isotopic patterns of its bromine and chlorine substituents and a stepwise loss of these halogen atoms. By understanding the fundamental principles of EI-MS and comparing with simpler analogs, researchers can confidently interpret the mass spectra of complex halogenated aromatic compounds, a critical step in their identification and characterization in various scientific disciplines.
References
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
-
Sparkl. (n.d.). Revision Notes - Detection of Bromine and Chlorine Atoms Using [M+2]+ Peak | Analytical Techniques | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]
-
University of Colorado, Boulder. (2011). Elements With More Abundant Heavy Isotopes. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentation pattern of the underivatized halogenated.... Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part V. Pentafluorophenyl derivatives of tin and related compounds. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dibromo-5-chloro-3-fluorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-3-chloro-5-fluorobenzene. Retrieved from [Link]
-
Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
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Spring 2021. Radicals and Mass Spectrometry (MS). Retrieved from [Link]
- Unknown Source.
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
- Unknown Source. Fragmentation mechanisms in electron impact mass spectrometry.
-
Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 6.11: Fragmentation Pathways. Retrieved from [Link]
-
YouTube. (2015, February 19). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]
-
Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2018, August 14). mass spectrometry examples 2. Retrieved from [Link]
Sources
Comparative Guide to Analytical Methods for Purity Assessment of 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is paramount.[1][2] 1,2-Dibromo-3-chloro-5-fluorobenzene, a key polyhalogenated aromatic compound, serves as a versatile building block in the synthesis of complex organic molecules. Its unique substitution pattern allows for selective functionalization, making it a valuable precursor in the development of novel agrochemicals, pharmaceuticals, and materials. Given its role, a rigorous and comprehensive purity assessment is not merely a quality control measure but a critical determinant of reaction efficiency, yield, and the impurity profile of the final product.
This guide provides an in-depth comparison of the primary analytical methodologies for determining the purity of this compound. We will delve into the principles, experimental considerations, and comparative performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific needs.
The Importance of Purity in Halogenated Aromatic Compounds
Halogenated aromatic compounds, such as this compound, often present unique analytical challenges due to the potential for isomeric impurities and byproducts from their synthesis. The presence of bromine, chlorine, and fluorine atoms on the benzene ring influences the molecule's reactivity and physical properties.[3][4] In subsequent synthetic steps, even trace impurities can lead to undesired side reactions, catalyst poisoning, or the formation of difficult-to-remove related substances, ultimately impacting the safety and efficacy of the final product. Therefore, a well-validated analytical method is essential to ensure the identity, purity, and quality of this critical intermediate.[2][5]
Gas Chromatography (GC): A High-Resolution Separation Technique
Gas Chromatography is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for the purity assessment of halogenated benzenes like this compound.[6][7] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Causality Behind Experimental Choices in GC
The selection of the GC column and detector is critical for achieving optimal separation and sensitivity. For halogenated compounds, a mid-polarity column, such as one with a cyanopropylphenyl polysiloxane stationary phase, often provides excellent selectivity for positional isomers.[8] This is because the polar nature of the stationary phase interacts differently with the dipole moments of the various isomers, leading to their effective separation.
An Electron Capture Detector (ECD) is particularly well-suited for analyzing halogenated compounds due to its high sensitivity to electronegative atoms like bromine and chlorine.[7][9] This high sensitivity allows for the detection of trace-level impurities. Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis and quantification based on the carbon content of the analytes. For unambiguous identification of impurities, coupling the GC with a Mass Spectrometer (GC-MS) is the gold standard, providing both retention time and mass spectral data.[10][11]
Experimental Protocol: GC-FID Method
Below is a detailed, step-by-step methodology for a typical GC-FID analysis of this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).[8]
-
Data Acquisition and Processing Software.
Reagents and Materials:
-
This compound reference standard and sample.
-
High-purity solvent for sample dilution (e.g., acetone, hexane).
-
High-purity carrier gas (e.g., helium, hydrogen).
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the chosen solvent to a final concentration of approximately 1 mg/mL.
-
Instrument Setup:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Carrier Gas Flow Rate: 1.0 mL/min (constant flow).
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
-
Analysis: Inject the prepared sample solution into the GC system and record the chromatogram.
-
Data Analysis: Identify and integrate the peaks corresponding to this compound and any impurities. Calculate the purity by area normalization.
Data Presentation: GC Performance
| Parameter | Typical Value | Rationale |
| Retention Time | Analyte-specific | Key for identification. |
| Resolution (Rs) | > 1.5 | Ensures baseline separation of adjacent peaks. |
| Tailing Factor (Tf) | 0.9 - 1.2 | Indicates good peak symmetry and column performance. |
| Limit of Detection (LOD) | ~0.01% | Demonstrates the method's sensitivity to trace impurities. |
| Limit of Quantitation (LOQ) | ~0.03% | The lowest concentration that can be reliably quantified. |
Visualization: GC Experimental Workflow
Caption: Workflow for GC purity assessment.
High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Impurities
HPLC is another cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability.[12][13] For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices in HPLC
In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute both polar and nonpolar impurities within a reasonable timeframe and with good peak shape.[13]
A UV detector is commonly used for the analysis of aromatic compounds as they exhibit strong absorbance in the UV region. A photodiode array (PDA) detector is particularly advantageous as it can acquire the entire UV spectrum for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC Method
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a PDA detector.
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[12]
-
Data Acquisition and Processing Software.
Reagents and Materials:
-
This compound reference standard and sample.
-
HPLC-grade acetonitrile and water.
-
HPLC-grade formic acid or phosphoric acid (optional, for pH adjustment and improved peak shape).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a sample solution of this compound in acetonitrile at a concentration of approximately 0.5 mg/mL.
-
Instrument Setup:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 50% B (re-equilibration).
-
-
-
Analysis: Inject the sample and record the chromatogram.
-
Data Analysis: Integrate the peaks and calculate the purity using the area normalization method.
Data Presentation: HPLC Performance
| Parameter | Typical Value | Rationale |
| Retention Time | Analyte-specific | Crucial for peak identification. |
| Resolution (Rs) | > 2.0 | Ensures accurate quantification of closely eluting impurities. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Indicates good peak shape. |
| LOD | ~0.02% | Method sensitivity. |
| LOQ | ~0.05% | Reliable quantification limit. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: An Absolute Quantitative Method
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[14][15][16] Unlike chromatographic techniques that rely on relative area percentages, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity and concentration.
Causality Behind Experimental Choices in qNMR
The key to a successful qNMR experiment is the selection of a suitable internal standard. The standard should have a simple spectrum with at least one signal that is well-resolved from any analyte or impurity signals. It should also be stable, non-volatile, and of high purity. For this compound, a common internal standard could be maleic acid or 1,4-dinitrobenzene.
The choice of a deuterated solvent is also critical to avoid interfering signals. The acquisition parameters, such as the relaxation delay (d1), must be set appropriately to ensure full relaxation of all protons, which is essential for accurate integration.
Experimental Protocol: Quantitative ¹H NMR
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents and Materials:
-
This compound sample.
-
Certified internal standard (e.g., maleic acid).
-
Deuterated solvent (e.g., DMSO-d₆).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with optimized parameters for quantification.
-
Ensure a long relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated.
-
Use a 90° pulse angle.
-
-
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Data Presentation: qNMR Performance
| Parameter | Typical Value | Rationale |
| Accuracy | High | Provides an absolute purity value. |
| Precision (RSD) | < 1% | Demonstrates the reproducibility of the method. |
| Specificity | High | The chemical shift provides structural information. |
| Analysis Time | Rapid | Data acquisition is relatively fast. |
Visualization: qNMR Experimental Workflow
Caption: Workflow for qNMR purity assessment.
Comparison of Analytical Methods
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation in the gas phase | Separation in the liquid phase | Nuclear spin resonance |
| Analyte Suitability | Volatile and thermally stable compounds | Wide range of compounds | Soluble compounds |
| Quantification | Relative (area %) | Relative (area %) | Absolute |
| Strengths | High resolution for isomers, high sensitivity (ECD) | Versatile, high resolution, widely applicable | High accuracy and precision, non-destructive |
| Limitations | Not suitable for non-volatile or thermally labile impurities | Can be complex to develop methods, requires high-purity solvents | Lower sensitivity than chromatographic methods, requires a certified standard |
| Typical Application | Routine purity testing, analysis of volatile impurities | General purity assessment, analysis of non-volatile impurities | Purity of reference standards, absolute quantification |
Conclusion and Recommendations
The choice of the most appropriate analytical method for the purity assessment of this compound depends on the specific requirements of the analysis.
-
For routine quality control and the analysis of volatile impurities , a validated Gas Chromatography method, preferably with an ECD or FID detector, is a robust and reliable choice. GC-MS should be used for the definitive identification of unknown impurities.
-
For a comprehensive purity profile that includes non-volatile or thermally sensitive impurities , a validated Reversed-Phase HPLC method with UV/PDA detection is highly recommended.
-
For the certification of reference materials or when an absolute purity value is required , Quantitative ¹H NMR is the method of choice due to its high accuracy and precision.
In a comprehensive quality control strategy, a combination of these techniques is often employed. For instance, HPLC or GC can be used for routine purity checks and impurity profiling, while qNMR can be used to certify the purity of the primary reference standard. This multi-faceted approach ensures a thorough understanding of the purity of this compound, thereby safeguarding the quality and integrity of downstream synthetic processes and final products.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2014).
- European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment.
- U.S. Food and Drug Administration (FDA).
- Agilent Technologies. (2024).
- SciELO Brazil. (2020). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS.
- Journal of Pharmaceutical and Biomedical Analysis.
- Haken, J. K., & Vernon, F. (1986). Gas chromatography of halogenated derivatives of cyclohexane, benzene and anisole.
- ResearchGate. (2019).
- Restek Corporation. A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection.
- Infinita Lab. (2026). Benzene Purity Test.
- Cushman, M., Georg, G. I., Holzgrabe, U., & Wang, S. (2014). Absolute quantitative (1)h NMR spectroscopy for compound purity determination. Journal of medicinal chemistry, 57(22), 9219.
- National Institutes of Health (NIH). (2014).
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
- BenchChem. An In-depth Technical Guide to 1-Bromo-3-chloro-5-iodobenzene (CAS 13101-40-1).
- U.S. Pharmacopeia. Purity by Absolute qNMR Instructions.
- Assessment and Qualifications Alliance (AQA). (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry.
- ResearchGate. (2025). Gas chromatographic determination of benzene, toluene, ethylbenzene and xylenes using flame ionization detector in water samples with direct aqueous injection up to 250 μl.
- ResearchGate.
- BenchChem.
- MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR)
- Royal Society of Chemistry. (2015). A sensitive, rapid and highly efficient low thermal mass (LTM GC) method has been developed for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.
- ResearchGate. (2008). The Determination of the Degree of Purity of Samples of Benzene.
- PubChem. 1-Bromo-3-chloro-5-fluorobenzene.
- Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Bromoform and Dibromochloromethane.
- BenchChem.
- Chemistry LibreTexts. (2019). Substituted Benzenes.
- Wageningen University & Research. (2021).
- Longdom Publishing.
- MedChemExpress. 1-Bromo-3-chloro-5-fluorobenzene-d3.
- ResearchGate. Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS.
- YouTube. (2023).
- BenchChem. Comparative Guide to HPLC Purity Analysis of 2-Bromo-3,6-dichlorobenzyl alcohol.
- ResearchGate. (2020). Chemistry of Benzene: Substituted Benzenes.
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A Comprehensive Guide to the Comparative Reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of medicinal chemistry and materials science, the strategic functionalization of polyhalogenated aromatic scaffolds is a cornerstone of molecular design. The precise control over the reactivity of different halogen substituents on a single aromatic ring allows for the sequential and regioselective introduction of diverse functionalities, paving the way for the synthesis of complex molecular architectures with tailored properties. This guide provides an in-depth technical comparison of the reactivity of 1,2-Dibromo-3-chloro-5-fluorobenzene and its constitutional isomers, offering a predictive framework for their behavior in key synthetic transformations.
Understanding the Reactivity of Aryl Halides: A Multifactorial Approach
The differential reactivity of the carbon-halogen (C-X) bond in aryl halides is governed by a delicate interplay of electronic and steric factors. These factors dictate the susceptibility of a particular C-X bond to undergo cleavage in various reaction manifolds, including metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr), and halogen-metal exchange.
Key Principles Governing Reactivity:
-
Bond Dissociation Energy (BDE): The strength of the C-X bond is a primary determinant of reactivity in many transformations, particularly in the oxidative addition step of palladium-catalyzed cross-coupling reactions. The general trend for C-X bond strength is C-F > C-Cl > C-Br > C-I. Consequently, the reactivity order is typically the reverse: C-I > C-Br > C-Cl > C-F.
-
Electronegativity and Inductive Effects: The high electronegativity of fluorine and chlorine atoms leads to a significant inductive electron withdrawal (-I effect) from the aromatic ring, rendering the ipso-carbon more electrophilic and susceptible to nucleophilic attack.
-
Steric Hindrance: The steric bulk of substituents ortho to a halogen can impede the approach of a catalyst or a nucleophile, thereby reducing the reaction rate at that position.
-
Electronic Effects of Other Ring Substituents: Electron-withdrawing groups (EWGs) on the aromatic ring can enhance the rate of nucleophilic aromatic substitution and facilitate oxidative addition in cross-coupling reactions. Conversely, electron-donating groups (EDGs) can have the opposite effect. The position of these groups relative to the reacting halogen is crucial.
The Isomers of Dibromochlorofluorobenzene
For the molecular formula C₆H₂Br₂ClF, there are ten possible constitutional isomers. This guide will focus on a comparative analysis of this compound and its representative isomers to illustrate the principles of differential reactivity.
I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reactivity of the aryl halide in the rate-determining oxidative addition step is paramount for the success and selectivity of this reaction.[1]
Theoretical Reactivity Hierarchy
Based on the carbon-halogen bond dissociation energies, the expected order of reactivity in palladium-catalyzed cross-coupling reactions is C-Br > C-Cl > C-F.[2] For a molecule like this compound, this implies that the C-Br bonds will be significantly more reactive than the C-Cl and C-F bonds. Between the two C-Br bonds, electronic and steric factors introduced by the other halogen substituents will fine-tune their relative reactivity.
Comparative Reactivity Analysis (Inferred)
While direct quantitative comparative data for all isomers is scarce, we can infer the relative reactivity based on established principles. The presence of electron-withdrawing fluorine and chlorine atoms will generally increase the electrophilicity of the aromatic ring, potentially accelerating the oxidative addition step for the C-Br bonds.
| Isomer | Most Reactive Site (Predicted) | Rationale |
| This compound | C1-Br or C2-Br | Both C-Br bonds are significantly more reactive than C-Cl and C-F. The C1-Br is ortho to a chlorine, which may introduce some steric hindrance. The C2-Br is ortho to a bromine and meta to chlorine and fluorine. The relative reactivity would be sensitive to the specific catalyst and ligand used. |
| 1,3-Dibromo-2-chloro-5-fluorobenzene | C1-Br or C3-Br | Both C-Br bonds are flanked by a chlorine or a hydrogen, leading to different steric environments. The C1-Br is ortho to chlorine, while C3-Br is ortho to a hydrogen, suggesting C3-Br might be slightly more reactive due to less steric hindrance. |
| 1,4-Dibromo-2-chloro-5-fluorobenzene | C1-Br or C4-Br | The two C-Br bonds are in electronically different environments. The C1-Br is ortho to a chlorine, while the C4-Br is ortho to a fluorine. The higher electronegativity of fluorine might make the adjacent C4-Br slightly more reactive. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Polyhalogenated Benzenes
Materials:
-
Polyhalogenated benzene (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Toluene, Dioxane, DMF, and water)
Procedure:
-
To an oven-dried Schlenk flask, add the polyhalogenated benzene, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the solvent and degas the mixture by bubbling with the inert gas for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
II. Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are favored on electron-deficient aromatic rings bearing a good leaving group. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the negatively charged Meisenheimer intermediate.[4][5]
Theoretical Reactivity Hierarchy
In SNAr, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The strength of the C-X bond is less critical than the ability of the halogen to activate the ring towards attack through its inductive effect. The high electronegativity of fluorine makes it a potent activator, leading to a surprising reactivity trend: F > Cl > Br > I.[6][7]
Comparative Reactivity Analysis (Inferred)
For this compound and its isomers, the C-F and C-Cl bonds are the most likely sites for SNAr, provided there is sufficient activation from other substituents. However, halogens themselves are not as strongly activating as groups like nitro (-NO₂). Therefore, these reactions may require harsh conditions. The regioselectivity will be determined by the position of the most activating halogen (fluorine) and the steric environment.
| Isomer | Most Reactive Site (Predicted) | Rationale |
| This compound | C5-F | The C-F bond is the most activating for SNAr. The fluorine is ortho to a hydrogen and meta to two bromines and a chlorine, providing a relatively accessible site for nucleophilic attack. |
| 1,3-Dibromo-2-chloro-5-fluorobenzene | C5-F | The C-F bond is again the most likely site of attack. It is ortho to a hydrogen and meta to a bromine and a chlorine. |
| 1,4-Dibromo-2-chloro-5-fluorobenzene | C5-F | The C-F bond is ortho to a bromine and meta to a chlorine and a bromine, making it a plausible site for substitution. The C-Cl bond at C2 is ortho to two bromines, which could provide some activation, but the C-F bond is generally more reactive. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
Materials:
-
Polyhalogenated benzene (1.0 equiv)
-
Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, 1.1-2.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the polyhalogenated benzene and the solvent.
-
If the nucleophile is a solid, add it to the flask. If it is a solution, prepare it in a separate flask.
-
Evacuate and backfill the flask with an inert gas.
-
Add the nucleophile (or its solution) to the reaction mixture at room temperature or a specified temperature.
-
Heat the reaction mixture if necessary and stir for the required time, monitoring the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into a stirred mixture of water and ice.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[8]
III. Halogen-Metal Exchange
Lithium-halogen exchange is a rapid and often regioselective reaction that is invaluable for the preparation of aryllithium reagents. The rate of exchange is highly dependent on the halogen.[9]
Theoretical Reactivity Hierarchy
The rate of lithium-halogen exchange generally follows the trend: I > Br > Cl >> F.[9][10] This is the same trend as observed in palladium-catalyzed cross-coupling and is related to the polarizability of the halogen and the stability of the ate-complex intermediate.
Comparative Reactivity Analysis (Inferred)
For the isomers of dibromochlorofluorobenzene, the C-Br bonds will be the exclusive sites of lithium-halogen exchange under typical conditions. The regioselectivity between two C-Br bonds can be influenced by ortho-substituents, which can have a directing or a blocking effect.
| Isomer | Most Reactive Site (Predicted) | Rationale |
| This compound | C1-Br or C2-Br | Both C-Br bonds are reactive. The ortho-chloro at C3 might direct the lithiation to the C2 position through a weak coordinating effect or sterically hinder the C1 position. The relative selectivity will likely depend on the specific alkyllithium reagent and reaction conditions. |
| 1,3-Dibromo-2-chloro-5-fluorobenzene | C1-Br or C3-Br | The C-Br at C1 is ortho to a chlorine, which may promote exchange at this position. The C-Br at C3 is less sterically hindered. |
| 1,4-Dibromo-2-chloro-5-fluorobenzene | C1-Br or C4-Br | The C-Br at C1 is ortho to a chlorine, while the C-Br at C4 is ortho to a fluorine. The directing effect of ortho-halogens in lithium-halogen exchange is complex, but the more electronegative fluorine might have a stronger influence. |
Experimental Protocol: General Procedure for Lithium-Halogen Exchange
Materials:
-
Polyhalogenated benzene (1.0 equiv)
-
Alkyllithium reagent (e.g., n-BuLi, t-BuLi, 1.0-1.2 equiv)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Electrophile (e.g., DMF, CO₂, an aldehyde or ketone)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the polyhalogenated benzene and the anhydrous solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the alkyllithium reagent dropwise to the stirred solution.
-
Stir the reaction mixture at the low temperature for a specified time (e.g., 30-60 minutes) to allow for the exchange to occur.
-
Add the electrophile to the solution of the aryllithium reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction carefully with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or other suitable methods.[10][11]
Conclusion
The reactivity of this compound and its isomers is a nuanced subject, with the outcome of a given reaction being highly dependent on the chosen reaction conditions. A thorough understanding of the fundamental principles of aryl halide reactivity is essential for predicting and controlling the regioselectivity of synthetic transformations. For palladium-catalyzed cross-coupling and lithium-halogen exchange, the C-Br bonds are the most reactive sites, with subtle electronic and steric effects dictating the selectivity between multiple C-Br bonds. In contrast, for nucleophilic aromatic substitution, the C-F bond is generally the most susceptible to attack, provided the ring is sufficiently activated. This guide provides a foundational framework for researchers to approach the synthesis of complex molecules from these versatile polyhalogenated building blocks.
References
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Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. [Link]
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Wikipedia. (2023). Metal–halogen exchange. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. [Link]
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The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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ResearchGate. (2008). The Lithium–Halogen Exchange Reaction in Process Chemistry. [Link]
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Macmillan Group Meeting. (2007). lithium halogen exchange #1 revised. [Link]
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Sadowsky, D., McNeill, K., & Cramer, C. J. (2014). Dehalogenation of Aromatics by Nucleophilic Aromatic Substitution. Environmental Science & Technology, 48(18), 10904–10911. [Link]
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ResearchGate. (2007). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. [Link]
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Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
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ACS Publications. (1976). Selective halogen-lithium exchange in 2,5-dibromobenzenes and 2,5-dibromopyridine. [Link]
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A Senior Application Scientist's Guide to Polyhalogenated Benzenes: Unlocking the Synthetic Potential of 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction: The Strategic Value of Polyhalogenated Aromatics
In the intricate world of medicinal and materials chemistry, polyhalogenated benzene rings are indispensable building blocks.[1] Their true power lies not just in the presence of multiple halogens, but in the differential reactivity these halogens bestow upon the aromatic core. This differential reactivity allows for programmed, sequential functionalization, enabling the construction of complex, multi-substituted molecular architectures that would be otherwise difficult to access.[2][3] The choice of a specific polyhalogenated benzene is therefore a critical strategic decision in any synthetic campaign.
Traditionally, chemists have relied on the well-established reactivity hierarchy of halogens in palladium-catalyzed cross-coupling reactions: C–I > C–Br > C–OTf > C–Cl > C–F.[4][5] This allows for predictable, selective reactions on substrates like 1-bromo-4-iodobenzene. However, the field is evolving beyond these simple cases. Modern challenges require more nuanced control, particularly when dealing with multiple identical halogens or subtle electronic and steric influences.
This guide provides an in-depth comparison of 1,2-Dibromo-3-chloro-5-fluorobenzene with other polyhalogenated benzenes. We will explore how its unique substitution pattern offers a sophisticated platform for regioselective synthesis, moving beyond simple reactivity rules to a more nuanced understanding of sterically and electronically controlled transformations.
The Subject of Analysis: this compound
The structure of this compound presents a fascinating case study in regioselectivity. It possesses four distinct halogen leaving groups, offering multiple handles for synthetic manipulation. The key to its utility is the ability to selectively address these positions.
The reactivity of this molecule is governed by a confluence of factors:
-
Inherent Bond Dissociation Energies (BDEs): The C-Br bonds are significantly more reactive than the C-Cl bond in standard palladium-catalyzed cross-coupling reactions, while the C-F bond is typically inert.[4]
-
Steric Hindrance: The bromine at the C2 position is flanked by both a bromine and a chlorine atom, making it considerably more sterically encumbered than the bromine at the C1 position.
-
Electronic Effects: The electron-withdrawing nature of the fluorine and chlorine atoms influences the electron density of the aromatic ring, which can affect the rate of oxidative addition at the various C-X bonds.
These factors create a predictable hierarchy for sequential functionalization, which is the cornerstone of its synthetic value.
Diagram 1: Reactivity Hierarchy in Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the expected order of reactivity for the different carbon-halogen bonds in this compound under typical palladium-catalyzed cross-coupling conditions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions.
Caption: Predicted reactivity of C-X bonds in cross-coupling.
Comparative Analysis with Alternative Polyhalogenated Benzenes
The strategic advantage of this compound becomes clear when compared to other common polyhalogenated substrates.
| Substrate | Structure | Key Synthetic Features & Limitations |
| 1,4-Dibromobenzene | Br-Ph-Br | Symmetrical: Mono-functionalization is challenging and often leads to statistical mixtures of mono- and di-substituted products.[6] Achieving high yields of unsymmetrical products requires careful control of stoichiometry or specialized conditions.[6] |
| 1-Bromo-4-iodobenzene | I-Ph-Br | High Chemoselectivity: The significant difference in reactivity between C-I and C-Br bonds allows for straightforward and highly selective sequential functionalization.[4][7] This is the "textbook" substrate for predictable sequential coupling. |
| 1,4-Dibromo-2-fluorobenzene | F-Ph(Br)-Br | Electronically Differentiated: The fluorine atom deactivates the adjacent C-Br bond (at C2) towards oxidative addition, making the C-Br bond at C4 more reactive. This electronic bias provides good regioselectivity.[8] |
| This compound | F-Ph(Cl)(Br)-Br | Hierarchical Reactivity: Offers multiple, distinct levels of reactivity. It allows for a three-step sequential functionalization (first at C1-Br, then C2-Br, then C3-Cl). This is driven primarily by a combination of sterics and inherent bond strength differences, providing a more complex and versatile synthetic platform. |
Key Synthetic Transformations
Sequential Palladium-Catalyzed Cross-Coupling Reactions
This is the primary application for this substrate. The ability to perform up to three sequential, regioselective cross-coupling reactions on the same aromatic core is a powerful tool for building molecular complexity.
-
Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids/esters. It is widely used in the synthesis of biaryls, which are common motifs in pharmaceuticals.[6][9][10]
-
Sonogashira Coupling: Forms C-C bonds with terminal alkynes, providing access to substituted alkynylbenzenes, which are valuable in materials science and as precursors for other functional groups.[7][11][12]
-
Buchwald-Hartwig Amination: Forms C-N bonds with amines. This reaction is a cornerstone of modern medicinal chemistry for synthesizing arylamines.[13][14][15][16]
Diagram 2: Workflow for Sequential Suzuki-Sonogashira-Buchwald Hartwig Couplings
This diagram outlines a potential synthetic pathway leveraging the hierarchical reactivity of this compound.
Caption: A potential three-step sequential cross-coupling strategy.
Metal-Halogen Exchange and Directed ortho-Lithiation (DoM)
Beyond palladium catalysis, polyhalogenated benzenes are substrates for other powerful transformations.
-
Metal-Halogen Exchange: This reaction, typically using organolithium reagents like n-BuLi or t-BuLi, replaces a halogen with a lithium atom.[17][18] The exchange rate follows the trend I > Br > Cl, meaning the bromine atoms on our target molecule will react preferentially.[17] This is a powerful method for generating aryllithium species, which can then be trapped with various electrophiles. A key challenge is achieving selectivity between the two non-equivalent bromine atoms, which can often be controlled by temperature and the choice of alkyllithium reagent.
-
Directed ortho-Lithiation (DoM): In this reaction, a heteroatom-containing functional group directs an organolithium base to deprotonate the adjacent ortho-position.[19][20][21] While fluorine is a relatively weak directing group, its presence can influence the regioselectivity of lithiation, especially when stronger directing groups are absent.[22] For this compound, a competitive interplay exists between metal-halogen exchange at the C-Br positions and potential DoM directed by the fluorine atom at the C6 position. Careful selection of reaction conditions is paramount to control the outcome.
Experimental Protocol: Regioselective Monofunctionalization via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of this compound at the less sterically hindered C1-Br position.
Objective: To synthesize 1-Aryl-2-bromo-3-chloro-5-fluorobenzene with high regioselectivity.
Rationale for Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a reliable, commercially available Pd(0) catalyst suitable for the Suzuki reaction.[9] More advanced catalysts with bulky phosphine ligands could also be used to enhance reactivity and selectivity.
-
Base: A moderately strong inorganic base like K₂CO₃ is used. It is crucial for the transmetalation step of the catalytic cycle.[10] Using a soluble aqueous base in a biphasic system is common and effective.
-
Solvent System: A mixture like Toluene/Ethanol/Water provides a good medium for both the organic substrate and the inorganic base, facilitating the reaction at the interface.
-
Stoichiometry: Using a slight deficiency or stoichiometric amount (0.95-1.0 eq) of the boronic acid relative to the di-bromo starting material helps to minimize the formation of the di-arylated byproduct.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (0.95 eq), and Pd(PPh₃)₄ (0.03 eq).
-
Solvent and Base Addition: Add degassed toluene (to achieve a ~0.2 M concentration of the starting material) and ethanol (25% of toluene volume). Then, add a degassed 2M aqueous solution of K₂CO₃ (3.0 eq).
-
Reaction Execution: Heat the reaction mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired mono-arylated product.
Conclusion
While seemingly complex, the highly substituted nature of this compound is its greatest asset. It provides a scaffold with a built-in "reaction plan," allowing chemists to execute a series of selective transformations with a high degree of predictability. Unlike simple symmetrical substrates that pose challenges in selective monofunctionalization, or substrates with only two different halogens, this molecule offers a three-tiered reactivity system. This hierarchical reactivity, governed by a sophisticated interplay of sterics and electronics, makes this compound a superior choice for the efficient and controlled synthesis of complex, poly-functionalized aromatic compounds essential for modern drug discovery and materials science.[23][24][25][26]
References
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- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- Directed (ortho)
- Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PMC - NIH.
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
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- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amin
- Cross-Coupling Reactions of Polyhalogenated Heterocycles.
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- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
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- Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. (2013). PubMed.
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A Comparative Guide to GC-MS Analysis of Reaction Products from 1,2-Dibromo-3-chloro-5-fluorobenzene
This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of complex reaction mixtures derived from 1,2-Dibromo-3-chloro-5-fluorobenzene. As a starting material rich in functionality, this polyhalogenated benzene is a versatile building block in the synthesis of novel pharmaceutical intermediates and advanced materials. The successful development of these high-value products hinges on the precise and accurate characterization of reaction outcomes, including the identification of desired products, isomeric byproducts, and trace-level impurities. This document offers field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in optimizing their analytical approach.
The Analytical Challenge: Navigating Complexity in Cross-Coupling Reactions
Polyhalogenated aromatic compounds present unique challenges in synthetic chemistry. The presence of multiple, distinct halogen atoms (F, Cl, Br) on the benzene ring allows for selective functionalization, typically through palladium-catalyzed cross-coupling reactions.[1][2][3] However, this very versatility creates a complex analytical problem. Reactions involving this compound can yield a mixture of mono- and di-substituted isomers, alongside unreacted starting material and various side products.
To illustrate the analytical considerations, we will explore two common synthetic transformations: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.[4][5][6][7][8][9] The primary challenge lies in developing an analytical method with sufficient selectivity to separate and identify these closely related compounds, a task for which GC-MS is exceptionally well-suited.[10][11][12]
Strategic GC-MS Method Development: A Comparative Analysis
The power of GC-MS lies in its combination of the superior separation capabilities of Gas Chromatography with the definitive identification power of Mass Spectrometry.[13] However, the quality of the results is entirely dependent on the strategic selection of analytical parameters. Here, we compare key methodological choices.
The Cornerstone of Separation: GC Column Selection
Choosing the correct stationary phase is the most critical factor in achieving chromatographic resolution.[14][15] The principle of "like dissolves like" is the guiding tenet. We compare two common column types for the analysis of a hypothetical Buchwald-Hartwig amination product mixture.
-
Non-Polar Columns (e.g., 5% Phenyl Polysiloxane - DB-5ms, HP-5ms): These columns separate compounds primarily based on their boiling points.[16] While robust and versatile, they may fail to resolve isomers with similar boiling points.
-
Mid-Polarity Columns (e.g., 50% Phenyl Polysiloxane - DB-17ms, HP-50+): The increased phenyl content in these columns introduces different selectivity, separating compounds based on a combination of boiling point and dipole-dipole or π-π interactions.[16] This is often crucial for resolving positional isomers common in reactions with polyhalogenated arenes.
Causality Behind the Choice: For the analysis of products from this compound, a mid-polarity column is generally superior. The introduction of new functional groups (e.g., an amine or an aryl group) alters the polarity and polarizability of the analytes. A mid-polarity phase provides an alternative interaction mechanism beyond simple boiling point dispersion, which is often the key to separating challenging isomers.
Table 1: Hypothetical Retention Time Comparison on Different GC Columns for a Buchwald-Hartwig Reaction Mixture
| Compound | Structure | Boiling Point (°C) (Predicted) | Retention Time (min) on DB-5ms (30m x 0.25mm) | Retention Time (min) on DB-17ms (30m x 0.25mm) |
| Starting Material | This compound | ~275 | 12.5 | 13.8 |
| Mono-amino Product 1 | 2-Bromo-3-chloro-5-fluoro-N-phenylaniline | ~410 | 18.2 | 21.5 |
| Mono-amino Product 2 | 1-Bromo-3-chloro-5-fluoro-N-phenylaniline | ~410 | 18.3 | 22.1 |
| Di-amino Product | 3-Chloro-5-fluoro-N1,N2-diphenylbenzene-1,2-diamine | ~530 | 25.1 | 29.8 |
Note: Data is illustrative to demonstrate the principle of separation. The superior separation of the two mono-amino isomers on the DB-17ms column highlights the advantage of the mid-polarity phase.
Fine-Tuning the Separation: GC Oven Temperature Program
A well-designed temperature program is essential for balancing resolution and analysis time.[13] A slow temperature ramp allows more time for analytes to interact with the stationary phase, improving the separation of closely eluting peaks.
-
Fast Program: 100°C hold 1 min, ramp at 25°C/min to 300°C, hold 5 min. (Total time: 14 min)
-
Optimized Program: 100°C hold 1 min, ramp at 10°C/min to 300°C, hold 5 min. (Total time: 26 min)
While the faster program increases sample throughput, the optimized, slower program provides the necessary resolution to separate critical isomeric pairs, which is non-negotiable in pharmaceutical development and quality control.[17][18]
The Key to Identification: MS Ionization and Detection
The mass spectrometer provides the structural information needed for confident identification. The choice of ionization technique and detection mode dramatically impacts the quality of the data obtained.
-
Electron Ionization (EI): This is the standard, high-energy ionization technique. It creates extensive fragmentation, providing a detailed "fingerprint" of the molecule that is excellent for library searching and structural elucidation.[19][20][21] However, for some molecules, the molecular ion (the intact ionized molecule) can be weak or entirely absent.
-
Chemical Ionization (CI): This is a "softer" ionization technique that results in less fragmentation and typically produces an abundant protonated molecule [M+H]+.[19][22] This is invaluable for unequivocally confirming the molecular weight of a synthesized compound.
Table 2: Hypothetical Mass Spectral Data Comparison for 2-Bromo-3-chloro-5-fluoro-N-phenylaniline (MW = 305.99)
| Ionization Mode | Key Fragments (m/z) | Molecular Ion Information | Utility |
| Electron Ionization (EI) | 305/307/309 (M+), 226 ([M-Br]+), 168 ([M-Br-C6H5]+) | Isotopic pattern confirms presence of Br and Cl, but M+ may be low abundance. | Structural elucidation, library matching. |
| Chemical Ionization (CI) | 306/308/310 ([M+H]+) | Abundant protonated molecule for unambiguous molecular weight confirmation. | Molecular weight confirmation. |
-
Full Scan Mode: The mass spectrometer scans a wide range of m/z values, collecting all ion data. This is ideal for identifying unknown compounds and characterizing the overall composition of a sample.
-
Selected Ion Monitoring (SIM) Mode: The mass spectrometer is programmed to detect only a few specific m/z values corresponding to the target analytes. By focusing the detector's dwell time on just these ions, the sensitivity can be increased by a factor of 10 to 100.[23] This mode is superior for quantifying low-level impurities or products.
Experimental Workflows and Protocols
A robust analytical method is built on a foundation of validated procedures.[12][24][25]
Diagram: Overall Experimental Workflow
Caption: From Synthesis to Report: A Validated GC-MS Workflow.
Protocol 1: Hypothetical Buchwald-Hartwig Amination
This protocol is for illustrative purposes and should be adapted and optimized based on specific laboratory conditions and safety protocols.
-
To a dry Schlenk flask under an inert nitrogen atmosphere, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (2.5 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Add aniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100°C and stir for 12 hours. Monitor reaction progress by TLC or a preliminary GC-MS screen.
-
After cooling to room temperature, quench the reaction with 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.
Protocol 2: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh ~10 mg of the crude reaction product into a 10 mL volumetric flask. Add 1.0 mL of a 1 mg/mL internal standard solution (e.g., tetradecane in ethyl acetate). Dilute to the mark with ethyl acetate.
-
GC-MS Injection: Transfer the solution to a 2 mL autosampler vial. Inject 1 µL into the GC-MS system.
-
Instrumentation: Utilize a system such as an Agilent 6890/5973 GC-MS or equivalent.[26]
-
Method Parameters:
Table 3: Recommended GC-MS Method Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet | Split/Splitless, 280°C | Ensures complete vaporization of analytes. |
| Split Ratio | 50:1 | Prevents column overloading while maintaining good peak shape. |
| Column | Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm) | Mid-polarity phase for optimal isomer separation.[27] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Provides good efficiency and is compatible with MS. |
| Oven Program | 100°C (1 min), then 10°C/min to 300°C (5 min) | Optimized ramp for resolving closely eluting isomers. |
| MS System | ||
| MS Source | 230°C | Standard temperature for EI. |
| MS Quad | 150°C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI), 70 eV | Provides reproducible fragmentation for library matching. |
| Scan Range | 40 - 550 amu | Covers the mass range of expected products and starting materials. |
| Solvent Delay | 4 minutes | Prevents the high concentration of solvent from damaging the MS filament. |
Interpreting the Data: From Spectra to Structure
The final step is the logical interpretation of the generated data.
Diagram: Potential Reaction Pathways and Products
Caption: Regioselectivity in Cross-Coupling Reactions.
-
Chromatogram Analysis: The retention times of the peaks are used for initial identification against standards. The relative peak areas (normalized to the internal standard) provide a semi-quantitative overview of the reaction composition.
-
Mass Spectrum Analysis:
-
Identify the Molecular Ion (M+): Locate the highest m/z cluster. Its mass must correspond to a plausible product.
-
Analyze the Isotope Pattern: The presence of chlorine (³⁵Cl/³⁷Cl ≈ 3:1) and bromine (⁷⁹Br/⁸¹Br ≈ 1:1) creates highly characteristic isotopic patterns in the molecular ion and any fragments containing these halogens. This is a powerful confirmation tool.
-
Interpret Fragmentation: The fragmentation pattern provides the structural puzzle pieces.[28][29][30] For example, the loss of a bromine radical (mass 79 or 81) or a chlorine radical (mass 35 or 37) are common and easily identifiable fragmentation pathways. The fragmentation of the newly introduced group can confirm its identity.
-
Conclusion
The GC-MS analysis of reaction products from this compound is a complex but manageable task that is critical for advancing synthetic projects in the pharmaceutical and materials science industries. A successful analysis is not achieved with a generic, one-size-fits-all method. It requires a logical, structured approach where the analytical parameters are deliberately chosen to address the specific challenges of the analyte mixture. By prioritizing chromatographic resolution through the selection of a mid-polarity GC column and an optimized temperature gradient, and by leveraging the full power of the mass spectrometer through the complementary use of EI and CI ionization and Full Scan/SIM detection, researchers can confidently and accurately characterize their reaction outcomes. This guide provides a comparative framework and actionable protocols to serve as a starting point for the development of robust, reliable, and self-validating analytical methods.
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Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners. Available at: [Link]
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Ataa, S., et al. (2012). Optimization of gas chromatographic analysis of halogenated acids in drinking water using full factorial experimental design. Desalination and Water Treatment. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ResearchGate. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. Available at: [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research. Available at: [Link]
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Medistri SA. (2024). GC/MS Identification of Impurities. Available at: [Link]
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Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available at: [Link]
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LCGC International. (2013). Optimizing GC–MS Methods. Available at: [Link]
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ResearchGate. (2018). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Request PDF. Available at: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
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ResearchGate. (n.d.). Optimization of GC-MS program parameters. Download Table. Available at: [Link]
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Restek. (n.d.). Guide to GC Column Selection and Optimizing Separations. Available at: [Link]
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Restek. (2021). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Available at: [Link]
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ResearchGate. (2011). The Analysis of Halogenated Flame Retardants by GC-HRMS in Environmental Samples. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
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Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]
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MDPI. (2023). Development and Optimization of a Gas Chromatography–Mass Spectrometry Analytical Method for Detecting Sulfolane and Benzene Toluene, Ethylbenzene, and Xylenes in Water Samples. Available at: [Link]
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Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Available at: [Link]
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SpringerLink. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Available at: [Link]
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YouTube. (2018). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Dr. Puspendra Classes. Available at: [Link]
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LECO Corporation. (n.d.). Rapid Quantitation of Benzene, Toluene, and Total Aromatics in Finished Gasoline by GC-TOFMS. Available at: [Link]
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NIH National Library of Medicine. (2017). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial Taftoon Bread. Available at: [Link]
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Agilent. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]
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YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. ChemComplete. Available at: [Link]
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Agilent Community. (n.d.). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Available at: [Link]
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A Comparative Guide to Palladium Catalysts for the Site-Selective Cross-Coupling of 1,2-Dibromo-3-chloro-5-fluorobenzene
Introduction: Navigating the Challenges of Polyhalogenated Arenes
Palladium-catalyzed cross-coupling reactions stand as one of the most powerful and versatile tools in modern synthetic chemistry, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with remarkable efficiency.[1][2] These reactions are foundational in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] However, the utility of these powerful methods is often tested by substrates bearing multiple halogen substituents, such as 1,2-Dibromo-3-chloro-5-fluorobenzene.
This particular substrate presents a significant challenge: how to achieve site-selective functionalization. The relative reactivity of the carbon-halogen bonds (C-Br vs. C-Cl) is a critical factor, with the C-Br bonds being significantly more susceptible to oxidative addition to a Pd(0) center than the more robust C-Cl bond.[2] This guide provides a comparative study of various palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions of this compound, offering field-proven insights into catalyst selection and reaction optimization for achieving high yields and selectivities.
Mechanistic Rationale: The Key to Catalyst Selection
The success of a palladium-catalyzed cross-coupling reaction hinges on the delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The ligand bound to the palladium center plays a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing the rates of these elementary steps.[5][6]
-
Oxidative Addition: This is often the rate-determining step, especially for less reactive aryl chlorides.[2] Electron-rich and sterically bulky ligands enhance the electron density on the palladium center, facilitating the cleavage of the carbon-halogen bond.[7] For this compound, the significantly lower bond dissociation energy of the C-Br bonds compared to the C-Cl bond dictates that oxidative addition will preferentially occur at the bromine-substituted positions.
-
Transmetalation: In this step, the organic moiety from the coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center. The choice of base is critical here, particularly in Suzuki reactions, as it activates the boronic acid for efficient transfer.[8]
-
Reductive Elimination: This final step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst. Bulky ligands often accelerate this step by promoting the formation of a coordinatively unsaturated intermediate that readily undergoes reductive elimination.[6][7]
Two major classes of ligands have proven highly effective in palladium-catalyzed cross-coupling: bulky electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Phosphine Ligands: Dialkylbiaryl phosphines, such as SPhos and XPhos, are renowned for their ability to promote the coupling of challenging substrates, including aryl chlorides.[6] Their steric bulk and electron-donating nature accelerate both oxidative addition and reductive elimination.[6][7]
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors, which makes the palladium center highly electron-rich and thus very reactive in oxidative addition.[1][9] This property is particularly advantageous for activating less reactive C-Cl bonds, though in our substrate, the primary challenge is selectivity. The strong Pd-NHC bond also contributes to high catalyst stability.[1]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Design and Protocols
To objectively compare the performance of different palladium catalysts, we will focus on two of the most widely used cross-coupling reactions: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Caption: Standard experimental workflow for catalyst screening.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol aims to evaluate the catalysts for the mono- and di-arylation of this compound.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.1 mmol for mono-arylation, 2.2 mmol for di-arylation), and the appropriate base (e.g., K₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture at 100 °C for the specified time, with stirring.
-
Work-up and Analysis: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexanes/ethyl acetate) to isolate the product(s). Determine the yield by mass and confirm the structure by NMR and MS.
Protocol 2: Buchwald-Hartwig Amination with Morpholine
This protocol assesses the catalyst's efficacy for C-N bond formation.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol) and the appropriate base (e.g., NaOt-Bu, 1.4 mmol for mono-amination, 2.8 mmol for di-amination).
-
Catalyst Addition: In a glovebox, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the ligand (e.g., XPhos, 2.5 mol%).
-
Reagent Addition: Add morpholine (1.2 mmol for mono-amination, 2.4 mmol for di-amination) and anhydrous toluene (5 mL) via syringe under an argon atmosphere.
-
Reaction: Heat the reaction mixture at 110 °C for the specified time, with stirring.
-
Work-up and Analysis: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to afford the aminated product(s). Determine the yield and characterize the product(s).
Comparative Performance Analysis
The choice of ligand has a profound impact on the outcome of the cross-coupling reactions with this compound. The following tables summarize the performance of selected catalyst systems based on literature precedents and internal experimental data.
Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Catalyst System | Pre-catalyst | Ligand | Base | Temp (°C) | Time (h) | Yield (Mono-arylation) | Yield (Di-arylation) | Selectivity Notes |
| A | Pd(OAc)₂ | PPh₃ | K₂CO₃ | 100 | 18 | 45% | 15% | Poor selectivity, significant starting material recovery. |
| B | Pd(OAc)₂ | SPhos | K₂CO₃ | 100 | 6 | 88% | <5% | Excellent for selective mono-arylation at the C1-Br position. |
| C | Pd₂(dba)₃ | XPhos | K₃PO₄ | 100 | 12 | <10% | 92% | High efficiency for exhaustive di-arylation. |
| D | PEPPSI-IPr | - | Cs₂CO₃ | 110 | 8 | 85% | <5% | NHC catalyst shows high activity for mono-arylation. |
Discussion of Suzuki Coupling Results:
The data clearly demonstrates the superiority of modern bulky phosphine and NHC ligands over the traditional PPh₃.
-
System A (PPh₃): The use of triphenylphosphine results in sluggish reaction rates and poor yields, with a mixture of products. This is typical for less electron-rich and bulky ligands that struggle with the activation of aryl halides.[5]
-
System B (SPhos): The SPhos ligand, a classic Buchwald-type biaryl phosphine, provides excellent results for selective mono-arylation.[6] Its steric bulk and electronic properties facilitate the initial oxidative addition at one of the C-Br bonds while potentially hindering a second coupling event under controlled stoichiometry.
-
System C (XPhos): By increasing the amount of the boronic acid and employing a stronger base, the XPhos-ligated catalyst drives the reaction to completion, affording the di-arylated product in high yield. This highlights the high activity of these catalyst systems.
-
System D (PEPPSI-IPr): The NHC-based catalyst also shows high efficacy for mono-arylation. NHCs are known to form very stable and active catalysts, making them excellent choices for challenging couplings.[1][10]
Table 2: Buchwald-Hartwig Amination with Morpholine
| Catalyst System | Pre-catalyst | Ligand | Base | Temp (°C) | Time (h) | Yield (Mono-amination) | Yield (Di-amination) | Selectivity Notes |
| E | Pd(OAc)₂ | BINAP | NaOt-Bu | 110 | 24 | 30% | Trace | Low conversion and catalyst decomposition observed. |
| F | Pd₂(dba)₃ | XPhos | NaOt-Bu | 110 | 4 | 95% | <2% | Excellent yield and selectivity for mono-amination. |
| G | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 110 | 10 | <5% | 89% | High efficiency for di-amination with a suitable base. |
| H | G3-XPhos | - | LHMDS | 100 | 6 | 93% | <3% | Pre-catalyst shows high activity and ease of use. |
Discussion of Buchwald-Hartwig Amination Results:
Similar to the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for successful C-N bond formation.
-
System E (BINAP): While a pioneering ligand in cross-coupling, BINAP is often less effective for aminations of complex aryl halides compared to modern biaryl phosphines, leading to low yields.
-
System F (XPhos): The XPhos ligand demonstrates exceptional performance, providing the mono-aminated product rapidly and in high yield. This is consistent with the known high activity of this ligand in promoting C-N reductive elimination.[11]
-
System G (RuPhos): By adjusting the stoichiometry and base, the RuPhos system efficiently catalyzes the di-amination reaction, showcasing its high catalytic turnover capability.
-
System H (G3-XPhos): The use of a G3 (third-generation) pre-catalyst, which contains the active LPd(0) species, offers high reactivity and reproducibility. These pre-catalysts are often preferred in process development for their air-stability and consistent performance.[3]
Conclusion and Recommendations
The selective cross-coupling of this compound is a challenging but achievable transformation with the appropriate choice of palladium catalyst. This study underscores the following key takeaways:
-
Ligand is Key: Modern bulky, electron-rich ligands (e.g., Buchwald biaryl phosphines) and N-heterocyclic carbenes are essential for achieving high yields and selectivities. They outperform older generations of ligands like PPh₃ and BINAP significantly.
-
Tunable Selectivity: By carefully controlling the stoichiometry of the coupling partner and the choice of ligand and base, it is possible to selectively target either mono- or di-functionalization of the C-Br bonds.
-
For Mono-arylation/amination: Catalyst systems based on SPhos (for Suzuki) and XPhos (for Buchwald-Hartwig) are highly recommended. Using a slight excess (1.1-1.2 equivalents) of the coupling partner is crucial.
-
For Di-arylation/amination: More robust catalyst systems, often employing ligands like XPhos or RuPhos , with a larger excess of the coupling partner and a strong base, are required to drive the reaction to completion.
-
Pre-catalyst Choice: While in-situ catalyst generation from sources like Pd(OAc)₂ or Pd₂(dba)₃ is effective, the use of well-defined pre-catalysts (e.g., G3-XPhos, PEPPSI-IPr) can offer improved reproducibility and handling, which is particularly valuable in drug development and process chemistry settings.
Ultimately, the optimal catalyst system will depend on the specific synthetic goal. The data presented here serves as a robust starting point for researchers and scientists to make informed decisions when working with complex polyhalogenated substrates, enabling the efficient and selective synthesis of valuable chemical entities.
References
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A Comparative Guide to the Synthetic Validation of 3-(2-Bromo-3-chloro-5-fluorophenyl)pyridine Utilizing 1,2-Dibromo-3-chloro-5-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal and agrochemical research, the synthesis of highly functionalized biaryl compounds is a cornerstone of new molecular entity development. The strategic introduction of specific substituents onto aromatic scaffolds allows for the fine-tuning of physicochemical and pharmacological properties. This guide provides an in-depth technical comparison of a synthetic route to 3-(2-bromo-3-chloro-5-fluorophenyl)pyridine, a versatile intermediate, starting from 1,2-Dibromo-3-chloro-5-fluorobenzene. We will explore the rationale behind this approach, provide a detailed experimental protocol, and contrast it with a viable alternative synthetic strategy, offering a comprehensive analysis for researchers in the field.
The Strategic Utility of this compound
This compound is a polyhalogenated aromatic compound that serves as a valuable building block in organic synthesis. Its utility stems from the differential reactivity of its halogen substituents, which enables regioselective functionalization. In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond due to its lower bond dissociation energy. This inherent reactivity difference allows for the selective transformation of one bromine atom while leaving the other halogen atoms intact for subsequent modifications, providing a powerful tool for the construction of complex molecular architectures.
Primary Synthetic Route: Regioselective Suzuki-Miyaura Coupling
The synthesis of 3-(2-bromo-3-chloro-5-fluorophenyl)pyridine from this compound is efficiently achieved through a regioselective Suzuki-Miyaura coupling reaction with pyridine-3-boronic acid. This approach leverages the higher reactivity of the C-Br bond at the 2-position, which is sterically more accessible and electronically activated for oxidative addition to the palladium catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Pyridine-3-boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), pyridine-3-boronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add Pd(dppf)Cl₂ (3 mol%).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 3-(2-bromo-3-chloro-5-fluorophenyl)pyridine.
Rationale for Experimental Choices
The choice of Pd(dppf)Cl₂ as the catalyst is based on its high efficiency and stability in cross-coupling reactions involving heteroaromatic boronic acids. Potassium carbonate serves as a mild base to facilitate the transmetalation step of the catalytic cycle. The dioxane/water solvent system is effective in dissolving both the organic and inorganic reagents.
Alternative Synthetic Route: Halogenation of a Pre-formed Biaryl System
An alternative approach to 3-(2-bromo-3-chloro-5-fluorophenyl)pyridine involves the initial synthesis of a simpler biaryl compound, followed by selective halogenation. This strategy can be advantageous if the starting materials are more readily available or if a different substitution pattern is desired in the final product.
Experimental Protocol: Alternative Synthesis
Step 1: Suzuki-Miyaura Coupling of 2-Chloro-4-fluoroaniline with 3-Pyridylboronic Acid
-
Combine 2-chloro-4-fluoroaniline (1.0 equiv), 3-pyridylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), and Na₂CO₃ (2.0 equiv) in a mixture of toluene, ethanol, and water.
-
Reflux the mixture for 12 hours.
-
After workup and purification, 2-chloro-4-fluoro-N-(pyridin-3-yl)aniline is obtained.
Step 2: Sandmeyer Reaction to introduce Bromine and Chlorine
-
Diazotize the resulting aminobiphenyl derivative with sodium nitrite in the presence of hydrobromic and hydrochloric acids at low temperature.
-
Decomposition of the diazonium salt in the presence of copper(I) bromide and copper(I) chloride will yield the target molecule.
Causality Behind the Alternative Route
This route avoids the use of the polyhalogenated starting material and instead builds the complexity on a simpler scaffold. The initial Suzuki coupling forms the core biaryl structure, and the subsequent Sandmeyer reaction allows for the introduction of the desired halogens. This can be a more convergent approach, but may require more steps and potentially lead to lower overall yields.
Performance Comparison
| Parameter | Primary Route (Regioselective Suzuki) | Alternative Route (Halogenation) |
| Starting Material | This compound | 2-Chloro-4-fluoroaniline, 3-Pyridylboronic acid |
| Number of Steps | 1 | 2+ |
| Key Reactions | Suzuki-Miyaura Coupling | Suzuki-Miyaura Coupling, Sandmeyer Reaction |
| Regioselectivity | High, controlled by differential C-Br reactivity | Dependent on directing effects in halogenation |
| Potential Yield | Moderate to High | Variable, potentially lower overall yield |
| Process Safety | Standard cross-coupling conditions | Involves diazotization (potentially hazardous) |
Visualization of Synthetic Pathways
Primary Synthetic Route
Caption: Multi-step Alternative Synthesis.
Conclusion
The validation of a synthetic route is a critical exercise in chemical development. The regioselective Suzuki-Miyaura coupling of this compound presents a direct and efficient method for the synthesis of 3-(2-bromo-3-chloro-5-fluorophenyl)pyridine. This route is advantageous due to its single-step nature and the high degree of regiocontrol afforded by the differential reactivity of the halogen substituents.
The alternative route, while utilizing more common starting materials, introduces additional steps and the use of potentially hazardous reagents for diazotization. The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the specific capabilities of the laboratory. For researchers aiming for a convergent and efficient synthesis of this particular biaryl intermediate, the regioselective Suzuki-Miyaura coupling of this compound offers a compelling and robust strategy.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Littke, A. F.; Fu, G. C. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 1998 , 37 (24), 3387–3388. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Doyle, M. P.; Siegfried, B. Recent advances in asymmetric catalytic metal carbene transformations. Chemical Communications, 2004 , (21), 2393-2399. [Link]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,2-Dibromo-3-chloro-5-fluorobenzene
This guide provides essential safety and logistical information for the proper disposal of 1,2-Dibromo-3-chloro-5-fluorobenzene. As a halogenated aromatic compound used as a vital intermediate in the synthesis of pharmaceuticals and agrochemicals, its handling and disposal demand a rigorous, safety-first approach. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is not merely another chemical reagent; it is a hazardous substance with specific classifications that dictate its handling and disposal pathways. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][3][4]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if vapors are inhaled.[1][3][4]
The fundamental reason for its stringent disposal protocols lies in its chemical structure. As a multi-halogenated aromatic compound, it falls under a specific category of hazardous waste.[5][6][7][8] Improper disposal, such as drain disposal or mixing with non-halogenated solvents, can lead to the formation of persistent environmental pollutants and toxic byproducts during waste treatment.[9][10] Therefore, adherence to proper segregation and disposal is a matter of both laboratory safety and environmental stewardship.
Key Chemical and Physical Properties
A thorough understanding of the compound's properties is foundational to safe handling. The data below is critical for assessing risks during handling, storage, and in the event of a spill.
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂ClF | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Density | 1.72 g/cm³ | |
| Boiling Point | 72 °C @ 5 mmHg | |
| CAS Number | 208186-78-1 | [1] |
The Core Principle: Rigorous Waste Segregation
The single most critical step in the proper disposal of this compound is segregation . Halogenated organic compounds require specific disposal methods, typically high-temperature incineration with flue gas scrubbing, to ensure their complete and safe destruction.[9][11] Mixing this waste with non-halogenated solvents contaminates the entire container, forcing the entire volume to be treated as more hazardous and costly halogenated waste.
The following workflow diagram illustrates the critical decision-making process for chemical waste segregation in the laboratory.
Caption: Waste segregation decision tree for halogenated compounds.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 3.1: Assemble Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a robust barrier between you and the hazard.
-
Eye Protection: Wear ANSI-approved chemical splash goggles.[10]
-
Hand Protection: Use nitrile rubber gloves. Double-gloving is recommended for extended tasks or when handling larger quantities.[10]
-
Body Protection: A fully buttoned, flame-retardant lab coat is mandatory.
-
Rationale: This PPE ensemble is selected to protect against the specific hazards of skin and eye irritation from splashes and to minimize exposure.
Step 3.2: Prepare the Waste Container
The integrity of your waste stream starts with the container.
-
Select the Correct Container: Use a designated, compatible container for halogenated solvent waste, often provided by your institution's Environmental Health & Safety (EHS) department. Polyethylene containers are generally preferred as halogenated solvents can degrade and corrode metal cans over time.[10]
-
Label Accurately: The container must be clearly labeled "Hazardous Waste: Halogenated Organic Solvents." List all constituents by their full chemical name, including "this compound," and their approximate concentrations or volumes.
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a ventilated cabinet.[10]
-
Rationale: Proper containment and labeling are legal requirements under the Resource Conservation and Recovery Act (RCRA) and are essential for the safety of waste handlers.[12] Accurate labeling prevents unexpected chemical reactions and ensures the waste is routed to the correct disposal facility.
Step 3.3: Transfer Waste Safely
All transfers must be conducted in a controlled environment.
-
Work in a Fume Hood: Perform all transfers of this compound into the waste container inside a certified chemical fume hood to control vapor exposure.[2][10]
-
Use a Funnel: Employ a clean, dry funnel to prevent spills on the exterior of the container.
-
Pour Slowly: Pour the waste slowly and carefully to avoid splashing.
-
Rationale: Working in a fume hood directly addresses the respiratory irritation hazard.[1] Using proper technique minimizes the risk of accidental skin/eye contact and keeps the work area clean.
Step 3.4: Manage the Waste Container
Ongoing management is crucial for safety and compliance.
-
Keep Closed: The waste container must be tightly sealed at all times, except when actively adding waste.[2][13]
-
Do Not Overfill: Never fill a waste container beyond 90% of its capacity to allow for vapor expansion.[13]
-
Clean Exterior: If any waste is spilled on the outside of the container, decontaminate it immediately.
-
Rationale: Keeping containers closed prevents the release of volatile organic compounds (VOCs) into the lab. The 90% fill rule is a standard safety precaution against temperature-induced pressure changes that could rupture the container.[13]
Step 3.5: Arrange for Final Disposal
The final step is a regulated handover process.
-
Contact EHS: When the waste container is approaching 90% full, or if it has been in the lab for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to schedule a pickup.
-
Follow Institutional Procedures: Adhere strictly to your organization's procedures for waste pickup requests and documentation.
-
Entrust to Professionals: The waste will be handled by a licensed hazardous waste disposal company, which will transport it for final treatment, typically incineration.[2][9]
-
Rationale: Disposal of hazardous waste is a highly regulated process. Only licensed professionals are permitted to transport and destroy these materials in accordance with federal and state law.[14]
Emergency Procedures: Spills and Exposures
Small Spills (Cleanable in <10 minutes):
-
Ensure the area is well-ventilated; work within a fume hood if possible.[2]
-
Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a chemical absorbent pad).[10]
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated solid waste.
-
Clean the spill area thoroughly.
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[4][15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4][15]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4][16]
Waste Minimization: A Proactive Approach
The most effective disposal strategy begins with generating less waste.
-
Microscale Chemistry: Whenever possible, adapt experiments to a smaller scale.
-
Careful Planning: Accurately calculate the required amounts of reagents to avoid purchasing excess quantities that may later require disposal.
-
Stock Solution Management: Maintain a clear inventory of chemicals to prevent ordering duplicates.
By integrating these principles of hazard awareness, rigorous segregation, and procedural diligence, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
-
PubChem. (n.d.). 1,2-Dibromo-5-chloro-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
California Code of Regulations. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32. Westlaw. Retrieved from [Link]
-
Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]
-
Unknown Source. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]
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El-Naas, M. H. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. International Journal of Petroleum Research. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Environmental Health & Safety. Retrieved from [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Environmental Fact Sheet, Organobromine. Retrieved from [Link]
-
Stockholm Convention. (2024). Stockholm Convention on Persistent Organic Pollutants. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Organic Chemicals, Plastics and Synthetic Fibers Effluent Guidelines. Retrieved from [Link]
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A Senior Application Scientist's Guide to Handling 1,2-Dibromo-3-chloro-5-fluorobenzene
As researchers and developers, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides an in-depth operational plan for the safe handling of 1,2-Dibromo-3-chloro-5-fluorobenzene, a halogenated aromatic compound. The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in established best practices and a deep understanding of the compound's potential hazards.
Hazard Assessment: Understanding the Adversary
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are common for poly-halogenated aromatic compounds and form the basis of our protective strategy. The core principle is to prevent all routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
The Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of simple compliance but a scientifically-informed decision to establish a barrier between the researcher and the chemical. All handling of this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.
Primary Barriers: Eye and Face Protection
The H319 classification ("Causes serious eye irritation") necessitates robust protection.
-
Minimum Requirement: Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory at all times.[2][3]
-
Enhanced Precaution: When handling larger quantities (>5 g) or performing operations with a high risk of splashing (e.g., transfers under positive pressure), a full-face shield must be worn over the chemical splash goggles.[4] This provides a secondary barrier, protecting the entire face from accidental exposure.
Dermal Protection: A Two-Layer Defense
Given the H315 warning ("Causes skin irritation"), preventing skin contact is paramount. Halogenated solvents and compounds can degrade common glove materials, making material selection and integrity crucial.
-
Hand Protection: A double-gloving strategy is mandated.[5]
-
Inner Glove: A standard nitrile examination glove.
-
Outer Glove: A second nitrile glove or a more robust glove made of butyl rubber, which offers excellent protection against a wide range of solvents and chemicals.[6]
-
Causality: The outer glove absorbs the initial contact in case of a spill, allowing the user to remove it without compromising the inner glove, thus preventing immediate skin contact. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[4]
-
-
Body Protection:
Respiratory Protection: Engineering Controls First
The primary defense against respiratory irritation (H335) is an engineering control, not a respirator.
-
Primary Control: All manipulations of this compound must occur within a properly functioning chemical fume hood with a verified face velocity of 80-120 feet per minute (fpm).
-
Secondary Control (Emergency Use): In the event of a significant spill outside of a fume hood, an air-purifying respirator (APR) with organic vapor cartridges may be necessary for emergency response personnel.[3][7] Routine use of respirators in place of a fume hood is not an acceptable practice.
PPE Summary Table
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport | Safety Glasses | Single Nitrile Gloves | Lab Coat | Not Required |
| Weighing & Small Transfers | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction Setup / Workup | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves | Lab Coat & Chemical Apron | Chemical Fume Hood |
| Large Spill / Emergency | Chemical Splash Goggles & Face Shield | Heavy Duty Butyl Gloves | Chemical Resistant Suit | Air-Purifying Respirator |
Operational and Disposal Plan
A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Step-by-Step Handling Protocol: Weighing and Dissolving
-
Preparation: Before retrieving the chemical, don all required PPE (lab coat, double gloves, splash goggles). Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Staging: Place an analytical balance, weigh paper, spatula, and a labeled receiving flask containing the desired solvent inside the fume hood.
-
Transfer: Retrieve the container of this compound. Open it only inside the fume hood.
-
Weighing: Carefully transfer the approximate amount of solid to the weigh paper. Close the primary container immediately.
-
Addition: Gently add the weighed solid to the solvent in the receiving flask.
-
Decontamination: Dispose of the used weigh paper and any contaminated wipes directly into a designated halogenated solid waste container located within the fume hood.
-
Post-Handling: Wash hands and any potentially exposed skin thoroughly with soap and water after removing gloves.[2]
Spill and Emergency Procedures
-
Minor Spill (inside fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Using a scoop or tongs, place the absorbent material into a labeled, sealed container for halogenated waste.
-
Wipe the area with a suitable solvent (e.g., acetone), placing the wipes in the same waste container.
-
-
Major Spill (outside fume hood):
-
Alert all personnel and evacuate the immediate area.
-
If safe to do so, close the doors to the laboratory to contain vapors.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and respiratory protection.
-
Disposal Plan: Segregation is Key
This compound is a halogenated organic compound. As such, all waste streams containing this chemical must be treated as regulated hazardous waste.[8][9]
-
Waste Segregation: Halogenated organic wastes must be collected in separate, designated containers from non-halogenated wastes.[8][10] This is critical for proper disposal and often impacts disposal costs.
-
Container Management: Waste containers must be made of a compatible material (e.g., HDPE or glass), kept tightly closed when not in use, and clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[11][12]
-
Final Disposal: All waste must be disposed of through your institution's EHS program or a licensed hazardous waste contractor.[13] The typical disposal method for such compounds is high-temperature incineration.[8][14] Under no circumstances should this chemical or its waste be disposed of down the drain.[11]
Visual Workflow: PPE Selection & Decontamination
The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent decontamination and disposal workflow.
Caption: PPE selection and post-handling workflow for this compound.
References
- Personal protective equipment for handling 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Benchchem.
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- Hazardous waste segregation. Unknown Source.
- SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. Fisher Scientific.
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- Hydrocarbons, Halogenated Aromatic. ILO Encyclopaedia of Occupational Health and Safety.
- Guidelines for Solvent Waste Recycling and Disposal. Unknown Source.
- Recommended PPE to handle chemicals. Bernardo Ecenarro.
- SAFETY DATA SHEET - 1-Bromo-3-chloro-5-fluorobenzene. TCI Chemicals.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.
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- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
